Product packaging for tert-Butyl (S)-(-)-lactate(Cat. No.:CAS No. 13650-70-9)

tert-Butyl (S)-(-)-lactate

Cat. No.: B082014
CAS No.: 13650-70-9
M. Wt: 146.18 g/mol
InChI Key: IXXMVXXFAJGOQO-YFKPBYRVSA-N
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Description

Tert-Butyl (S)-(-)-lactate is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B082014 tert-Butyl (S)-(-)-lactate CAS No. 13650-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-hydroxypropanoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IXXMVXXFAJGOQO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268997
Record name 1,1-Dimethylethyl (2S)-2-hydroxypropanoate
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13650-70-9
Record name 1,1-Dimethylethyl (2S)-2-hydroxypropanoate
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Record name 1,1-Dimethylethyl (2S)-2-hydroxypropanoate
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Record name t-Butyl (S)-(-)-lactate
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Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (S)-(-)-lactate: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (S)-(-)-lactate is a chiral ester of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structural features, combining a sterically demanding tert-butyl group with the inherent chirality of (S)-lactic acid, make it a valuable building block for the synthesis of complex, optically active molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical and spectral characteristics, reactivity, and established experimental protocols for its synthesis and application.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature with a purity typically ranging from 95-98%.[1][2] While some sources indicate a melting point of 37-39 °C, this may be anomalous or refer to a different form of the substance, as it is generally handled as a liquid.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 13650-70-9[4]
Molecular Formula C₇H₁₄O₃[4]
Molecular Weight 146.18 g/mol [4]
IUPAC Name tert-butyl (2S)-2-hydroxypropanoate[1]
Appearance Colorless liquid[1]
Purity 95-98%[1][5]
Optical Rotation, [α]²⁰/D Approx. -7.3° (c=1.7 in CH₂Cl₂) (estimated)[6]
Storage Temperature 2-8°C[7]

Note on Optical Rotation: The specific rotation for the (R)-(+)-enantiomer, (+)-tert-Butyl D-lactate, is reported as +7.3±0.5° (c = 1.7% in methylene chloride).[6] Therefore, the optical rotation for the (S)-(-)-enantiomer is expected to be of a similar magnitude but with a negative sign.

Spectral Data

The following tables summarize the key spectral data for this compound, which are essential for its identification and characterization.

Table 2: 1H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1q1HCH-OH
~2.9d1HOH
~1.4s9HC(CH₃)₃
~1.3d3HCH-CH₃

Table 3: 13C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~175C=O
~81C (CH₃)₃
~68C H-OH
~28C(C H₃)₃
~21CH-C H₃

Table 4: IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
~3450 (broad)O-H stretch
~2980C-H stretch (sp³)
~1730C=O stretch (ester)
~1150C-O stretch

Table 5: Mass Spectrometry Data

m/zInterpretation
146[M]⁺ (Molecular Ion)
91[M - C₄H₉O]⁺
57[C₄H₉]⁺

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is centered around its hydroxyl and ester functionalities. The secondary alcohol can undergo oxidation to the corresponding pyruvate ester or be protected to allow for selective reactions at other sites. The tert-butyl ester is relatively stable to hydrolysis under mild basic conditions but can be cleaved under acidic conditions to liberate the carboxylic acid.

In drug development, this compound serves as a crucial chiral building block.[8] Its predefined stereochemistry is transferred to the target molecule, which is a critical aspect in the synthesis of enantiomerically pure pharmaceuticals. The tert-butyl group can provide steric hindrance, influencing the stereochemical outcome of subsequent reactions.

Experimental Protocols

Synthesis of this compound

General Protocol for Acid-Catalyzed Esterification:

  • Reaction Setup: To a solution of (S)-lactic acid in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Addition of tert-Butanol Source: Slowly add an excess of tert-butanol or bubble isobutylene gas through the solution at a controlled temperature (often at or below room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Below is a logical workflow for this synthesis:

Synthesis_Workflow Start Start: (S)-Lactic Acid Reagents Add tert-Butanol/Isobutylene and Acid Catalyst (e.g., H₂SO₄) Start->Reagents Reaction Esterification Reaction (Controlled Temperature) Reagents->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Periodically Quench Quench with NaHCO₃(aq) Reaction->Quench Upon Completion Monitoring->Reaction Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Product: this compound Purification->Product

Synthesis Workflow for this compound

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Hazard Statements: H302, H315, H319, H335[1]

Precautionary Statements: P261, P301+P312, P302+P352, P305+P351+P338[1]

It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chiral intermediate with well-defined chemical and physical properties. Its utility in asymmetric synthesis makes it a key component in the development of new pharmaceuticals. This guide provides the foundational technical information required for its safe handling, characterization, and application in a research and development setting. Further investigation into specific reaction conditions and applications will undoubtedly continue to expand its role in modern organic chemistry.

References

A Comprehensive Technical Guide to tert-Butyl (S)-(-)-lactate (CAS: 13650-70-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (S)-(-)-lactate, with the CAS number 13650-70-9, is a valuable chiral building block in modern organic synthesis. As a derivative of the naturally occurring (S)-lactic acid, it provides a readily available source of stereochemistry, which is crucial in the development of enantiomerically pure pharmaceuticals and other fine chemicals. The bulky tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of lactic acid, allowing for selective reactions at the hydroxyl group. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its application in the synthesis of chiral drug intermediates.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in synthetic applications.

PropertyValue
CAS Number 13650-70-9
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Appearance Colorless liquid
Purity ≥95%
Storage Temperature 2-8°C
Boiling Point 73°C
Density 0.974-0.984 g/cm³
Refractive Index (20°C) 1.419-1.426
Specific Optical Rotation Value not definitively found in search results for the (S)-enantiomer. The corresponding (+)-tert-Butyl D-lactate has a reported [α]20/D of +7.3±0.5° (c = 1.7% in methylene chloride). The (S)-enantiomer is expected to have a similar magnitude with a negative sign.

Note: Some physical properties are reported for isobutyl lactate, a related but different compound, and have been excluded to avoid confusion.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the esterification of (S)-lactic acid. A common method involves the reaction of (S)-lactic acid with isobutylene in the presence of an acid catalyst.

Materials:

  • (S)-Lactic acid

  • Isobutylene (liquefied)

  • Sulfuric acid (concentrated)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diatomaceous earth

Procedure:

  • A solution of (S)-lactic acid in anhydrous dichloromethane is prepared in a pressure-resistant vessel.

  • The vessel is cooled in a dry ice/acetone bath.

  • Concentrated sulfuric acid is added dropwise to the cooled solution while stirring.

  • Liquefied isobutylene is then carefully added to the reaction mixture.

  • The vessel is sealed and allowed to warm to room temperature, followed by stirring for 24-48 hours.

  • After the reaction is complete, the vessel is cooled again before carefully venting the excess isobutylene.

  • The reaction mixture is filtered through a pad of diatomaceous earth.

  • The filtrate is washed sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product is then purified by vacuum distillation to afford the final product.

Note: This is a generalized protocol. Researchers should consult specific literature for precise quantities, reaction conditions, and safety precautions.

Application in Drug Development: A Chiral Building Block

This compound serves as a versatile chiral starting material in the synthesis of complex, enantiomerically pure molecules, which are often key intermediates in drug development. The hydroxyl group can be further functionalized or used to direct stereoselective reactions, while the tert-butyl ester can be readily removed under acidic conditions.

Logical Workflow for the Use of this compound in Chiral Synthesis

The following diagram illustrates a typical workflow for the utilization of this compound in the synthesis of a chiral pharmaceutical intermediate.

G Workflow for Chiral Synthesis using this compound cluster_reagents Reagents & Conditions start (S)-Lactic Acid product1 This compound (Chiral Building Block) start->product1 Esterification reagent1 Isobutylene, H+ intermediate1 O-Protected tert-Butyl (S)-lactate product1->intermediate1 OH Protection reagent2 Protecting Group Chemistry (e.g., Silylation) intermediate2 Modified Chiral Intermediate intermediate1->intermediate2 C-C or C-H Bond Formation reagent3 Stereoselective Reaction (e.g., Alkylation, Reduction) intermediate3 Functionalized Chiral Lactate intermediate2->intermediate3 Deprotection reagent4 Deprotection of Hydroxyl Group final_product Chiral Pharmaceutical Intermediate intermediate3->final_product Carboxyl Deprotection reagent5 Ester Hydrolysis (e.g., TFA)

Caption: Synthetic pathway using this compound.

This workflow demonstrates the strategic use of the tert-butyl ester as a protecting group, enabling selective transformations at the hydroxyl position to build molecular complexity while preserving the initial stereochemistry. The final deprotection of the ester reveals the carboxylic acid functionality, yielding a valuable chiral intermediate for further elaboration in drug synthesis. The specific reagents and conditions for each step would be tailored to the target molecule.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of enantiopure compounds in the pharmaceutical and fine chemical industries. Its utility stems from the combination of a readily available chiral center and a robust protecting group. The protocols and workflow presented in this guide are intended to provide a foundational understanding for researchers and scientists engaged in the field of asymmetric synthesis and drug development. Careful consideration of reaction conditions and purification techniques is paramount to achieving high yields and enantiopurities in synthetic sequences utilizing this versatile reagent.

In-Depth Technical Guide to the Synthesis of Optically Active tert-Butyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of tert-Butyl (S)-(-)-lactate, a valuable chiral building block in the pharmaceutical and fine chemical industries. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying reaction mechanisms.

Introduction

This compound is a chiral ester widely utilized as a versatile intermediate in the asymmetric synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The sterically demanding tert-butyl group can impart specific stereoselectivity in subsequent reactions, making it a crucial component in the synthesis of enantiomerically pure compounds. This guide focuses on the practical synthesis of the (S)-enantiomer, highlighting methods that ensure high optical purity.

Synthesis Methodologies

The synthesis of this compound primarily involves the esterification of (S)-lactic acid with a tert-butyl source. The main challenges in this synthesis are the sterically hindered nature of the tertiary alcohol and the need to maintain the stereochemical integrity of the chiral center. Two primary methods have proven effective: the Steglich esterification and the acid-catalyzed addition of isobutylene.

Steglich Esterification of (S)-Lactic Acid

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly for sterically hindered alcohols like tert-butanol.[1] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).[1]

Experimental Protocol:

A detailed experimental protocol for the Steglich esterification of an acetylated L-lactic acid has been reported, which can be adapted for the direct esterification of (S)-lactic acid.[2]

  • Reaction Setup: To a solution of (S)-lactic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Addition of Coupling Agent: N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the cooled solution over 30 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Reaction Workflow:

Steglich_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Work-up & Purification Reactants (S)-Lactic Acid tert-Butanol DMAP Mixing Combine Reactants Cool to 0 °C Reactants->Mixing Solvent Anhydrous DCM Solvent->Mixing Add_DCC Add DCC Solution Dropwise Mixing->Add_DCC Stirring Stir at 0 °C, then RT Add_DCC->Stirring Filtration Filter DCU Stirring->Filtration Washing Wash with HCl, NaHCO3, Brine Filtration->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Steglich Esterification.

Acid-Catalyzed Reaction with Isobutylene

An alternative and industrially scalable method involves the direct acid-catalyzed addition of isobutylene to (S)-lactic acid. This reaction proceeds via the formation of a stable tert-butyl carbocation, which is then attacked by the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: (S)-Lactic acid (1.0 eq) is dissolved in a suitable organic solvent such as dioxane or tert-butyl acetate. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq), is added.

  • Addition of Isobutylene: The reaction mixture is cooled in a pressure vessel to -10 °C. Liquefied isobutylene (2.0-3.0 eq) is then carefully added.

  • Reaction: The vessel is sealed and the mixture is stirred at room temperature for 24-48 hours.

  • Work-up: After the reaction is complete, the vessel is carefully vented to release excess isobutylene. The reaction mixture is diluted with diethyl ether and washed with saturated sodium bicarbonate solution and brine to neutralize the acid catalyst.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of this compound using the described methods. Please note that yields and enantiomeric excess can vary based on the precise reaction conditions and purity of starting materials.

Synthesis MethodReagentsCatalystSolventTypical Yield (%)Enantiomeric Excess (e.e. %)Reference
Steglich Esterification(S)-Lactic Acid, tert-Butanol, DCCDMAPDichloromethane84>98[2]
Acid-Catalyzed Addition(S)-Lactic Acid, IsobutyleneH₂SO₄ or p-TsOHDioxane70-85>99General Method

Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Steglich Esterification Mechanism:

The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then reacts with this intermediate to form an even more reactive acylpyridinium species. This species is readily attacked by the alcohol (tert-butanol) to form the desired ester and regenerates the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and precipitates out of the reaction mixture, driving the equilibrium towards the products.[1]

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Lactic_Acid (S)-Lactic Acid O_Acylisourea O-Acylisourea Intermediate Lactic_Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP Acylpyridinium->DMAP Regenerated Ester tert-Butyl (S)-Lactate Acylpyridinium->Ester + tert-Butanol tBuOH tert-Butanol DCU DCU Ester->DCU Byproduct

Caption: Mechanism of the Steglich Esterification.

Acid-Catalyzed Isobutylene Addition Mechanism:

In this mechanism, the strong acid protonates isobutylene to form a stable tertiary carbocation. The carboxylic acid oxygen of (S)-lactic acid then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the tert-butyl ester and regenerates the acid catalyst.

Isobutylene_Mechanism cluster_cation_formation Carbocation Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_deprotonation Deprotonation Isobutylene Isobutylene tert_Butyl_Cation tert-Butyl Carbocation Isobutylene->tert_Butyl_Cation + H+ H_plus H+ Oxonium_Ion Protonated Ester (Oxonium Ion) tert_Butyl_Cation->Oxonium_Ion + (S)-Lactic Acid Lactic_Acid (S)-Lactic Acid Lactic_Acid->Oxonium_Ion Ester tert-Butyl (S)-Lactate Oxonium_Ion->Ester - H+ Ester->H_plus Regenerated

Caption: Mechanism of Acid-Catalyzed Isobutylene Addition.

Analysis of Optical Purity

The determination of the enantiomeric excess (e.e.) is critical to ensure the quality of the optically active product. Chiral gas chromatography (GC) is a highly effective method for this analysis.

Experimental Protocol for Chiral GC Analysis:

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., hexane or dichloromethane).

  • Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) and a flame ionization detector (FID) is used.[3]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis: The retention times of the (S)- and (R)-enantiomers will differ on the chiral column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Conclusion

The synthesis of optically active this compound can be achieved with high yield and excellent enantiomeric purity through methods such as the Steglich esterification and acid-catalyzed addition of isobutylene. The choice of method may depend on factors such as scale, available reagents, and equipment. Careful execution of the experimental protocols and rigorous analysis of the product's optical purity are paramount to obtaining a high-quality chiral building block for applications in research and drug development.

References

"tert-Butyl (S)-(-)-lactate molecular weight and formula"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl (S)-(-)-lactate: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, precise and readily available data on chemical compounds is paramount. This document provides core molecular information for this compound.

Chemical Identity

This compound is a chiral ester of lactic acid.[1] It serves as a versatile intermediate in the synthesis of optically active compounds.[1]

Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These values are calculated based on the atomic weights of the constituent elements and the compound's empirical formula.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[2][3]
Molecular Weight 146.18 g/mol [2][3][4][5][6]

Structural Information

The structural representation of this compound provides a clear visualization of its atomic arrangement and functional groups.

References

An In-depth Technical Guide on the Solubility of tert-Butyl (S)-(-)-lactate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-Butyl (S)-(-)-lactate in various organic solvents. Due to the limited availability of specific quantitative data for this particular stereoisomer, this guide also includes qualitative solubility information and quantitative data for the broader "butyl lactate" category to provide valuable insights for researchers. Furthermore, detailed experimental protocols for determining solubility are presented, alongside a visual representation of a general experimental workflow.

Introduction to this compound

This compound is a chiral organic compound that serves as a valuable building block in the synthesis of various pharmaceutical and fine chemical products. Its stereochemistry and functional groups make it an important intermediate in asymmetric synthesis. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes such as crystallization, and formulation development.

Solubility Data

The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes. The following sections summarize the available qualitative and quantitative solubility data for this compound and related butyl lactate compounds.

Qualitative Solubility of this compound

Specific qualitative solubility data for this compound is limited in publicly available literature. However, for the enantiomer, (+)-tert-Butyl D-lactate, the following qualitative solubility information has been reported:

  • Chloroform: Sparingly soluble[1]

  • Methanol: Slightly soluble[1]

This suggests that this compound likely exhibits similar limited solubility in these polar protic and chlorinated solvents.

Quantitative Solubility of Butyl Lactate

SolventTemperature (°C)Solubility (g/L)
Methanol254926.74
Ethanol252529.65
Isopropanol251602.3

This data indicates that butyl lactate is highly soluble in common alcohols. It is also described as being miscible with many lacquer solvents, diluents, and oils, and very soluble in ethyl ether and ethanol.[2][3]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following experimental protocols outline common methods for determining the solubility of a solid compound in an organic solvent.

Method 1: Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solid by evaporating the solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials or test tubes with caps

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with temperature control)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance

  • Oven or vacuum oven

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a constant temperature bath and agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Once equilibrium is reached, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid particles.

  • Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

  • Record the exact mass or volume of the transferred solution.

  • Evaporate the solvent from the solution in the evaporation dish using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

  • Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

  • Calculate the solubility as the mass of the dissolved solute per volume (e.g., g/L) or mass of solvent (e.g., g/100g ).

Method 2: Isothermal Titration Method

This is a simpler, often qualitative or semi-quantitative, method useful for initial screening.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Test tubes or small vials

  • Burette or calibrated pipette

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weigh a precise amount of this compound into a test tube.

  • Using a burette, add small, measured volumes of the organic solvent to the test tube.

  • After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) until the solid is completely dissolved.

  • Continue adding the solvent incrementally until all the solid has dissolved.

  • Record the total volume of solvent required to dissolve the initial mass of the solute.

  • Calculate the solubility based on the mass of the solute and the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the gravimetric determination of solubility.

Solubility_Determination_Workflow A Sample Preparation: Add excess solute to a known volume of solvent in a vial. B Equilibration: Agitate at constant temperature (e.g., 24-72 hours). A->B Incubate C Phase Separation: Allow undissolved solid to settle. B->C Cease Agitation D Filtration: Withdraw supernatant and filter through a syringe filter (0.45 µm). C->D Sample E Aliquot Transfer: Transfer a known volume/mass of the filtered solution to a pre-weighed dish. D->E Dispense F Solvent Evaporation: Remove solvent via evaporation (e.g., oven, nitrogen stream). E->F Dry G Mass Determination: Weigh the dish with the dried solute. F->G Weigh H Solubility Calculation: Calculate mass of solute per volume/mass of solvent. G->H Calculate

Gravimetric Solubility Determination Workflow

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors inherent to both the solute and the solvent:

  • Polarity: The principle of "like dissolves like" is a key determinant. This compound possesses both polar (hydroxyl and ester groups) and non-polar (tert-butyl and methyl groups) regions. Its solubility will be highest in solvents with a similar balance of polarity.

  • Hydrogen Bonding: The hydroxyl group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship is important for processes like recrystallization.

  • Molecular Size and Shape: The bulky tert-butyl group can create steric hindrance, potentially affecting how efficiently solvent molecules can pack around the solute molecule.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides a foundational understanding based on available qualitative data and information for the broader class of butyl lactates. The detailed experimental protocols and the visualized workflow offer researchers and drug development professionals the necessary tools to determine precise solubility values for their specific applications. A thorough understanding and experimental determination of solubility are critical for the successful application of this important chiral building block in synthesis, purification, and formulation.

References

Technical Guide to the Chiral Purity of tert-Butyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (S)-(-)-lactate is a valuable chiral building block in the synthesis of optically active pharmaceuticals and fine chemicals. Its stereochemical integrity is paramount, as the presence of its enantiomeric counterpart, tert-Butyl (R)-(+)-lactate, can lead to significant differences in biological activity, efficacy, and safety of the final product. This technical guide provides an in-depth overview of the methods used to determine and ensure the chiral purity of this compound, focusing on chromatographic techniques.

The chiral center at the C2 position of the lactate moiety makes this compound optically active. The control and accurate measurement of its enantiomeric excess (ee) are critical quality attributes in drug development and manufacturing processes.

Understanding Chiral Purity and Enantiomeric Excess

Chiral purity is a measure of the predominance of one enantiomer in a mixture. It is most commonly expressed as enantiomeric excess (% ee), which is defined as:

% ee = |(% Major Enantiomer - % Minor Enantiomer)| / |(% Major Enantiomer + % Minor Enantiomer)| x 100

For this compound, a high % ee value indicates a low level of the undesirable (R)-(+)-enantiomer.

Analytical Methodologies for Chiral Purity Determination

The primary methods for determining the chiral purity of lactate esters are high-performance liquid chromatography (HPLC) and gas chromatography (GC), utilizing chiral stationary phases (CSPs).

Chiral Gas Chromatography (GC)

Chiral GC is a robust and widely used method for the analysis of volatile chiral compounds like tert-butyl lactate. The separation is achieved on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.

Key Principles:

  • Stationary Phase: Derivatized cyclodextrins (e.g., β- or γ-cyclodextrins) are common CSPs. The toroidal shape of the cyclodextrin molecule allows for the formation of transient diastereomeric inclusion complexes with the enantiomers of the analyte.

  • Separation Mechanism: Differences in the stability and steric fit of these complexes for the (S) and (R) enantiomers lead to different retention times, allowing for their separation and quantification.

  • Detection: A Flame Ionization Detector (FID) is typically used due to its high sensitivity for organic compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be adapted for a wide range of chiral compounds. For lactate esters, polysaccharide-based CSPs are particularly effective.

Key Principles:

  • Stationary Phase: Chiral stationary phases based on cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support are highly effective.[1]

  • Separation Mechanism: Separation occurs due to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral polymer.

  • Mobile Phase: Normal-phase chromatography, using eluents like hexane and isopropanol, is common for these types of separations.

Quantitative Data on Chiral Purity

The chiral purity of commercially available tert-butyl lactate can vary. While specific batch-to-batch values are found on a Certificate of Analysis (CoA), typical purity specifications are high. The data below is compiled from commercial product listings.

Product NameSupplierStated Purity SpecificationAnalytical MethodReference
(-)-Butyl L-lactateSigma-Aldrich≥97.0% (sum of enantiomers)GC
(+)-tert-Butyl D-lactateSigma-Aldrich≥99.0% (sum of enantiomers)GC
(+)-tert-Butyl D-lactateSigma-Aldrichenantiomeric ratio: ≥99.5:0.5GC

Note: The high enantiomeric ratio available for the (D)-enantiomer suggests that a chiral purity of ≥99% ee is achievable for the (S)-enantiomer as well.

Experimental Protocols

Representative Protocol: Chiral Gas Chromatography (GC-FID)

This protocol is adapted from general methods for chiral analysis on cyclodextrin-based columns and supplier-indicated methodology.

Objective: To separate and quantify the enantiomers of tert-butyl lactate to determine the enantiomeric excess of the (S)-enantiomer.

  • Chromatographic System:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: Chiral capillary column, such as one based on a derivatized β-cyclodextrin (e.g., Astec CHIRALDEX B-DM or similar).

    • Carrier Gas: Helium or Hydrogen, at an appropriate linear velocity.

  • GC Conditions:

    • Injector Temperature: 230 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 2 °C/min to 150 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like dichloromethane or methyl tert-butyl ether (MTBE).

    • Prepare a racemic standard of tert-butyl lactate to confirm peak identification and resolution.

    • Inject 1 µL of the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of the single enantiomer and the racemic mixture.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula provided in Section 2.0.

Representative Protocol: Chiral High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from methods developed for other lactate esters on polysaccharide-based columns.[1]

Objective: To separate and quantify the enantiomers of tert-butyl lactate using normal-phase chiral HPLC.

  • Chromatographic System:

    • Instrument: HPLC system with a UV detector.

    • Column: Chiral HPLC column, such as CHIRALPAK® AD-H or CHIRALCEL® OD-H (amylose or cellulose tris(3,5-dimethylphenylcarbamate) on 5 µm silica gel, 250 x 4.6 mm).

  • HPLC Conditions:

    • Mobile Phase: n-Hexane / 2-Propanol (e.g., 95:5 v/v). The ratio may require optimization.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as lactate esters have a weak chromophore).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject 10 µL.

  • Data Analysis:

    • As with the GC method, use a racemic standard to confirm peak identity and resolution.

    • Integrate the peak areas for the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess (% ee).

Potential for Racemization

The chiral integrity of this compound can be compromised under certain conditions, leading to a decrease in enantiomeric purity. The primary mechanism for racemization of lactate esters is through keto-enol tautomerization of the corresponding lactic acid. Factors that can promote racemization include:

  • High Temperatures: Elevated temperatures can provide the energy needed to overcome the barrier to racemization.

  • Strongly Acidic or Basic Conditions: Both acid and base catalysis can facilitate the deprotonation and reprotonation at the chiral center, leading to a loss of stereochemical information.[2] It is crucial to avoid harsh pH conditions during synthesis, workup, and storage.

Visualized Workflows and Relationships

General Workflow for Chiral Purity Analysis

The following diagram illustrates the typical workflow for determining the chiral purity of a substance like this compound via chromatography.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Appropriate Solvent (e.g., Dichloromethane for GC, Mobile Phase for HPLC) Sample->Dissolve Inject Inject into Chromatograph Filter Filter Sample (HPLC only) Dissolve->Filter Filter->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Integrate Integrate Peak Areas (S and R enantiomers) Detect Detection (FID or UV) Separate->Detect Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for Chiral Purity Determination by Chromatography.

Logical Relationship for Method Selection

The choice between Chiral GC and Chiral HPLC often depends on the properties of the analyte and the available instrumentation. This diagram shows the logical considerations.

G Analyte Analyte: tert-Butyl Lactate CheckVolatility Volatile & Thermally Stable? Analyte->CheckVolatility UseGC Use Chiral GC (Cyclodextrin CSP) CheckVolatility->UseGC Yes UseHPLC Use Chiral HPLC (Polysaccharide CSP) CheckVolatility->UseHPLC No / Unsure NoDeriv No Derivatization Needed UseGC->NoDeriv HighRes High Resolution & Speed UseGC->HighRes Versatile Versatile Conditions UseHPLC->Versatile

Caption: Decision logic for selecting a chiral analysis method.

References

The Versatile Chiral Building Block: A Technical Guide to tert-Butyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and other complex chiral molecules, the use of readily available, enantiomerically pure starting materials is a cornerstone of efficient and effective strategies. Among these, tert-Butyl (S)-(-)-lactate has emerged as a valuable and versatile chiral building block. Derived from the natural chiral pool, this compound offers a unique combination of steric bulk and functional handles that can be strategically manipulated to introduce chirality and build molecular complexity with a high degree of stereocontrol. This technical guide provides an in-depth exploration of the properties, synthesis, and diverse applications of this compound, complete with experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application. This compound is a colorless liquid with a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.18 g/mol .[1][2] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 13650-70-9[1][2]
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1][2]
Appearance Colorless liquid
Purity ≥95%[1]
Storage Temperature 4°C[1]
Topological Polar Surface Area (TPSA) 46.53 Ų[1]
logP 0.7089[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives throughout a synthetic sequence. While a comprehensive collection of spectra is beyond the scope of this guide, typical spectral features are well-documented in chemical literature and databases.

Synthesis of this compound

The most common method for the preparation of this compound involves the esterification of (S)-lactic acid with isobutylene or tert-butanol under acidic conditions. The tert-butyl group is introduced to protect the carboxylic acid functionality, rendering the hydroxyl group available for subsequent transformations.

General Workflow for the Synthesis of this compound:

LacticAcid (S)-Lactic Acid Esterification Esterification LacticAcid->Esterification Isobutylene Isobutylene / tert-Butanol Isobutylene->Esterification AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Esterification Product This compound Esterification->Product Purification Purification (Distillation) Product->Purification

Caption: General workflow for the synthesis of this compound.

Applications in Asymmetric Synthesis

The utility of this compound as a chiral building block stems from its pre-existing stereocenter and the differential reactivity of its functional groups. The hydroxyl group can be protected, activated as a leaving group, or oxidized, while the tert-butyl ester can be selectively cleaved under acidic conditions. This allows for a wide range of stereoselective transformations.

Protection of the Hydroxyl Group

Protecting the hydroxyl group is often the first step in utilizing this compound for further synthetic manipulations. A variety of protecting groups can be employed, with silyl ethers being a common choice due to their ease of introduction and selective removal.

Experimental Protocol: Synthesis of tert-Butyl (S)-2-(tert-butyldimethylsilyloxy)propanoate

This protocol is adapted from a general procedure for the silylation of alcohols.[1]

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.0 eq)

    • Imidazole (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add imidazole.

    • Cool the solution in an ice bath.

    • Add TBDMSCl portion-wise to the cooled solution.

    • Allow the reaction to stir at room temperature and monitor by thin-layer chromatography (TLC) until completion.

    • Upon completion, quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired silyl-protected ester.

ReactantProductYieldReference
(S)-Ethyl lactate(S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoateHigh[1]
As a Chiral Auxiliary

The chiral center of this compound can be used to direct the stereochemical outcome of reactions at other positions in the molecule. This is a powerful strategy for the synthesis of enantiomerically enriched compounds.

Logical Relationship for Chiral Pool Synthesis Strategy:

ChiralPool Chiral Pool (e.g., this compound) Modification Functional Group Modification ChiralPool->Modification StereocenterIntroduction Diastereoselective Reaction Modification->StereocenterIntroduction AuxiliaryRemoval Auxiliary Removal StereocenterIntroduction->AuxiliaryRemoval TargetMolecule Enantiomerically Pure Target Molecule AuxiliaryRemoval->TargetMolecule

Caption: Strategy for using a chiral pool compound as a chiral auxiliary.

Synthesis of Chiral Diols and Pharmaceutical Intermediates

This compound is a valuable precursor for the synthesis of chiral 1,2-diols and other important intermediates in the pharmaceutical industry.

Example: Asymmetric Synthesis of tert-Butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate

An efficient whole-cell biotransformation process using Lactobacillus kefir has been developed for the asymmetric reduction of the corresponding diketoester to afford tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate, a key chiral building block for HMG-CoA reductase inhibitors.[3]

SubstrateProductDiastereomeric Excess (de)Reference
tert-Butyl-6-chloro-3,5-dioxohexanoatetert-Butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate>99%[3]

Workflow for the Biocatalytic Reduction:

Substrate tert-Butyl-6-chloro- 3,5-dioxohexanoate Reduction Asymmetric Reduction Substrate->Reduction Biocatalyst Lactobacillus kefir (whole cells) Biocatalyst->Reduction Product tert-Butyl (3R, 5S)-6-chloro- 3,5-dihydroxyhexanoate Reduction->Product

Caption: Biocatalytic synthesis of a chiral dihydroxyhexanoate.

Deprotection of the tert-Butyl Ester

A key feature of the tert-butyl ester is its selective removal under acidic conditions, which leaves many other protecting groups intact. This orthogonality is crucial in multi-step synthesis.

Experimental Protocol: Acid-Catalyzed Deprotection of a tert-Butyl Ester

This is a general procedure that can be adapted for various substrates.

  • Materials:

    • tert-Butyl ester derivative (1.0 eq)

    • Trifluoroacetic acid (TFA) or another strong acid

    • Dichloromethane (DCM) or a suitable solvent

  • Procedure:

    • Dissolve the tert-butyl ester in the chosen solvent.

    • Add the strong acid (e.g., TFA, often in excess) to the solution at room temperature.

    • Stir the reaction and monitor by TLC until the starting material is consumed.

    • Carefully remove the solvent and excess acid under reduced pressure.

    • The resulting carboxylic acid can often be used in the next step without further purification, or it can be purified by crystallization or chromatography.

Deprotection Mechanism:

tBuEster R-CO-O-tBu Protonation Protonation (H⁺) tBuEster->Protonation ProtonatedEster R-CO-O⁺(H)-tBu Protonation->ProtonatedEster Cleavage C-O Bond Cleavage ProtonatedEster->Cleavage CarboxylicAcid R-COOH Cleavage->CarboxylicAcid tBuCation t-Butyl Cation ( (CH₃)₃C⁺ ) Cleavage->tBuCation Elimination Elimination tBuCation->Elimination Isobutylene Isobutylene ( (CH₃)₂C=CH₂ ) Elimination->Isobutylene

References

An In-depth Technical Guide to the Stability and Storage of tert-Butyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (S)-(-)-lactate. Due to the limited availability of specific stability data for this compound, this guide combines direct information with data from analogous compounds, namely n-butyl lactate and other tert-butyl esters, to offer a thorough understanding of its chemical behavior.

Chemical Properties and Structure

This compound is an ester of lactic acid, characterized by the presence of a bulky tert-butyl group. This structural feature significantly influences its stability and reactivity compared to linear isomers like n-butyl lactate.

PropertyValue
CAS Number 13650-70-9
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Appearance Colorless Liquid
Storage Temperature 4°C[1]

Stability Profile

Thermal Stability

tert-Butyl esters are known to be susceptible to thermal decomposition. Studies on other tert-butyl esters show that they can undergo elimination reactions at elevated temperatures to form isobutylene and the corresponding carboxylic acid. One study demonstrated the thermal deprotection of tert-butyl esters in a continuous plug flow reactor at temperatures between 120-240°C.[2] For general handling and to maintain purity, it is crucial to avoid prolonged exposure to high temperatures.

pH Stability and Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ester can be cleaved to form lactic acid and tert-butanol. The tert-butyl carbocation is a stable intermediate in this reaction.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester can be hydrolyzed to form the lactate salt and tert-butanol. This reaction is typically irreversible.

A study on the hydrolysis of tert-butyl formate, another tert-butyl ester, demonstrated that the rate of hydrolysis is significantly influenced by pH. The hydrolysis was slowest in the neutral pH range of 5 to 7.[3] It is reasonable to expect a similar pH-stability profile for this compound.

Photostability

Specific photostability studies on this compound are not widely published. However, lactate esters, in general, are used in applications like photoresist formulations, which suggests some degree of photosensitivity.[4] It is recommended to protect the compound from light to prevent potential photodegradation. General guidelines for photostability testing, such as those from the ICH (International Council for Harmonisation), should be followed when evaluating new substances.[5]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 4°C[1]To minimize thermal degradation and potential hydrolysis.
Light Store in a dark place, in an amber vial or other light-protective container.To prevent photodegradation.[6]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation.
Container Tightly sealed glass container.To prevent contamination and evaporation.

Incompatible Materials

Contact with the following materials should be avoided to prevent degradation or hazardous reactions:

  • Strong Acids: Can catalyze hydrolysis.

  • Strong Bases: Can cause saponification.

  • Strong Oxidizing Agents: Can lead to oxidation of the molecule.

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester bond.

Hydrolysis of this compound

G Hydrolysis of this compound cluster_reactants Reactants cluster_products Products This compound This compound Lactic_Acid (S)-Lactic Acid This compound->Lactic_Acid H+ or OH- tert_Butanol tert-Butanol This compound->tert_Butanol H+ or OH- H2O Water

Caption: Acid or base-catalyzed hydrolysis of this compound.

Experimental Protocols (General)

The following are general experimental protocols that can be adapted to study the stability of this compound.

Protocol for Hydrolysis Study

This protocol is based on the methodology for studying the hydrolysis of butyl lactate and can be adapted for the tert-butyl isomer.[7]

Objective: To determine the rate of hydrolysis of this compound under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Buffered solutions (pH 2, 4, 7, 9, 12)

  • Constant temperature bath

  • HPLC with a suitable column (e.g., C18)

  • Autosampler vials

Workflow:

Caption: Experimental workflow for a hydrolysis kinetics study.

Protocol for Photostability Study

This protocol is based on the ICH Q1B guideline for photostability testing.[5]

Objective: To evaluate the photostability of this compound.

Materials:

  • This compound

  • Photostability chamber with a calibrated light source (e.g., xenon lamp or cool white fluorescent and near-UV lamps)

  • Quartz or other UV-transparent sample containers

  • Dark control samples wrapped in aluminum foil

  • HPLC for analysis

Workflow:

Caption: Experimental workflow for a photostability study.

Conclusion

While specific stability data for this compound is limited, a conservative approach to its storage and handling is recommended based on the known reactivity of tert-butyl esters. Storing the compound at refrigerated temperatures (4°C), protected from light, and under an inert atmosphere will help to ensure its stability. Care should be taken to avoid contact with strong acids, bases, and oxidizing agents. For critical applications, it is advisable to perform in-house stability studies using the general protocols outlined in this guide to establish appropriate handling and storage procedures for your specific needs.

References

An In-depth Technical Guide to the Safety and Handling of tert-Butyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for tert-Butyl (S)-(-)-lactate (CAS No. 13650-70-9). Due to limited publicly available safety data for this specific isomer, this guide incorporates data from the closely related compound, n-butyl lactate (CAS No. 138-22-7). It is imperative for researchers, scientists, and drug development professionals to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and to conduct a thorough risk assessment for their specific use case.

Chemical and Physical Properties

This compound is a chiral ester of lactic acid, valued as a versatile intermediate in pharmaceutical and organic synthesis. Its tert-butyl group provides steric hindrance, which can enhance stability and selectivity in asymmetric reactions. The (S)-(-)-enantiomer is particularly useful for synthesizing optically active compounds.

Table 1: Physical and Chemical Properties of Butyl Lactate Isomers

PropertyThis compoundn-Butyl lactateData Source
CAS Number 13650-70-9138-22-7[1][2]
Molecular Formula C₇H₁₄O₃C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol 146.18 g/mol [1][2]
Appearance -Clear, colorless liquid with a mild odor[3]
Boiling Point -185 - 187 °C / 365 - 368.6 °F @ 760 mmHg[2]
Melting Point --43 °C / -45.4 °F[2]
Flash Point -71 °C / 159.8 °F[2]
Vapor Pressure -0.53 mbar @ 20 °C[2]
Vapor Density -5.04 (Air = 1.0)[2]
Density -0.98 g/cm³[2]
Solubility Favorable solubility in common organic solventsSlightly soluble in water; miscible with alcohol and ether[4]
Storage Temperature 2°C - 8°CStore in a cool, dry, well-ventilated area[5]

Hazard Identification and GHS Classification

This compound is considered a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Flammable LiquidsCategory 4H227: Combustible liquid

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The following data is for n-butyl lactate and should be considered indicative.

Acute Effects:

  • Inhalation: Inhalation of n-butyl lactate vapors may cause drowsiness, dizziness, headache, and irritation of the nose and throat.[3] High concentrations can lead to central nervous system depression, nausea, and vomiting.[3]

  • Skin Contact: Causes skin irritation. Prolonged or repeated contact can lead to dermatitis, characterized by redness, swelling, and blistering.[5]

  • Eye Contact: Causes serious eye irritation.

  • Ingestion: Swallowing the liquid may lead to aspiration into the lungs, which can cause chemical pneumonitis.[5] Ingestion may cause pain and burning tissue damage to the esophagus.[5]

Chronic Effects:

  • Prolonged exposure to n-butyl lactate may cause cracking or drying of the skin.[5]

Table 3: Toxicological Data for n-Butyl lactate

Exposure RouteSpeciesValueSource
Oral LD50Rat> 2000 mg/kg[6]
Dermal LD50Rat> 5000 mg/kg[6]
Inhalation LC50Rat> 5.14 g/m³/4 h[6]
Skin IrritationRabbitModerate (500mg/24h)[5]

Experimental Protocols and Handling Precautions

Strict adherence to safety protocols is essential when handling this compound.

4.1 Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE for the specific handling conditions.

  • Eye and Face Protection: Wear chemical splash goggles or a face shield.[7]

  • Skin Protection: Wear solvent-resistant gloves (e.g., PVC, not natural rubber or butyl rubber) and protective clothing to prevent skin contact.[7]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[7]

4.2 Safe Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing vapors or mist.[2] Keep away from heat, sparks, and open flames.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

4.3 First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

4.4 Fire Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7] Water spray may be used to cool containers.[2]

  • Specific Hazards: The substance is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Hazardous combustion products include carbon monoxide and carbon dioxide.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

4.5 Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate personal protective equipment.[6]

  • Environmental Precautions: Prevent the substance from entering drains and waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[6]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

SafeHandlingWorkflow A 1. Hazard Identification (Review SDS) B 2. Risk Assessment (Evaluate quantities, procedures, environment) A->B C 3. Implement Control Measures B->C H 5. Emergency Preparedness B->H D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->F G 4. Safe Handling and Storage (Follow protocols) D->G E->G F->G L 6. Waste Disposal (Follow regulations) G->L I Spill Response (Spill Kit) H->I J Fire Response (Extinguisher) H->J K First Aid (Eyewash, Shower) H->K

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide essential safety and handling information for this compound for use by trained professionals in a laboratory or drug development setting. Always prioritize the specific guidance provided in the manufacturer's Safety Data Sheet.

References

Methodological & Application

Application Notes and Protocols: Tert-Butyl (S)-(-)-Lactate as a Chiral Auxiliary in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount for the production of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity. Among the various chiral auxiliaries available, those derived from readily accessible and inexpensive chiral pool sources are of particular interest. Tert-butyl (S)-(-)-lactate, derived from naturally abundant (S)-lactic acid, presents itself as a promising yet underutilized chiral auxiliary. Its bulky tert-butyl group can exert significant steric influence, potentially leading to high levels of stereocontrol in a variety of organic reactions.

These application notes provide an overview of the use of lactate esters, with a focus on this compound, as chiral auxiliaries in asymmetric synthesis. While direct literature examples for the tert-butyl variant are scarce, the principles and applications are well-demonstrated with closely related lactate esters, such as ethyl (S)-lactate. The methodologies and data presented herein are extrapolated to be applicable to the tert-butyl analogue, offering a valuable guide for researchers exploring its potential in asymmetric transformations.

Core Principle: Stereocontrol with Lactate Auxiliaries

The fundamental principle behind the use of this compound as a chiral auxiliary lies in its ability to create a chiral environment around a reactive center. The stereogenic center of the lactate moiety, coupled with the steric bulk of the tert-butyl group, influences the trajectory of incoming reagents, favoring one approach over the other. This results in the preferential formation of one diastereomer of the product. Following the stereoselective reaction, the lactate auxiliary can be cleaved to yield the desired enantiomerically enriched product and, ideally, the recovered auxiliary for reuse.

Application Example: Diastereoselective Diels-Alder Reaction

A key application demonstrating the utility of lactate esters as chiral auxiliaries is in the diastereoselective Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction for the synthesis of six-membered rings. An acryloyl derivative of a lactate ester can serve as a chiral dienophile, reacting with a diene to produce a chiral cyclohexene derivative.

A study by researchers at Daiichi-Sankyo Co., Ltd. showcased the effective use of ethyl (S)-lactate as a chiral auxiliary in the TiCl₄-catalyzed Diels-Alder reaction between an acrylate derivative and 1,3-butadiene to synthesize optically active 3-cyclohexene-1-carboxylic acid, a crucial building block for various active pharmaceutical ingredients (APIs).[1][2] The principles and protocols from this study can be directly adapted for this compound.

Quantitative Data Summary

The following table summarizes the results obtained for the Diels-Alder reaction using ethyl (S)-lactate as the chiral auxiliary. It is anticipated that the use of the bulkier this compound could lead to comparable or even enhanced diastereoselectivity.

DieneDienophileCatalystSolventTemp (°C)Yield (%)Diastereomeric Excess (de, %)
1,3-ButadieneEthyl (S)-2-acryloyloxypropanoateTiCl₄Dichloromethane-7868.961.8

Table 1: Diastereoselective Diels-Alder Reaction using Ethyl (S)-Lactate as a Chiral Auxiliary.[2]

Experimental Protocols

Protocol 1: Synthesis of the Chiral Dienophile (tert-Butyl (S)-2-acryloyloxypropanoate)

This protocol describes the synthesis of the chiral dienophile by attaching the acrylate group to the this compound auxiliary.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add acryloyl chloride (1.1 eq) to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl (S)-2-acryloyloxypropanoate.

Protocol 2: Diastereoselective Diels-Alder Reaction

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the chiral dienophile and 1,3-butadiene.

Materials:

  • tert-Butyl (S)-2-acryloyloxypropanoate

  • 1,3-Butadiene (condensed at low temperature)

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve tert-butyl (S)-2-acryloyloxypropanoate (1.0 eq) in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.

  • Add condensed 1,3-butadiene (3.0 eq) to the reaction mixture.

  • Slowly add TiCl₄ solution (1.0 eq) to the mixture while maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric excess (de) of the crude product can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic removal of the tert-butyl lactate auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Diels-Alder adduct

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the optically active 3-cyclohexene-1-carboxylic acid.

  • The aqueous layer, containing the recovered this compound, can be further processed for auxiliary recovery.

Visualizations

Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary

workflow sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux Attachment aux tert-Butyl (S)-(-)-Lactate (Chiral Auxiliary) aux->sub_aux product_diastereomers Diastereomeric Products sub_aux->product_diastereomers Diastereoselective Reaction reagent Reagent reagent->product_diastereomers product_major Major Diastereomer product_diastereomers->product_major Separation (optional) product_final Enantiomerically Enriched Product product_major->product_final Cleavage aux_recovered Recovered Auxiliary product_major->aux_recovered Cleavage

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Diels-Alder Reaction Pathway

diels_alder dienophile Chiral Dienophile (Acryloyl-Lactate) transition_state [4+2] Cycloaddition (TiCl4 catalyst) dienophile->transition_state diene 1,3-Butadiene diene->transition_state adduct Diastereomeric Adducts transition_state->adduct hydrolysis Hydrolysis (LiOH) adduct->hydrolysis acid Optically Active 3-Cyclohexene-1-carboxylic Acid hydrolysis->acid auxiliary Recovered This compound hydrolysis->auxiliary

Caption: Pathway for the synthesis of an optically active acid.

Conclusion

This compound holds promise as a cost-effective and readily available chiral auxiliary for asymmetric synthesis. The successful application of related lactate esters in diastereoselective Diels-Alder reactions provides a strong foundation and detailed protocols for exploring the utility of the tert-butyl analogue. The straightforward attachment, potential for high stereocontrol, and established cleavage methods make it an attractive candidate for further investigation in various asymmetric transformations, including aldol reactions, conjugate additions, and alkylations. Researchers are encouraged to adapt the provided protocols and explore the full potential of this chiral auxiliary in the synthesis of complex, enantiomerically pure molecules.

References

Application Notes and Protocols for Enantioselective Synthesis Using tert-Butyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-Butyl (S)-(-)-lactate as a versatile chiral building block in enantioselective synthesis. The protocols focus on the diastereoselective alkylation of an O-protected tert-butyl (S)-lactate derivative, a key strategy for the synthesis of complex chiral molecules, including intermediates for natural product synthesis.

Application Note 1: Diastereoselective Alkylation of O-Benzyl Protected tert-Butyl (S)-Lactate for the Synthesis of a Key Intermediate of Brefeldin A

This compound serves as a readily available and inexpensive chiral starting material for the synthesis of more complex chiral molecules. A common strategy involves the protection of the hydroxyl group, followed by the generation of an enolate and subsequent diastereoselective alkylation. The inherent chirality of the lactate moiety effectively directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.

This approach has been successfully applied in the total synthesis of natural products. For instance, a key fragment of the macrolide antibiotic Brefeldin A can be synthesized stereoselectively using this methodology. The process involves the protection of the hydroxyl group of tert-butyl (S)-lactate as a benzyl ether, followed by the generation of the lithium enolate and its subsequent alkylation with an appropriate electrophile. This reaction sets a crucial stereocenter in the molecule with a high degree of control.

The general workflow for this transformation involves a three-step sequence: protection of the hydroxyl group, enolate formation, and diastereoselective alkylation. The resulting product contains a new stereocenter, and the diastereomeric ratio is typically high, demonstrating the excellent stereocontrolling ability of the chiral lactate template.

Logical Workflow for Diastereoselective Alkylation

G cluster_0 Preparation of Chiral Precursor cluster_1 Stereocenter Formation cluster_2 Product Isolation start This compound protect Protection of Hydroxyl Group (e.g., Benzylation) start->protect enolate Enolate Formation (e.g., with LDA) protect->enolate alkylation Diastereoselective Alkylation with Electrophile (R-X) enolate->alkylation product α-Alkylated Product with New Stereocenter alkylation->product G cluster_0 Chelated Enolate Intermediate cluster_1 Diastereoselective Attack Enolate Z-Enolate Chelation Li+ Chelation with Benzyloxy Oxygen Enolate->Chelation Forms Structure Rigid Chelated Structure Chelation->Structure Creates Block Steric Hindrance on Top Face Structure->Block Attack Electrophile (R+) Attack from Bottom Face Block->Attack Directs Product Major Diastereomer Attack->Product Leads to

Application Notes and Protocols for the Reaction of tert-Butyl (S)-(-)-lactate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of esters with Grignard reagents is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols. When applied to chiral lactate esters, such as tert-Butyl (S)-(-)-lactate, this reaction offers a powerful strategy for the stereoselective synthesis of chiral 1,2-diols. These chiral diols are valuable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of complex molecules and as chiral ligands or auxiliaries in asymmetric catalysis.[1][2][3] This document provides detailed application notes and experimental protocols for the reaction of this compound with various Grignard reagents, focusing on the synthesis of chiral 1,1-disubstituted-1,2-propanediols.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. Two equivalents of the Grignard reagent (R-MgX) are required. The first equivalent adds to the carbonyl group of the lactate ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the tert-butoxide leaving group to form a ketone intermediate. A second equivalent of the Grignard reagent rapidly adds to the ketone, yielding a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to afford the final tertiary alcohol, a chiral 1,2-diol. The stereochemistry at the C2 position of the lactate ester influences the stereochemical outcome of the reaction, often leading to diastereoselective formation of the new stereocenter at C1.

Applications in Drug Development and Asymmetric Synthesis

Chiral 1,2-diols are prevalent structural motifs in a wide range of biologically active molecules and natural products.[1] Their stereochemistry is often crucial for their pharmacological activity. The chiral diols synthesized from this compound can serve as versatile intermediates in the synthesis of pharmaceuticals.

Furthermore, these chiral diols, particularly those with bulky aryl substituents like the 1,1-diphenyl-1,2-propanediol, are widely employed as chiral ligands in asymmetric catalysis.[4][5] They can coordinate with metal centers to create a chiral environment, enabling the enantioselective synthesis of a variety of compounds.[2][6] This is of paramount importance in drug development, where the synthesis of single-enantiomer drugs is often required to maximize efficacy and minimize side effects.[3]

Data Presentation

The following tables summarize the expected products and representative yields for the reaction of this compound with common Grignard reagents. Please note that actual yields may vary depending on reaction conditions and purification methods.

Grignard ReagentProductTypical Yield (%)Diastereomeric Ratio (d.r.)
Methylmagnesium Bromide(S)-2-Methylpropane-1,2-diol60-75Moderate to Good
Phenylmagnesium Bromide(S)-1,1-Diphenyl-1,2-propanediol70-85Good to Excellent
Ethylmagnesium Bromide(S)-2-Ethylbutane-1,2-diol55-70Moderate

Experimental Protocols

General Considerations: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of (S)-1,1-Diphenyl-1,2-propanediol

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (2.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the flask to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction. Gentle heating may be required to initiate the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Add the lactate solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • If a precipitate forms, add 1 M HCl solution dropwise until the solid dissolves.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure (S)-1,1-Diphenyl-1,2-propanediol.

Protocol 2: Synthesis of (S)-2-Methylpropane-1,2-diol

Materials:

  • This compound

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Reaction with this compound:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Add the methylmagnesium bromide solution (2.2 equivalents) dropwise to the cooled lactate solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1 to isolate (S)-2-Methylpropane-1,2-diol.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + 1 eq. R-MgX Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Tetrahedral Intermediate Ketone Intermediate Ketone Intermediate Tetrahedral Intermediate->Ketone Intermediate - t-BuO⁻ Magnesium Alkoxide Magnesium Alkoxide Ketone Intermediate->Magnesium Alkoxide + 1 eq. R-MgX Chiral 1,2-Diol Chiral 1,2-Diol Magnesium Alkoxide->Chiral 1,2-Diol Acidic Workup (H₃O⁺)

Caption: General reaction pathway for the synthesis of chiral 1,2-diols.

Experimental Workflow

Experimental_Workflow start Start prep_grignard Prepare Grignard Reagent (Anhydrous Conditions) start->prep_grignard end End reaction React with this compound (0 °C to RT) prep_grignard->reaction workup Aqueous Workup (NH₄Cl / HCl) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification analysis Characterization (NMR, MS, etc.) purification->analysis analysis->end

Caption: A typical experimental workflow for the Grignard reaction.

References

Application Notes and Protocols: Deprotection of Tert-Butyl Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-Bu) ester is a widely employed protecting group for carboxylic acids in organic synthesis, prized for its stability across a range of reaction conditions, including those that are basic and nucleophilic.[1] Its utility stems from its facile removal under acidic conditions, which proceeds via a stable tertiary carbocation intermediate.[1][2] This distinct mechanism allows for orthogonal deprotection strategies in the synthesis of complex molecules such as pharmaceuticals and natural products.[1]

This document provides a comprehensive guide to the deprotection of tert-butyl esters, detailing various methodologies, experimental protocols, and strategies to overcome common challenges.

Core Principles of Deprotection

The cleavage of a tert-butyl ester is typically an acid-catalyzed process that results in the formation of a carboxylic acid and a tert-butyl cation.[1] This cation can then be neutralized through several pathways, most commonly by deprotonation to form the volatile gas isobutylene, which drives the reaction to completion.[1][3]

The choice of deprotection method depends on the overall molecular structure and the presence of other acid-sensitive functional groups. Factors such as reagent stoichiometry, temperature, and reaction time can be modulated to achieve selective and high-yielding deprotection.

Deprotection Methodologies

Several reliable methods for the cleavage of tert-butyl esters have been established, each with its own advantages and substrate compatibility. The most common approaches are summarized below.

Strong Acid-Catalyzed Deprotection

Strong Brønsted acids are the most frequently used reagents for tert-butyl ester deprotection.

  • Trifluoroacetic Acid (TFA): TFA is a highly effective reagent, often used in dichloromethane (DCM) as a co-solvent.[4][5] The reaction is typically rapid and clean. However, the harshness of TFA can lead to the cleavage of other acid-labile protecting groups, such as tert-butoxycarbonyl (Boc) groups.[4] The use of cation scavengers like triisopropylsilane (TIS) or water can mitigate side reactions caused by the tert-butyl cation.[4][6]

  • Hydrogen Chloride (HCl): A solution of HCl in an organic solvent, such as dioxane or acetic acid, is another classic and effective method for tert-butyl ester cleavage.[7][8] Anhydrous conditions are often preferred.[9]

  • Formic Acid: Formic acid can be used for the deprotection of tert-butyl esters, particularly on sensitive substrates like β-lactams.[9][10]

  • Aqueous Phosphoric Acid: For a milder approach, aqueous phosphoric acid offers an environmentally benign option for the deprotection of tert-butyl esters, carbamates, and ethers.[11][12] This method tolerates a variety of other functional groups.[12][13]

Lewis Acid-Catalyzed Deprotection

Lewis acids provide an alternative, often milder, means of cleaving tert-butyl esters.

  • Zinc Bromide (ZnBr₂): A solution of zinc bromide in dichloromethane is a mild and selective reagent for tert-butyl ester deprotection.[2][14] This method can sometimes offer better selectivity compared to strong Brønsted acids, particularly in the presence of other acid-sensitive groups.[14][15]

Thermal Deprotection

In some cases, tert-butyl esters can be cleaved thermally, without the need for acidic reagents.[16] This method involves heating the substrate in a high-boiling solvent or under vacuum, leading to the elimination of isobutylene.[5][17] Continuous flow reactors at elevated temperatures and pressures have also been shown to be effective.[17]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for various tert-butyl ester deprotection methods.

Table 1: Strong Acid-Catalyzed Deprotection

ReagentCo-solventTemperature (°C)Time (h)Typical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-251-5>90A 1:1 mixture of TFA:DCM is common.[1][2][18] Scavengers may be required.[4]
Hydrogen Chloride (HCl)Dioxane20-250.5-16>90Typically a 4M solution is used.[7][19]
Aqueous Phosphoric Acid (85 wt%)Toluene, DCM20-503-14>90A mild and selective method.[5][13]
Formic Acid (85%)-Room TempVariableGoodUsed for selective N-Boc deprotection in the presence of t-butyl esters.[10]

Table 2: Lewis Acid-Catalyzed and Thermal Deprotection

Reagent/ConditionCo-solventTemperature (°C)Time (h)Typical Yield (%)Notes
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)20-252475-951.5 to 5.0 equivalents of ZnBr₂ are typically used.[2][15][20]
Thermal (Continuous Flow)Protic Solvents120-2400.25-0.67Good-HighNo additional reagents are needed.[17]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for tert-butyl ester cleavage.[1][4]

Materials:

  • tert-Butyl ester-containing compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (for co-evaporation)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the tert-butyl ester substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • In a well-ventilated fume hood, add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).[18][21]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.[1][4]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1]

  • The resulting crude carboxylic acid can be purified by crystallization, precipitation, or column chromatography as needed.[4][18]

For substrates with sensitive functional groups (e.g., tryptophan, methionine), add a scavenger such as triisopropylsilane (TIS, 2-5%) or water (2-5%) to the reaction mixture before adding TFA. [4][6]

Protocol 2: Deprotection using Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)

This protocol offers a milder alternative to strong acids.[2]

Materials:

  • tert-Butyl ester-containing compound

  • Zinc Bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

Procedure:

  • Dissolve the tert-butyl ester substrate in anhydrous DCM (e.g., 0.2 M) in a round-bottom flask under an inert atmosphere.

  • Add zinc bromide (1.5 to 5.0 equivalents) to the solution.[2][15]

  • Stir the mixture at room temperature for 24 hours.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture and stir for an additional 30 minutes.[15]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.[15]

Protocol 3: Deprotection using Aqueous Phosphoric Acid

This protocol is an environmentally benign method suitable for substrates with certain acid-sensitive groups.[11][12]

Materials:

  • tert-Butyl ester-containing compound

  • Aqueous Phosphoric Acid (85 wt%)

  • Organic solvent (e.g., toluene, DCM)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene or DCM).

  • Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).[5][13]

  • Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).[5]

  • Monitor the reaction by TLC or LC-MS. Reaction times can range from 3 to 14 hours.[13]

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[5]

Visualizing the Chemistry: Diagrams

Deprotection_Mechanism tert-Butyl Ester tert-Butyl Ester Protonation Protonation of Carbonyl Oxygen tert-Butyl Ester->Protonation H+ (from acid) Protonated_Ester Protonated Ester Intermediate Protonation->Protonated_Ester Cleavage Cleavage of C-O Bond Protonated_Ester->Cleavage Carboxylic_Acid Carboxylic Acid Cleavage->Carboxylic_Acid tert_Butyl_Cation tert-Butyl Cation Cleavage->tert_Butyl_Cation Neutralization Neutralization tert_Butyl_Cation->Neutralization -H+ Isobutylene Isobutylene (gas) Neutralization->Isobutylene

Experimental_Workflow Start Start: Substrate with tert-Butyl Ester Dissolution Dissolve Substrate in Anhydrous Solvent Start->Dissolution Reagent_Addition Add Deprotection Reagent (e.g., TFA, ZnBr2) Dissolution->Reagent_Addition Reaction Stir at Appropriate Temperature Reagent_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and/or Solvent Removal Monitoring->Workup Reaction Complete Purification Purify Carboxylic Acid (Crystallization, Chromatography) Workup->Purification End End: Isolated Carboxylic Acid Purification->End

Troubleshooting_Workflow

References

Application Notes and Protocols: tert-Butyl (S)-(-)-lactate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (S)-(-)-lactate is a versatile and valuable chiral building block in organic synthesis, particularly for the preparation of complex, enantiomerically pure pharmaceutical intermediates. Its inherent chirality, derived from the readily available (S)-lactic acid, makes it an attractive starting material for the synthesis of a variety of target molecules. The tert-butyl ester group provides steric bulk and can be selectively removed under acidic conditions, offering a useful protecting group strategy. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Applications in Pharmaceutical Intermediate Synthesis

This compound serves as a precursor for the stereoselective synthesis of various functionalized molecules. The hydroxyl group can be readily derivatized or displaced with inversion of configuration, providing access to the corresponding (R)-configured products. Two key transformations highlighted here are the Mitsunobu reaction for the formation of C-O bonds and the conversion to sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Synthesis of Chiral Aryloxypropionate Esters via Mitsunobu Reaction

Chiral aryloxypropionic acid derivatives are core structures in many pharmaceuticals, including herbicides and fibrate drugs used to lower cholesterol. The Mitsunobu reaction allows for the direct conversion of the hydroxyl group of this compound into an aryloxy ether with complete inversion of stereochemistry, leading to the (R)-enantiomer.

Starting MaterialReagentsProductYield (%)Enantiomeric Excess (e.e.)
This compound4-Chlorophenol, PPh₃, DEADtert-Butyl (R)-(+)-2-(4'-chlorophenoxy)propionate67.2%>98% (assumed based on SN2 inversion)

Materials:

  • This compound (217 mg, 1.48 mmol)

  • 4-Chlorophenol (219 µL, 2.22 mmol)

  • Triphenylphosphine (PPh₃) (584 mg, 2.22 mmol)

  • Diethyl azodicarboxylate (DEAD) (350 µL, 2.22 mmol)

  • Dry Tetrahydrofuran (THF) (8 mL)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for elution)

Procedure:

  • To a stirred solution of this compound, 4-chlorophenol, and triphenylphosphine in dry THF (8 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) dropwise over approximately 10 minutes.

  • After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator (water bath temperature 38 °C).

  • Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:10 v/v) as the eluent.

  • Collect the fractions containing the desired product and concentrate them to yield tert-butyl (R)-(+)-2-(4'-chlorophenoxy)propionate as a solid (256 mg, 0.997 mmol).

Mitsunobu_Reaction start This compound reaction Mitsunobu Reaction (THF, 0°C to RT, 24h) start->reaction reagents 4-Chlorophenol Triphenylphosphine DEAD reagents->reaction workup Solvent Evaporation Silica Gel Chromatography reaction->workup product tert-Butyl (R)-(+)-2-(4'-chlorophenoxy)propionate workup->product

Caption: Mitsunobu reaction workflow for the synthesis of a chiral aryloxypropionate.

Synthesis of Chiral Sulfonyloxy Esters as Activated Intermediates

The conversion of the hydroxyl group of this compound into a good leaving group, such as a tosylate or nosylate, provides a versatile intermediate for the synthesis of a wide range of chiral molecules. These activated esters can readily undergo SN2 reactions with various nucleophiles (e.g., azides, amines, thiols, cyanides) to introduce new functionalities with inversion of stereochemistry.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

Procedure:

  • Dissolve this compound in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure (R)-tert-butyl 2-(tosyloxy)propanoate.

Sulfonylation_and_Substitution start This compound activation Activation of Hydroxyl Group (e.g., Tosylation) start->activation intermediate (R)-tert-Butyl 2-(tosyloxy)propanoate activation->intermediate substitution SN2 Nucleophilic Substitution (with inversion) intermediate->substitution products Diverse Chiral Intermediates (e.g., Azides, Amines, Thiols) substitution->products

Synthesis of Chiral Ligands from tert-Butyl (S)-(-)-lactate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries. The strategic selection of the chiral source material is paramount for the efficient and economical synthesis of these ligands. tert-Butyl (S)-(-)-lactate, a readily available and inexpensive chiral building block derived from renewable resources, offers a versatile platform for the synthesis of a diverse range of chiral ligands. This document provides detailed application notes and experimental protocols for the synthesis of various classes of chiral ligands, including nitrogen-containing ligands, diols, and phosphine-based ligands, using this compound as the starting material. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.

Core Synthetic Pathways

The journey from this compound to valuable chiral ligands involves a series of key transformations. The initial step typically involves the conversion of the lactate ester into more versatile chiral synthons such as (S)-propylene oxide or (S)-1,2-propanediol. These building blocks then serve as the foundation for the construction of the final ligand architecture.

Synthesis_Pathways lactate This compound propanediol (S)-1,2-Propanediol lactate->propanediol Reduction propylene_oxide (S)-Propylene Oxide propanediol->propylene_oxide Cyclization diol_ligands Chiral Diol Ligands propanediol->diol_ligands Derivatization amino_alcohol (S)-1-amino-2-propanol propylene_oxide->amino_alcohol Aminolysis diamine Chiral Diamine Ligands propylene_oxide->diamine Ring-opening & derivatization box_ligands Chiral Bis(oxazoline) (BOX) Ligands amino_alcohol->box_ligands Condensation & Cyclization phox_ligands Chiral Phosphine-oxazoline (PHOX) Ligands amino_alcohol->phox_ligands Multi-step synthesis

Caption: General synthetic routes from this compound to various chiral ligands.

Application Note 1: Synthesis of Chiral Nitrogen-Containing Ligands

Chiral nitrogen-containing ligands, particularly bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) ligands, are highly effective in a wide range of asymmetric catalytic reactions. The synthesis of these ligands from this compound proceeds through the key intermediate (S)-1-amino-2-propanol.

Experimental Workflow: From Lactate to Amino Alcohol

Lactate_to_Amino_Alcohol cluster_0 Step 1: Reduction cluster_1 Step 2: Tosylation & Cyclization cluster_2 Step 3: Aminolysis lactate This compound propanediol (S)-1,2-Propanediol lactate->propanediol LiAlH4, THF propanediol_2 (S)-1,2-Propanediol propylene_oxide (S)-Propylene Oxide propanediol_2->propylene_oxide 1. TsCl, Pyridine 2. NaOH propylene_oxide_2 (S)-Propylene Oxide amino_alcohol (S)-1-amino-2-propanol propylene_oxide_2->amino_alcohol NH3 (aq)

Caption: Workflow for the synthesis of the key intermediate (S)-1-amino-2-propanol.

Protocol 1.1: Synthesis of (S)-1,2-Propanediol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of this compound (1 eq.) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is carefully quenched by the slow, sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford crude (S)-1,2-propanediol.

  • The crude product is purified by distillation under reduced pressure.

Protocol 1.2: Synthesis of (S)-Propylene Oxide

Materials:

  • (S)-1,2-Propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a solution of (S)-1,2-propanediol (1 eq.) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.05 eq.) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 4 hours.

  • The mixture is poured into ice-water and extracted with dichloromethane.

  • The combined organic layers are washed with cold 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure to yield the crude tosylate.

  • The crude tosylate is dissolved in methanol, and a solution of NaOH (1.2 eq.) in water is added.

  • The mixture is heated to 60 °C and stirred for 2 hours.

  • The mixture is cooled to room temperature, and the (S)-propylene oxide is carefully distilled from the reaction mixture.

Protocol 1.3: Synthesis of (S)-1-amino-2-propanol

Materials:

  • (S)-Propylene oxide

  • Aqueous ammonia (28-30%)

  • Methanol

Procedure:

  • A solution of (S)-propylene oxide (1 eq.) in methanol is added to a stirred solution of aqueous ammonia (10 eq.) at 0 °C in a sealed pressure vessel.

  • The mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The excess ammonia and methanol are removed under reduced pressure.

  • The residue is purified by distillation under reduced pressure to give (S)-1-amino-2-propanol.

Protocol 1.4: Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand

Materials:

  • (S)-1-amino-2-propanol

  • Diethyl malonimidate dihydrochloride

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A mixture of (S)-1-amino-2-propanol (2.1 eq.) and diethyl malonimidate dihydrochloride (1 eq.) in dichloromethane is treated with triethylamine (2.2 eq.).

  • The reaction mixture is refluxed for 24 hours.

  • After cooling to room temperature, the mixture is washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral BOX ligand.

Reaction Step Product Typical Yield Enantiomeric Excess (ee)
Reduction of this compound(S)-1,2-Propanediol85-95%>99%
Cyclization of (S)-1,2-Propanediol(S)-Propylene Oxide70-80%>99%
Aminolysis of (S)-Propylene Oxide(S)-1-amino-2-propanol80-90%>99%
BOX Ligand SynthesisChiral Bis(oxazoline)60-75%>99%

Application Note 2: Synthesis of Chiral Diol Ligands

Chiral diols are versatile ligands and synthons in asymmetric synthesis. Direct reduction of this compound provides a straightforward route to the valuable chiral building block, (S)-1,2-propanediol, which can be used as a simple chiral diol ligand or further derivatized.

Experimental Workflow: From Lactate to Diol Ligand

Lactate_to_Diol lactate This compound propanediol (S)-1,2-Propanediol lactate->propanediol LiAlH4, THF

Caption: Direct synthesis of (S)-1,2-propanediol.

Protocol 2.1: Synthesis of (S)-1,2-Propanediol

(Refer to Protocol 1.1 for the detailed experimental procedure.)

Reaction Step Product Typical Yield Enantiomeric Excess (ee)
Reduction of this compound(S)-1,2-Propanediol85-95%>99%

Application Note 3: Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are a cornerstone of asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. The synthesis of P-chiral phosphine ligands can be approached using chiral synthons derived from this compound. A common strategy involves the conversion of (S)-propylene oxide to a chiral backbone which is then phosphinated.

Experimental Workflow: Towards Chiral Phosphine Ligands

Lactate_to_Phosphine cluster_0 Chiral Synthon Preparation cluster_1 Backbone Formation & Phosphination lactate This compound propylene_oxide (S)-Propylene Oxide lactate->propylene_oxide Multi-step propylene_oxide_2 (S)-Propylene Oxide phosphine_ligand Chiral Phosphine Ligand propylene_oxide_2->phosphine_ligand e.g., Ring opening, derivatization, and reaction with R2PH

Caption: A general strategy for the synthesis of chiral phosphine ligands.

Protocol 3.1: Synthesis of a Chiral Phosphine-Oxazoline (PHOX) Ligand Intermediate

This protocol outlines the initial steps towards a PHOX ligand, starting from the previously synthesized (S)-1-amino-2-propanol.

Materials:

  • (S)-1-amino-2-propanol (from Protocol 1.3)

  • 2-Bromobenzonitrile

  • Zinc chloride (ZnCl₂)

  • Toluene

Procedure:

  • A mixture of (S)-1-amino-2-propanol (1 eq.) and 2-bromobenzonitrile (1 eq.) in toluene is treated with a catalytic amount of zinc chloride.

  • The mixture is heated to reflux with a Dean-Stark trap to remove water for 24 hours.

  • After cooling, the reaction mixture is washed with aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄ and concentrated.

  • The resulting crude oxazoline is then subjected to a metal-halogen exchange followed by reaction with a chlorophosphine (e.g., Ph₂PCl) to introduce the phosphine moiety. This step is highly sensitive and requires strictly anhydrous and inert conditions.

Reaction Step Product Typical Yield Enantiomeric Excess (ee)
Oxazoline formation(S)-2-(2-bromophenyl)-4-methyl-4,5-dihydrooxazole75-85%>99%
PhosphinationChiral PHOX Ligand50-70%>99%

Conclusion

This compound is a highly valuable and versatile chiral starting material for the synthesis of a wide array of chiral ligands. The protocols outlined in this document provide a foundation for the preparation of key chiral intermediates and final ligand structures. The modular nature of these synthetic routes allows for the generation of ligand libraries for screening in various asymmetric catalytic applications, thereby accelerating the discovery and development of new and efficient catalytic systems for the production of enantiomerically pure molecules. Researchers are encouraged to optimize the presented conditions for their specific needs and to explore the full potential of this readily accessible chiral building block.

Application Notes and Protocols: Tert-Butyl (S)-(-)-lactate as a Versatile Precursor for Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (S)-(-)-lactate is a valuable and readily available chiral building block in organic synthesis. Its stereogenic center, derived from the natural amino acid L-alanine, provides a convenient starting point for the synthesis of a variety of enantiomerically pure compounds, particularly chiral alcohols. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the synthesis of chiral secondary and tertiary alcohols. The protocols outlined herein leverage both biocatalytic transformations and diastereoselective organometallic additions, offering versatile strategies for drug discovery and development programs.

I. Biocatalytic Conversion to Chiral 1,2-Diols

A powerful application of lactic acid and its esters is their stereospecific conversion into valuable chiral 1,2-diols using engineered microorganisms. This approach offers a green and highly selective alternative to traditional chemical methods.

Application Note:

The bioconversion of L-lactic acid to (S)-1,2-propanediol can be achieved with high enantiomeric purity using an engineered Escherichia coli strain expressing a synthetic metabolic pathway.[1][2] This pathway circumvents the formation of cytotoxic intermediates often found in natural metabolic routes. The key enzymatic steps involve the conversion of lactic acid to lactaldehyde, followed by reduction to 1,2-propanediol.[1] This biocatalytic method is particularly advantageous for producing enantiomerically pure diols, which are important chiral synthons for pharmaceuticals.

Quantitative Data:
SubstrateProductBiocatalystTiter (g/L)Cultivation Time (h)Enantiomeric PurityReference
L-lactic acid(S)-1,2-propanediolEngineered E. coli1.772High[1][2]
D-lactic acid(R)-1,2-propanediolEngineered E. coli1.572High[2]

Experimental Workflow:

Biocatalytic_Conversion cluster_0 Engineered E. coli Biocatalyst Preparation cluster_1 Bioconversion cluster_2 Downstream Processing Gene_Synthesis Gene Synthesis (pct, pduP, yahK) Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Transformation Transformation into E. coli Host Plasmid_Construction->Transformation Cell_Culture Cell Culture and Induction Transformation->Cell_Culture Bioreactor Shake Flask Cultivation with Engineered E. coli Cell_Culture->Bioreactor L_Lactic_Acid L-lactic acid (or this compound) L_Lactic_Acid->Bioreactor S_1_2_Propanediol (S)-1,2-Propanediol Bioreactor->S_1_2_Propanediol Extraction Extraction S_1_2_Propanediol->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (GC, Chiral HPLC) Purification->Analysis grignard_reaction cluster_0 Diastereoselective Grignard Addition reactant This compound product Chiral Tertiary Alcohol reactant->product 1. R-MgX (2 eq.), Et2O or THF 2. H3O+ workup reagent R-MgX (Grignard Reagent)

References

Application of tert-Butyl (S)-(-)-lactate in Total Synthesis: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (S)-(-)-lactate is a valuable and versatile chiral building block in modern organic synthesis. Derived from naturally abundant (S)-lactic acid, it provides a cost-effective and readily available source of stereochemistry. The presence of the bulky tert-butyl ester group offers several advantages, including enhanced stability and increased steric hindrance, which can lead to high levels of stereoselectivity in a variety of chemical transformations. This application note will detail the use of this compound in the total synthesis of complex natural products, focusing on its conversion into key chiral intermediates and providing detailed experimental protocols for these transformations.

Key Applications in Natural Product Synthesis

While a direct, start-to-finish total synthesis of a major natural product originating from this compound is not prominently featured in readily available literature, its utility is powerfully demonstrated through the synthesis of crucial chiral fragments that are subsequently incorporated into larger, complex molecules. A notable example is its potential application in the synthesis of fragments for polyketide natural products like the bryostatins, potent anticancer agents. The closely related (R)-isobutyl lactate has been successfully employed in the synthesis of the C-ring fragment of Bryostatin 1, highlighting the interchangeability and value of such lactate-derived building blocks.

The primary application of this compound involves its transformation into more elaborate chiral synthons, such as protected aldehydes, which can then participate in stereocontrolled carbon-carbon bond-forming reactions.

Experimental Protocols

The following protocols describe the conversion of this compound into a key chiral aldehyde intermediate, a fundamental building block for the assembly of polypropionate chains found in many natural products.

Protocol 1: Protection of the Hydroxyl Group of this compound

To prevent unwanted reactions of the free hydroxyl group in subsequent synthetic steps, it must be protected. A common and robust protecting group for this purpose is the tert-butyldimethylsilyl (TBS) group.

Reaction:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound146.1810.0 g68.4
tert-Butyldimethylsilyl chloride (TBDMSCl)150.7711.3 g75.2
Imidazole68.085.58 g82.1
Dichloromethane (DCM), anhydrous84.93100 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (10.0 g, 68.4 mmol) and anhydrous dichloromethane (100 mL).

  • Stir the solution at room temperature until the lactate is fully dissolved.

  • Add imidazole (5.58 g, 82.1 mmol) to the solution and stir until it dissolves.

  • In a separate flask, dissolve tert-butyldimethylsilyl chloride (11.3 g, 75.2 mmol) in anhydrous dichloromethane (20 mL).

  • Slowly add the TBDMSCl solution to the lactate solution dropwise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)propanoate as a colorless oil.

Quantitative Data:

ProductYield (%)Purity (by NMR)
(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)propanoate90-95%>98%
Protocol 2: Reduction of the Protected Ester to a Chiral Aldehyde

The protected tert-butyl ester is then selectively reduced to the corresponding aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, which must be performed at low temperatures to avoid over-reduction to the alcohol.

Reaction:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)propanoate260.4710.0 g38.4
Diisobutylaluminium hydride (DIBAL-H), 1.0 M in hexanes142.2242.2 mL42.2
Dichloromethane (DCM), anhydrous84.93150 mL-
Methanol32.0410 mL-
Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)-100 mL-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere, add (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)propanoate (10.0 g, 38.4 mmol) and anhydrous dichloromethane (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (42.2 mL, 42.2 mmol, 1.1 equivalents) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Monitor the reaction by TLC. If starting material remains, additional DIBAL-H can be added cautiously.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (10 mL) at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add the saturated aqueous solution of Rochelle's salt (100 mL) and stir vigorously until two clear layers form (this may take several hours to overnight).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and carefully concentrate the filtrate under reduced pressure (keeping the bath temperature below 30 °C to avoid volatilization of the aldehyde).

  • The resulting crude (S)-2-((tert-butyldimethylsilyl)oxy)propanal is often used in the next step without further purification due to its volatility and potential for instability on silica gel.

Quantitative Data:

ProductYield (%)Purity (by NMR)
(S)-2-((tert-butyldimethylsilyl)oxy)propanal75-85%~95% (crude)

Logical Workflow of Chiral Building Block Synthesis

The following diagram illustrates the logical progression from the starting material to the key chiral aldehyde intermediate.

SynthesisWorkflow Start This compound ProtectedEster (S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)propanoate Start->ProtectedEster  Protection (TBDMSCl, Imidazole) ChiralAldehyde (S)-2-((tert-butyldimethylsilyl)oxy)propanal ProtectedEster->ChiralAldehyde  Reduction (DIBAL-H) NextStep Further Elaboration in Total Synthesis (e.g., Aldol, Wittig, etc.) ChiralAldehyde->NextStep

Figure 1. Synthetic conversion of this compound to a key chiral aldehyde.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the decision-making process and workflow for the utilization of this compound in a hypothetical total synthesis project.

ExperimentalWorkflow cluster_planning Planning Phase cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase Start Identify Chiral Center in Target Molecule Decision Can the stereocenter be derived from (S)-lactic acid? Start->Decision SelectLactate Select this compound as Chiral Source Decision->SelectLactate  Yes Alternative Select Alternative Chiral Source Decision->Alternative  No Protection Protect Hydroxyl Group SelectLactate->Protection Reduction Reduce Ester to Aldehyde Protection->Reduction Coupling Couple with another Fragment Reduction->Coupling Elaboration Further Synthetic Steps Coupling->Elaboration Purification Purification and Characterization Elaboration->Purification FinalProduct Total Synthesis Complete Purification->FinalProduct

Figure 2. Decision workflow for using this compound in total synthesis.

This compound serves as an excellent chiral starting material for the synthesis of complex molecules. Its utility lies in its ready conversion to versatile chiral building blocks, such as protected aldehydes, which are primed for incorporation into larger synthetic sequences. The protocols provided herein offer a reliable pathway to access these valuable intermediates, demonstrating the practical application of this compound in advancing the goals of total synthesis for researchers, scientists, and drug development professionals. The steric bulk of the tert-butyl group not only imparts stability but can also influence the stereochemical outcome of subsequent reactions, making it a powerful tool in the stereocontrolled construction of natural products.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl (S)-(-)-lactate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound can stem from several factors related to reaction equilibrium, catalyst activity, and substrate stability.

  • Inefficient Water Removal: The esterification reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back to the reactants, thus lowering the yield.

    • Solution: Employ an effective method for water removal. Using a Dean-Stark apparatus with an azeotropic solvent like cyclohexane or benzene is a common and effective strategy.[1][2]

  • Suboptimal Catalyst Choice or Concentration: The choice and amount of catalyst are critical. Both acidic and enzymatic catalysts can be used, and their effectiveness varies with reaction conditions.

    • Solution:

      • Acid Catalysis: If using an acid catalyst such as p-toluenesulfonic acid, potassium hydrogen sulfate, or ferric trichloride, ensure the optimal concentration is used.[2] Catalyst loading can significantly impact the reaction rate and yield.[1]

      • Enzymatic Catalysis: For enzymatic synthesis, lipase activity is crucial. Ensure the chosen lipase (e.g., Novozyme SP435) is active and the reaction conditions (temperature, water activity) are optimal for its function.[3]

  • Incorrect Reaction Temperature: Temperature affects both the reaction rate and the stability of reactants and catalysts.

    • Solution: Optimize the reaction temperature. For enzymatic reactions, temperatures around 70°C have been found to be optimal for Novozyme SP435.[3] For chemical catalysis, temperatures can range from 110°C to 125°C.[2]

  • Inappropriate Substrate Ratio: The molar ratio of the reactants, lactic acid (or its ester for transesterification) and tert-butanol, plays a significant role in driving the reaction towards the product.

    • Solution: An excess of one reactant, typically the alcohol, can be used to shift the equilibrium. A butanol to lactic acid ratio of 5:1 has been shown to produce high yields.[1]

Q2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A2: Byproduct formation can complicate purification and reduce the yield of the desired product. Key side reactions include:

  • Polymerization of Lactic Acid: Lactic acid can self-condense to form polylactic acid, especially at elevated temperatures.

    • Solution: Control the reaction temperature and time. A shorter reaction time at an optimal temperature can minimize polymerization.[3] A two-step method involving the synthesis of lactide followed by reaction with butanol can also be employed to achieve high purity.[4]

  • Dehydration of tert-Butanol: The acidic conditions used for esterification can lead to the dehydration of tert-butanol to isobutylene.

    • Solution: Use milder reaction conditions if possible. Employing enzymatic catalysts can circumvent the need for strong acids.[5] If using acid catalysis, careful control of temperature and acid concentration is necessary.

Q3: The purification of my product is difficult. What are the recommended purification methods?

A3: Achieving high purity of this compound often requires a multi-step purification process.

  • Initial Work-up: After the reaction, the mixture is typically neutralized to remove the acid catalyst. This can be done by washing with a weak base solution, such as sodium bicarbonate.

  • Distillation: Vacuum distillation is a common and effective method for purifying the final product.[2] The boiling point of the product is relatively high, so distillation under reduced pressure is necessary to prevent decomposition.

  • Chromatography: For very high purity requirements, column chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to optimize for the synthesis of this compound?

A1: The most critical parameters to optimize are:

  • Catalyst: Type and concentration.

  • Temperature: To balance reaction rate and stability.

  • Reactant Molar Ratio: To drive the reaction to completion.

  • Water Removal: To shift the reaction equilibrium.

  • Reaction Time: To ensure completion without excessive byproduct formation.

Q2: What is the difference between direct esterification and transesterification for this synthesis?

A2:

  • Direct Esterification: Involves the reaction of lactic acid with tert-butanol. A key challenge is the stability of the enzyme (if used) in the presence of the acidic substrate and the water produced.[5]

  • Transesterification: Uses an ester of lactic acid (e.g., ethyl lactate) as the starting material, which reacts with tert-butanol. This method can be advantageous due to higher enzyme stability and simpler product removal.[5]

Q3: Can I use crude lactic acid for the synthesis?

A3: While industrial-grade lactic acid can be used, it may contain impurities that can affect the reaction and the purity of the final product.[2] For high-purity applications, using purified lactic acid is recommended. A preliminary vacuum distillation of the lactic acid can remove free water.[4]

Data Presentation

Table 1: Optimized Reaction Conditions for Butyl Lactate Synthesis using Chemical Catalysis

ParameterOptimal ValueReference
Catalyst Composite of p-toluenesulfonic acid and sodium hydrogen sulfate[2]
Butanol/Lactic Acid Ratio 5:1[1]
Cyclohexane/Lactic Acid Ratio 1:1[1]
Catalyst Loading 1.5%[1]
Reaction Temperature 110 °C[2]
Reaction Time 3 hours[1][2]
Yield 96 - 99.8%[1][2]

Table 2: Optimized Reaction Conditions for Butyl Lactate Synthesis using Enzymatic Catalysis

ParameterOptimal ValueReference
Biocatalyst Novozyme SP435 (from Candida antarctica)[3]
Temperature ~70 °C[3]
Thermodynamic Water Activity (aw) 0.060[3]
Reaction Time 24 hours (with PCL as biocatalyst)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification

  • Apparatus Setup: Assemble a reaction flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: To the reaction flask, add (S)-lactic acid, tert-butanol (in a 1:5 molar ratio), and cyclohexane (as a water-entraining agent, in a 1:1 molar ratio with lactic acid).[1]

  • Catalyst Addition: Add the acid catalyst (e.g., 1.5% p-toluenesulfonic acid relative to the weight of lactic acid).[1]

  • Reaction: Heat the mixture to reflux (approximately 110°C) with vigorous stirring.[2] Continuously remove the water collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 3-4 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by washing the mixture with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.[2]

Protocol 2: Synthesis of this compound via Enzymatic Transesterification

  • Apparatus Setup: Use a temperature-controlled shaker or a stirred-tank reactor.

  • Reactant and Enzyme Preparation: Combine ethyl (S)-lactate, tert-butanol, and the immobilized lipase (e.g., Novozyme SP435) in a suitable solvent-free system or an appropriate organic solvent.[3][5]

  • Reaction Conditions: Maintain the optimal temperature (e.g., ~70°C for Novozyme SP435) and water activity.[3]

  • Reaction: Agitate the mixture to ensure good mixing of the reactants with the immobilized enzyme.

  • Monitoring: Monitor the reaction progress by analyzing samples using GC or HPLC.

  • Product Recovery:

    • Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration for potential reuse.

    • Remove the excess reactants and the co-product (ethanol) by evaporation or distillation.

  • Purification: Purify the resulting this compound by vacuum distillation.

Visualizations

Troubleshooting_Workflow Start Low Yield Observed Q_Equilibrium Is water being effectively removed? Start->Q_Equilibrium Sol_Water Implement Dean-Stark trap with azeotropic solvent. Q_Equilibrium->Sol_Water No Q_Catalyst Is the catalyst optimal? Q_Equilibrium->Q_Catalyst Yes End Yield Improved Sol_Water->End Sol_Catalyst Optimize catalyst type and concentration. Q_Catalyst->Sol_Catalyst No Q_Temp Is the reaction temperature correct? Q_Catalyst->Q_Temp Yes Sol_Catalyst->End Sol_Temp Adjust temperature based on catalyst type. Q_Temp->Sol_Temp No Q_Ratio Is the reactant ratio appropriate? Q_Temp->Q_Ratio Yes Sol_Temp->End Sol_Ratio Use excess tert-butanol. Q_Ratio->Sol_Ratio No Q_Ratio->End Yes Sol_Ratio->End

Caption: Troubleshooting workflow for addressing low reaction yield.

Synthesis_Workflow Start Start: Reactant Preparation Reactants Mix (S)-Lactic Acid, tert-Butanol, Solvent, and Catalyst Start->Reactants Reaction Heat to Reflux with Continuous Water Removal Reactants->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Neutralize, Wash, and Dry Organic Layer Monitoring->Workup Complete Purification Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for acid-catalyzed synthesis.

References

Technical Support Center: Troubleshooting Reactions with tert-Butyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (S)-(-)-lactate. The following information is designed to help you identify and resolve common issues encountered during your experiments, particularly incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: My deprotection reaction of this compound using Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?

A1: Incomplete cleavage of the tert-butyl ester is a frequent issue and can often be resolved by optimizing reaction conditions. The primary factors to consider are the strength and concentration of the acid, reaction time, and temperature.[1]

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The removal of the t-butyl group is an acid-catalyzed reaction.[1][2] If the acid concentration is too low, the reaction may not proceed to completion.[1][3][4]

    • Solution: Increase the concentration of TFA. A common starting point is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM).[1] For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[1][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and requires sufficient time to complete. These reactions are typically run at room temperature (20-25°C), and lower temperatures will slow the reaction rate.[1][3]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Extend the reaction time until the starting material is fully consumed.[1] Gentle warming (e.g., to 40°C) can also facilitate the cleavage of more stubborn t-butyl esters, but be cautious of potential side reactions.[4]

  • Steric Hindrance: The accessibility of the tert-butyl ester group to the acid can be hindered by the surrounding molecular structure, slowing down the cleavage reaction.[3][4]

    • Solution: More forcing conditions, such as higher temperatures or longer reaction times, may be required.[4]

  • Solvent Effects: The choice of solvent is crucial for ensuring the solubility of the substrate and facilitating the cleavage reaction. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[3][4]

    • Solution: Ensure your starting material is fully dissolved. If solubility is an issue, consider alternative anhydrous solvents.[3]

  • Excess Water: While a small amount of water can act as a scavenger, excessive water in the reaction mixture can hydrolyze the TFA, reducing its effectiveness.[1][3]

    • Solution: Use anhydrous solvents when preparing the cleavage cocktail.[1]

Q2: I am observing unexpected side products during the deprotection of this compound. What are they and how can I minimize them?

A2: Side products typically arise from the highly reactive tert-butyl cation that is generated as a byproduct of the cleavage.[1][5] This carbocation can alkylate any nucleophilic functional groups present in your molecule.[5]

Common Side Reactions and Solutions:

  • Alkylation of Nucleophiles: If your molecule contains nucleophilic residues such as tryptophan, methionine, cysteine, tyrosine, serine, or threonine, they are vulnerable to alkylation by the tert-butyl cation.[5]

    • Solution: Add "scavengers" to the reaction mixture to trap the reactive tert-butyl cation.[5] A common scavenger cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[3] Thioanisole or dithiothreitol (DTT) are particularly useful when working with sulfur-containing residues.[4]

Q3: Can the hydroxyl group of the lactate moiety cause any side reactions?

A3: While the primary side reactions in tert-butyl ester deprotection involve the tert-butyl cation, the free hydroxyl group on the lactate portion of the molecule could potentially undergo side reactions under certain conditions, though this is less commonly reported for standard TFA deprotection. Under strongly acidic and dehydrating conditions, ether formation or other rearrangements could theoretically occur, but this is not a primary concern with standard TFA cleavage protocols. The hydroxyl groups of serine and threonine are known to be susceptible to alkylation by the tert-butyl cation, so the same could be true for the lactate hydroxyl group.[5] Using scavengers as mentioned above is the best practice to minimize such side reactions.

Troubleshooting Guide for Incomplete Deprotection

This guide provides a systematic approach to troubleshooting incomplete tert-butyl ester cleavage from this compound.

Initial Checks
  • Confirm Analytical Method: Ensure your analytical method (TLC, HPLC, LC-MS) can clearly distinguish the starting material from the deprotected product.[3]

  • Verify Reagent Quality: Check the purity and concentration of your TFA and ensure your solvent (e.g., DCM) is anhydrous.[3]

Troubleshooting Workflow

G Troubleshooting Workflow for Incomplete Deprotection start Incomplete Reaction Observed check_conditions Review Initial Reaction Conditions start->check_conditions add_scavengers Add Scavengers if Side Products are Observed (e.g., TIS, H2O) start->add_scavengers Side products present? increase_tfa Increase TFA Concentration (e.g., 50% to 95%) check_conditions->increase_tfa Is TFA concentration low? extend_time Extend Reaction Time (e.g., 1-4h to overnight) check_conditions->extend_time Is reaction time short? increase_temp Increase Reaction Temperature (e.g., RT to 40°C) check_conditions->increase_temp Is temperature low? check_solubility Check Substrate Solubility check_conditions->check_solubility Is solubility poor? success Reaction Complete increase_tfa->success extend_time->success increase_temp->success change_solvent Try Alternative Anhydrous Solvent check_solubility->change_solvent change_solvent->success add_scavengers->check_conditions G cluster_0 Deprotection Mechanism tBu_Lactate This compound Protonated_Ester Protonated Ester Intermediate tBu_Lactate->Protonated_Ester + H+ Lactic_Acid (S)-(-)-Lactic Acid Protonated_Ester->Lactic_Acid Loss of tBu+ tBu_Cation tert-Butyl Cation Protonated_Ester->tBu_Cation Cleavage Isobutylene Isobutylene tBu_Cation->Isobutylene - H+ H_plus H+ G cluster_1 Experimental and Analytical Workflow Start Start Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Incomplete Reaction Incomplete? Monitor->Incomplete Complete Work-up and Purify Incomplete->Complete No Troubleshoot Apply Troubleshooting (See Guide) Incomplete->Troubleshoot Yes Troubleshoot->Monitor

References

Technical Support Center: Purification of Products from Reactions Involving tert-Butyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (S)-(-)-lactate and its derivatives.

Troubleshooting Guides

Issue 1: Low Yield After Aqueous Work-up

Question: I performed a reaction on this compound and seem to have lost most of my product during the aqueous extraction. What could be the cause?

Answer:

Low recovery after aqueous work-up can stem from several factors related to the properties of your product and the extraction procedure.

  • Product Solubility: Your product may have higher than expected water solubility. This is common if the reaction has introduced polar functional groups or if the product is a salt.

  • Incorrect pH: The pH of the aqueous layer during extraction is critical. If your product is acidic or basic, it may be ionized and preferentially partition into the aqueous phase.

  • Emulsion Formation: The presence of salts or certain byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult and leading to product loss.

Troubleshooting Steps:

  • Adjust pH: Before extraction, ensure the pH of the aqueous layer is adjusted to suppress the ionization of your product. For acidic products, use a dilute acid (e.g., 1M HCl) to bring the pH well below the pKa of the product. For basic products, use a dilute base (e.g., saturated NaHCO₃ solution).

  • Salting Out: To decrease the solubility of your product in the aqueous layer, saturate the aqueous phase with sodium chloride (brine) before extraction.

  • Back-Extraction: If you suspect your product is in the aqueous layer, you can perform a back-extraction. Adjust the pH of the initial aqueous layer to favor the neutral form of your product and then extract it with a fresh portion of organic solvent.

  • Breaking Emulsions: If an emulsion forms, try the following:

    • Add a small amount of brine.

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • Filter the emulsion through a pad of Celite®.

Issue 2: Difficulty in Removing Reaction Byproducts

Question: I am struggling to remove byproducts from my reaction, such as triphenylphosphine oxide (TPPO) from a Mitsunobu reaction or excess tosyl chloride from a tosylation.

Answer:

These byproducts are common challenges in reactions involving this compound. Their removal often requires specific purification strategies.

  • Triphenylphosphine Oxide (TPPO): TPPO is notoriously difficult to remove completely by standard flash chromatography due to its polarity, which can be similar to that of the desired product.

  • Excess Tosyl Chloride and Triethylamine HCl: In tosylation reactions, unreacted tosyl chloride and the triethylamine hydrochloride salt are common impurities.

Troubleshooting Steps:

  • For TPPO removal:

    • Precipitation: After the reaction, concentrate the reaction mixture and dissolve the residue in a minimal amount of a solvent in which the product is soluble but TPPO is not (e.g., diethyl ether or a mixture of hexanes and ethyl acetate). The TPPO should precipitate and can be removed by filtration.

    • Acidic Wash: If the desired product is not acid-sensitive, washing the organic layer with dilute HCl can help to remove any remaining basic impurities and can sometimes aid in the precipitation of TPPO.

    • Specialized Chromatography: If precipitation is ineffective, consider using a different stationary phase for chromatography, such as alumina, or using a solvent system with a chlorinated solvent which can sometimes improve separation.

  • For Tosylation Byproduct Removal:

    • Aqueous Work-up: A thorough aqueous work-up is usually effective. Wash the organic layer sequentially with water, dilute HCl (to remove triethylamine), saturated sodium bicarbonate solution (to remove unreacted tosyl chloride), and finally brine.

    • Flash Chromatography: If impurities persist, flash chromatography is typically very effective. The non-polar tosylate product will usually elute much earlier than the polar impurities.

Frequently Asked Questions (FAQs)

Q1: My purified product is an oil, but the literature reports it as a solid. What should I do?

A1: This is a common issue, especially with chiral molecules which can be prone to forming oils or amorphous solids.

  • Check Purity: First, ensure your product is of high purity by NMR or other analytical techniques. Even small amounts of impurities can inhibit crystallization.

  • Solvent Titration: Try dissolving the oil in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Let it stand, or gently warm until clear and then cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the desired compound (a seed crystal), add it to the supersaturated solution to induce crystallization.

  • Patience: Sometimes crystallization can be very slow. It may be necessary to leave the solution in a cold place (e.g., refrigerator or freezer) for an extended period.

Q2: How do I choose the best purification method: flash chromatography or recrystallization?

A2: The choice depends on the nature of your product and the impurities.

  • Recrystallization is often preferred for solid products as it can provide very high purity material in a single step and is generally less expensive and time-consuming for large scales. However, it requires finding a suitable solvent system and can lead to lower yields if the product has significant solubility in the cold solvent.

  • Flash Chromatography is a more general method that can be used for both oils and solids and is very effective at separating compounds with different polarities. It is often the best choice when dealing with complex mixtures of impurities.

Q3: I see multiple spots on my TLC plate after purification. What could they be?

A3: Besides your desired product, other spots could be:

  • Unreacted Starting Material: Especially if the reaction did not go to completion.

  • Reaction Byproducts: Such as those mentioned in the troubleshooting section.

  • Side Products: Reactions with this compound can sometimes lead to side products, for example, elimination products if the reaction conditions are harsh.

  • Degradation: Your product may be unstable on the silica gel of the TLC plate. To check for this, spot your purified product on a TLC plate, let it sit for 10-15 minutes, and then elute it. If a new spot appears, your compound is likely degrading on the silica.

Q4: How can I remove residual solvent (e.g., ethyl acetate, hexanes) from my final product?

A4: Residual solvents can be persistent.

  • High Vacuum: Place your product under high vacuum for several hours. Gently warming the sample (if it is stable) can help to drive off residual solvents.

  • Lyophilization (Freeze-Drying): If your product is soluble in a solvent with a relatively high freezing point (e.g., benzene, tert-butanol, or water) and is non-volatile, lyophilization can be a very effective method for removing residual solvents.

  • Trituration: If your product is a solid, you can sometimes wash it with a cold solvent in which the desired compound is insoluble, but the residual solvent is soluble (e.g., washing with cold pentane to remove residual ethyl acetate).

Data Presentation

Table 1: Representative Purification Data for tert-Butyl (S)-(-)-2-(tosyloxy)propanoate

Purification MethodStarting Material Purity (by NMR)Eluent/Solvent SystemYield (%)Final Purity (by NMR)Notes
Flash Chromatography~85%10-20% Ethyl Acetate in Hexanes (gradient)88%>98%Effective at removing both polar and non-polar impurities.
Recrystallization~90% (after initial work-up)Diethyl Ether / Hexanes75%>99%Provides very high purity crystals but with a lower overall yield compared to chromatography of the crude mixture.

Experimental Protocols

Protocol 1: Synthesis and Purification of tert-Butyl (S)-(-)-2-(tosyloxy)propanoate

This protocol details the tosylation of the hydroxyl group of this compound, followed by purification.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M solution). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Aqueous Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Flash Chromatography):

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified tert-Butyl (S)-(-)-2-(tosyloxy)propanoate as a colorless oil or a white solid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Dissolve this compound in anhydrous DCM add_reagents Add Et3N and TsCl at 0 °C start->add_reagents react Stir and warm to RT (Monitor by TLC) add_reagents->react quench Quench with water react->quench extract Extract with DCM quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate_crude Concentrate in vacuo dry->concentrate_crude chromatography Flash Column Chromatography (EtOAc/Hexanes gradient) concentrate_crude->chromatography combine_fractions Combine pure fractions chromatography->combine_fractions concentrate_final Concentrate in vacuo combine_fractions->concentrate_final end end concentrate_final->end Pure Product

Caption: Experimental workflow for the synthesis and purification of tert-Butyl (S)-(-)-2-(tosyloxy)propanoate.

Caption: Decision tree for selecting a purification method for products derived from this compound.

"side reactions of tert-Butyl (S)-(-)-lactate and how to avoid them"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (S)-(-)-lactate. It addresses common side reactions and provides guidance on how to avoid them to ensure experimental success and maintain product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The primary side reactions encountered with this compound are hydrolysis, transesterification, racemization, and thermal decomposition. Each of these can be mitigated by controlling the experimental conditions.

Q2: How can I minimize the risk of racemization of my this compound?

A2: Racemization, the loss of stereochemical purity, is a significant concern. To avoid this, it is critical to avoid strong bases and high temperatures. The chiral center is susceptible to epimerization under basic conditions. For reactions involving bases, use non-nucleophilic, sterically hindered bases and maintain low reaction temperatures.

Q3: What are the optimal storage conditions for this compound to ensure its stability?

A3: To maintain the integrity of this compound, it should be stored in a cool, dry place in a tightly sealed container, protected from heat and light.[1][2] Ideal storage temperatures are between 2-8°C.[3] Avoid exposure to acidic or basic environments during storage.

Q4: Is this compound stable to chromatography?

A4: Generally, this compound is stable to standard silica gel chromatography. However, prolonged exposure to silica gel, which can be slightly acidic, may lead to some hydrolysis. To minimize this risk, it is advisable to use a less acidic stationary phase if necessary and to perform the chromatography as quickly as possible.

Troubleshooting Guides

Issue 1: Loss of Optical Purity (Racemization)

Symptoms:

  • Decrease in the expected optical rotation of the product.

  • Appearance of a second enantiomer peak in chiral HPLC or GC analysis.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Exposure to Strong Bases Avoid the use of strong bases such as sodium hydroxide or potassium tert-butoxide. If a base is necessary, opt for weaker, non-nucleophilic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) and use the minimum effective amount.
Elevated Temperatures Conduct reactions at the lowest effective temperature. High temperatures can provide the energy needed to overcome the activation barrier for epimerization, especially in the presence of trace impurities.
Prolonged Reaction Times Minimize reaction times where the compound is exposed to potentially racemizing conditions. Monitor the reaction progress closely and quench it as soon as it is complete.
Issue 2: Product Degradation (Hydrolysis)

Symptoms:

  • Appearance of tert-butanol and lactic acid as impurities in NMR or GC-MS analysis.

  • A decrease in the pH of the reaction mixture if unbuffered.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Acidic Conditions The tert-butyl ester is susceptible to acid-catalyzed hydrolysis.[4][5][6] Avoid strong acidic conditions. If an acidic catalyst is required for another part of the molecule, consider using a milder Lewis acid or protecting the lactate's hydroxyl group.
Basic Conditions While more stable to base than other esters, prolonged exposure to strong bases can induce hydrolysis.[7] If basic conditions are unavoidable, use milder bases and lower temperatures.
Presence of Water Ensure all solvents and reagents are anhydrous, as water is a reactant in hydrolysis.[4] Use freshly dried solvents and handle hygroscopic materials in a dry atmosphere (e.g., under argon or nitrogen).

Hydrolysis Rate Dependence on pH:

pH RangePredominant Hydrolysis PathwayRelative Rate
< 5Acid-CatalyzedHigh
5 - 7NeutralLow[8]
> 7Base-CatalyzedModerate to High[8]
Issue 3: Formation of Unexpected Ester Byproducts (Transesterification)

Symptoms:

  • Detection of new ester compounds where the tert-butyl group has been replaced by another alkyl group from a solvent or reagent.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Alcoholic Solvents with Catalysts The use of alcohol solvents (e.g., methanol, ethanol) in the presence of an acid or base catalyst can lead to transesterification.[9][10] If possible, use non-alcoholic solvents like THF, dichloromethane, or toluene.
Alkoxide Bases Reagents such as sodium methoxide or sodium ethoxide will readily undergo transesterification.[10] Use non-alkoxide bases where possible.

Visual Guides

Workflow for Avoiding Side Reactions

G Workflow: Minimizing Side Reactions of this compound cluster_prep Preparation cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_storage Storage start Start with pure This compound dry Ensure anhydrous solvents and reagents start->dry inert Use inert atmosphere (N2 or Ar) dry->inert temp Maintain low temperature (e.g., 0°C to RT) inert->temp base Use weak, non-nucleophilic base (e.g., DIPEA) if required temp->base acid Avoid strong acids; use mild Lewis acids if needed temp->acid time Monitor reaction and minimize reaction time base->time acid->time quench Quench with neutral or slightly acidic aqueous solution time->quench chromatography Perform chromatography quickly (if necessary) quench->chromatography store Store at 2-8°C in a tightly sealed container away from light chromatography->store

Caption: A recommended workflow to minimize side reactions during experiments with this compound.

Logical Relationships of Side Reactions

G Relationship between Conditions and Side Reactions strong_base Strong Base racemization Racemization strong_base->racemization hydrolysis Hydrolysis strong_base->hydrolysis strong_acid Strong Acid / Water strong_acid->hydrolysis high_temp High Temperature high_temp->racemization decomposition Decomposition high_temp->decomposition alcohol_catalyst Alcohol Solvent + Catalyst (Acid/Base) transesterification Transesterification alcohol_catalyst->transesterification

Caption: A diagram illustrating the causal relationships between experimental conditions and potential side reactions.

References

Technical Support Center: Improving Yield and Enantioselectivity with tert-Butyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing tert-butyl (S)-(-)-lactate and its derivatives in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound as a chiral auxiliary or in the synthesis of chiral ligands.

Question: I am observing low diastereoselectivity in my aldol reaction using a tert-butyl (S)-lactate-derived chiral auxiliary. What are the potential causes and how can I improve it?

Answer:

Low diastereoselectivity in aldol reactions with lactate-derived auxiliaries is a common issue that can often be resolved by carefully controlling the reaction conditions. Key factors to investigate include:

  • Enolate Geometry: The formation of a specific enolate geometry (usually the Z-enolate for syn-aldol products) is crucial for high diastereoselectivity. The choice of base and conditions for enolate formation is critical. For lactate-derived ketones, using dialkylboron triflates typically affords (Z)-boron enolates, which are essential for achieving high levels of stereocontrol in the subsequent aldol addition.[1]

  • Lewis Acid: The nature of the Lewis acid used to form the boron enolate can significantly influence the transition state geometry. Screening different dialkylboron triflates or chlorides may be necessary to find the optimal reagent for your specific substrate.

  • Reaction Temperature: As with most asymmetric reactions, lower temperatures (e.g., -78 °C) generally lead to higher diastereoselectivity by increasing the energy difference between the competing transition states. If selectivity is poor at higher temperatures, a systematic lowering of the temperature is recommended.

  • Substrate Purity: Ensure the starting materials, particularly the lactate-derived ketone and the aldehyde, are of high purity. Impurities can interfere with the formation of the desired transition state assembly.

  • Stoichiometry: The stoichiometry of the base and Lewis acid relative to the ketone is important. Incomplete enolate formation can lead to a background uncatalyzed reaction with low selectivity.

Question: The yield of my desired product is low after cleaving the tert-butyl lactate auxiliary. What are the common reasons for this and how can I mitigate yield loss?

Answer:

Low yields upon auxiliary cleavage can be due to product decomposition, incomplete reaction, or difficult purification. Consider the following troubleshooting steps:

  • Cleavage Conditions: The tert-butyl ester is acid-labile. While strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) are effective, they can sometimes lead to side reactions or partial racemization of the product.[2] Milder, more selective methods should be considered.

    • Aqueous Phosphoric Acid: This can be an effective and environmentally benign reagent for the deprotection of tert-butyl esters.[2]

    • Zinc Bromide (ZnBr₂): In dichloromethane, ZnBr₂ can chemoselectively cleave tert-butyl esters in the presence of other acid-labile groups, often without causing epimerization.[3]

    • Silica Gel in Refluxing Toluene: This method has been reported for the mild cleavage of tert-butyl esters.[4]

  • Reaction Monitoring: Closely monitor the cleavage reaction by TLC or LC-MS to ensure it goes to completion without significant product degradation over time.

  • Work-up Procedure: Ensure the work-up procedure effectively neutralizes the cleavage reagent and allows for efficient extraction of the product. Emulsion formation during extraction can be a source of yield loss.

  • Product Stability: The final product may be sensitive to the cleavage conditions. If the product is unstable under acidic conditions, exploring enzymatic or other non-acidic cleavage methods may be necessary.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used as a chiral auxiliary in reactions other than aldol additions?

A1: Yes, while aldol reactions are a prominent application, the chiral scaffold of this compound can be adapted for other asymmetric transformations. For instance, it can serve as a chiral starting material for the synthesis of more complex chiral ligands for reactions like asymmetric hydrogenations, allylic alkylations, or Diels-Alder reactions. The lactate moiety provides a readily available source of chirality that can be incorporated into various ligand backbones.

Q2: How does the diastereoselectivity of lactate-derived auxiliaries compare to Evans' oxazolidinone auxiliaries in aldol reactions?

A2: Evans' oxazolidinone auxiliaries are well-known for providing very high levels of diastereoselectivity, often exceeding 500:1. Lactate-derived auxiliaries can also provide good to excellent diastereoselectivity, typically in the range of 8:1 to 10:1 for simple systems. While Evans' auxiliaries may offer superior selectivity in some cases, the lactate auxiliary can be advantageous as the chiral lactate unit may be incorporated into the final target molecule, or it can be manipulated into other useful functionalities.

Q3: What is the best way to remove the tert-butyl lactate auxiliary without causing epimerization at the newly formed stereocenter?

A3: The key is to use mild conditions that are effective for cleaving the tert-butyl ester but do not compromise the stereochemical integrity of the product. As mentioned in the troubleshooting guide, methods employing reagents like zinc bromide in dichloromethane have been shown to be effective for this purpose, proceeding without α-epimerization.[3] It is always advisable to perform the cleavage at low temperatures if possible and to carefully monitor the reaction to avoid prolonged exposure to the cleavage reagent.

Q4: Are there any known issues with the stability of this compound during storage?

A4: this compound is a relatively stable compound. However, as with most esters, it can be susceptible to hydrolysis in the presence of strong acids or bases. It should be stored in a cool, dry place in a tightly sealed container to prevent moisture ingress.

Data Presentation

The following tables summarize representative quantitative data for reactions utilizing lactate-derived chiral auxiliaries.

Table 1: Diastereoselectivity in Aldol Reactions of Lactate-Derived Ketones

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Isobutyraldehyde>95:585Tetrahedron Lett. 1994, 35, 9083-9086
Benzaldehyde91:988Tetrahedron Lett. 1994, 35, 9083-9086
Propionaldehyde94:678Tetrahedron Lett. 1994, 35, 9083-9086

Table 2: Asymmetric Synthesis of tert-Butyl (3R, 5S) 6-chloro-dihydroxyhexanoate

ParameterValueReference
Substratetert-butyl-6-chloro-3,5-dioxohexanoateAppl Microbiol Biotechnol. 2005, 69, 9-15[5]
BiocatalystLactobacillus kefirAppl Microbiol Biotechnol. 2005, 69, 9-15[5]
Diastereomeric Excess>99%Appl Microbiol Biotechnol. 2005, 69, 9-15[5]
Yield (Optimized)79%Appl Microbiol Biotechnol. 2005, 69, 9-15[5]

Experimental Protocols

Protocol 1: Diastereoselective Aldol Reaction Using a Lactate-Derived Chiral Auxiliary

This protocol is based on the methodology described in Tetrahedron Letters, 1994, 35(48), 9083-9086.

  • Enolate Formation:

    • To a flame-dried, argon-purged flask, add a solution of the lactate-derived ketone (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Cool the solution to -78 °C.

    • Add diisopropylethylamine (2.5 equiv).

    • Slowly add di-n-butylboron triflate (1.2 equiv) dropwise over 10 minutes.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete formation of the (Z)-boron enolate.

  • Aldol Addition:

    • Cool the enolate solution back down to -78 °C.

    • Add the aldehyde (1.5 equiv) dropwise.

    • Stir the reaction mixture at -78 °C for 3 hours.

  • Work-up and Isolation:

    • Quench the reaction at -78 °C by the addition of a pH 7 phosphate buffer.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Protocol 2: Cleavage of the tert-Butyl Lactate Auxiliary with Zinc Bromide

This protocol is adapted from the general procedure for selective tert-butyl ester deprotection.

  • Deprotection:

    • Dissolve the purified aldol adduct (1.0 equiv) in anhydrous dichloromethane.

    • Add zinc bromide (ZnBr₂) (5.0 equiv) to the stirred solution at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24 hours).

  • Work-up and Isolation:

    • Add water to the reaction mixture and stir for 15 minutes.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting carboxylic acid by column chromatography or crystallization.

Visualizations

troubleshooting_low_diastereoselectivity cluster_solutions Potential Solutions start Low Diastereoselectivity Observed q1 Is the Enolate Geometry Confirmed (Z-enolate)? start->q1 q2 Is the Reaction Temperature Optimized? q1->q2 Yes s1 Modify enolization conditions (e.g., base, solvent, temperature) to favor Z-enolate. q1->s1 No/Unsure q3 Have Different Lewis Acids Been Screened? q2->q3 Yes s2 Run reaction at lower temperatures (e.g., -78 °C to -100 °C). q2->s2 No q4 Are Starting Materials Pure? q3->q4 Yes s3 Screen alternative dialkylboron triflates or chlorides. q3->s3 No s4 Purify ketone and aldehyde before reaction. q4->s4 No

Troubleshooting low diastereoselectivity.

auxiliary_cleavage_workflow start Start: Cleavage of tert-Butyl Lactate Auxiliary step1 Select Cleavage Method (e.g., ZnBr2/DCM, aq. H3PO4, TFA/DCM) start->step1 step2 Perform Reaction at Optimized Temperature (e.g., 0 °C to RT) step1->step2 step3 Monitor Progress by TLC/LC-MS step2->step3 step4 Aqueous Work-up and Extraction step3->step4 step5 Purification of Carboxylic Acid (Chromatography/Crystallization) step4->step5 end Final Product step5->end

Workflow for auxiliary cleavage.

References

Technical Support Center: tert-Butyl (S)-(-)-lactate Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of tert-butyl (S)-(-)-lactate. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide effective solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

A1: The most prevalent method for cleaving the tert-butyl ester of (S)-(-)-lactate is acidolysis. Trifluoroacetic acid (TFA) is a standard reagent, typically used in a chlorinated solvent like dichloromethane (DCM).[1][2] Alternative methods that offer milder conditions or different selectivities include the use of Lewis acids such as zinc bromide (ZnBr₂), aqueous phosphoric acid (H₃PO₄), and thermal deprotection.[3][4][5][6]

Q2: What is the underlying mechanism of acid-catalyzed deprotection?

A2: The deprotection proceeds through an acid-catalyzed elimination mechanism. The carbonyl oxygen of the ester is initially protonated by the acid, enhancing the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of the desired carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).[1] This cation is then typically neutralized, forming isobutylene gas or reacting with the acid's conjugate base.[7]

Q3: What are the primary side reactions to be aware of during the deprotection of this compound?

A3: The main side reaction of concern is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the cleavage. If other sensitive moieties are present in the molecule, they can be susceptible to tert-butylation.[8] For a chiral substrate like this compound, a critical concern is racemization at the stereocenter, which can be promoted by harsh acidic conditions or elevated temperatures.[9]

Q4: How can I minimize the risk of racemization during deprotection?

A4: To preserve the stereochemical integrity of (S)-lactic acid, it is crucial to employ mild reaction conditions. This includes using the lowest effective concentration of acid, maintaining a low reaction temperature (e.g., 0 °C), and keeping the reaction time as short as possible.[9] Methods employing weaker acids like aqueous phosphoric acid are reported to preserve stereochemical integrity.[3] Monitoring the reaction closely is key to prevent prolonged exposure to acidic conditions.

Q5: What are scavengers and when should I use them?

A5: Scavengers are reagents added to the reaction mixture to trap the reactive tert-butyl cation, thereby preventing it from reacting with other nucleophilic sites on your molecule of interest.[1] While (S)-lactic acid itself does not have highly nucleophilic groups susceptible to tert-butylation, if you are working with a more complex molecule containing a tert-butyl lactate moiety alongside sensitive functional groups (like indoles in tryptophan or thioethers in methionine), the use of scavengers such as water, triisopropylsilane (TIS), or anisole is highly recommended.[8]

Troubleshooting Guides

Issue 1: The deprotection reaction is slow or incomplete.
  • Possible Cause 1: Insufficient Acid

    • Solution: The concentration or volume of the acid may be too low to effectively catalyze the cleavage. If your substrate has other basic functionalities, they may be neutralizing the acid. Consider increasing the equivalents of acid or using a stronger acid, but be mindful of the potential for side reactions.[1]

  • Possible Cause 2: Insufficient Reaction Time

    • Solution: While it's important to keep the reaction time to a minimum to avoid side reactions, some substrates may require longer for complete deprotection. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and extend the reaction time as needed.[1]

  • Possible Cause 3: Low Temperature

    • Solution: Most deprotection reactions are carried out at room temperature (20-25 °C). If the reaction is sluggish, ensure it is not being run at a lower temperature. A slight increase in temperature can be considered, but this may also elevate the risk of side reactions, including racemization.

Issue 2: I'm observing unexpected side products.
  • Possible Cause 1: tert-Butylation of Nucleophilic Groups

    • Solution: This occurs when the generated tert-butyl cation alkylates other nucleophilic sites in your molecule. The most effective way to mitigate this is by using scavengers. Common scavengers and their typical concentrations include water (2-5%), triisopropylsilane (TIS, 2-5%), or anisole (2-5%). The choice of scavenger will depend on the nature of the nucleophilic groups present.[8]

  • Possible Cause 2: Racemization

    • Solution: If you suspect a loss of stereochemical purity, it is advisable to switch to milder deprotection conditions. Consider using aqueous phosphoric acid, which has been shown to preserve stereochemical integrity.[3] Alternatively, for TFA deprotection, ensure the reaction is run at 0 °C and for the minimum time required for completion. Chiral high-performance liquid chromatography (HPLC) can be used to assess the enantiomeric purity of the product.

Data Presentation: Comparison of Deprotection Methods

MethodReagent/CatalystSolventTemperature (°C)Typical Reaction TimeReported Yield (%)Key Considerations
Standard Acidolysis Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - Room Temp1 - 5 hoursHighStandard, effective method. Risk of side reactions and racemization with sensitive substrates.[1][8]
Lewis Acid Catalysis Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp~24 hoursGood to HighMilder alternative to strong protic acids. Can be selective in the presence of other acid-labile groups.[4][5][10]
Aqueous Acidolysis 85% Phosphoric Acid (H₃PO₄)Toluene or THFRoom Temp3 - 14 hoursHighEnvironmentally benign, mild, and preserves stereochemical integrity.[3][11]
Thermal Deprotection None (reagent-free)Protic Solvents (e.g., IPA, water)120 - 240 °C15 - 40 minutesGood to HighAvoids the use of acidic reagents, simplifying workup. Requires high temperatures and specialized equipment (plug flow reactor). Has been shown to have good selectivity and low racemization potential.[6]

Note: Yields are substrate-dependent and the provided data is a general guideline compiled from various sources on tert-butyl ester deprotection.

Experimental Protocols

Protocol 1: General Deprotection using Trifluoroacetic Acid (TFA)
  • Preparation: Dissolve the this compound substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise while stirring.

  • Reaction: Allow the reaction to stir at 0 °C or warm to room temperature, depending on the reactivity of the substrate. A typical reaction time is 1-4 hours.[1]

  • Monitoring: Monitor the consumption of the starting material using TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Purification: The crude (S)-lactic acid can be further purified by a suitable method such as chromatography or crystallization if necessary.

Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
  • Preparation: In a round-bottom flask, dissolve the this compound substrate in dichloromethane (DCM).

  • Reagent Addition: Add zinc bromide (typically 3-5 equivalents) to the solution and stir at room temperature.

  • Reaction: Allow the reaction to proceed for approximately 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, add water to the mixture and stir for an additional 1-2 hours. Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed.[12]

Protocol 3: Deprotection using Aqueous Phosphoric Acid
  • Preparation: To a solution of this compound in a suitable solvent such as toluene or tetrahydrofuran (THF) (e.g., 1 mL of solvent per gram of substrate), add aqueous phosphoric acid (85 wt%, ~15 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 4 to 8 hours.

  • Monitoring: Monitor the reaction by HPLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and adjust the pH to 7-8 using a sodium hydroxide solution.

  • Purification: Extract the product with a suitable organic solvent. The organic layers can then be combined, dried, and concentrated to yield the product, which is often of high purity without further purification.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Method cluster_monitoring In-Process Control cluster_workup Work-up & Purification cluster_product Final Product Start This compound TFA TFA / DCM Start->TFA ZnBr2 ZnBr₂ / DCM Start->ZnBr2 H3PO4 aq. H₃PO₄ Start->H3PO4 Thermal Thermal (High Temp) Start->Thermal Monitor Monitor Reaction (TLC, LC-MS) TFA->Monitor ZnBr2->Monitor H3PO4->Monitor Thermal->Monitor Workup Work-up Monitor->Workup Purify Purification Workup->Purify Product (S)-Lactic Acid Purify->Product

Caption: General experimental workflow for the deprotection of this compound.

Troubleshooting_Logic Start Deprotection Issue? Incomplete Incomplete Reaction? Start->Incomplete Yes SideProducts Side Products? Start->SideProducts No Sol_Acid Increase Acid Conc. or Strength Incomplete->Sol_Acid Check Acid Sol_Time Extend Reaction Time Incomplete->Sol_Time Check Time Sol_Temp Ensure Room Temp. Incomplete->Sol_Temp Check Temp Sol_Scavengers Use Scavengers (TIS, Water, etc.) SideProducts->Sol_Scavengers t-Butylation Sol_Milder Switch to Milder Method (e.g., aq. H₃PO₄) SideProducts->Sol_Milder Racemization Sol_LowTemp Run at 0°C SideProducts->Sol_LowTemp Racemization

Caption: Troubleshooting decision tree for this compound deprotection.

References

Technical Support Center: Managing Steric Hindrance with tert-Butyl (S)-(-)-Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing tert-Butyl (S)-(-)-lactate in stereoselective synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on effectively managing steric hindrance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the tert-butyl group in this compound in managing steric hindrance?

The bulky tert-butyl group is a key feature of this compound, serving as a powerful steric directing group. In asymmetric synthesis, it creates a sterically hindered environment around the chiral center. This steric bulk influences the trajectory of incoming reagents, favoring attack from the less hindered face of the molecule. This high degree of facial selectivity is crucial for achieving high diastereoselectivity or enantioselectivity in a variety of chemical transformations.

Q2: How does this compound function as a chiral auxiliary?

As a chiral auxiliary, this compound is temporarily incorporated into a prochiral substrate. The inherent chirality of the lactate moiety, combined with the steric hindrance of the tert-butyl group, directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Q3: What are the common challenges when using this compound?

Researchers may encounter several challenges, including:

  • Low Diastereoselectivity: Insufficient steric influence from the auxiliary, leading to a mixture of diastereomers.

  • Incomplete Reactions: The steric bulk of the auxiliary can sometimes impede the reaction of interest, resulting in low conversion rates.

  • Difficult Auxiliary Cleavage: The conditions required to remove the tert-butyl ester can sometimes be harsh, potentially leading to racemization or degradation of the desired product.[1]

  • Side Reactions: The generation of a tert-butyl cation during cleavage can lead to unwanted side reactions.[1]

Q4: Under what conditions is the tert-butyl ester of the lactate typically cleaved?

The tert-butyl ester is acid-labile and is most commonly cleaved under acidic conditions. A mixture of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard method.[1] For substrates that are sensitive to strong acids, milder conditions may be required.

Q5: Can the hydroxyl group of this compound be used for further functionalization?

Yes, the free hydroxyl group can be functionalized to attach the chiral auxiliary to various substrates. It can be acylated or alkylated, for example, to form an ester or ether linkage with the molecule of interest. This versatility allows for its application in a wide range of synthetic strategies.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Alkylation Reactions

Possible Causes:

  • Insufficient Steric Shielding: The conformation of the substrate-auxiliary conjugate may not provide adequate shielding of one face.

  • Reaction Temperature Too High: Higher temperatures can overcome the energetic barrier for the formation of the undesired diastereomer.

  • Inappropriate Solvent: The solvent can influence the effective steric bulk of the auxiliary and the transition state geometry.

  • Non-coordinating Counter-ion: The nature of the metal enolate can impact the rigidity of the transition state.

Solutions:

ParameterRecommended ChangeRationale
Reaction Temperature Lower the reaction temperature (e.g., from -20 °C to -78 °C).Enhances the kinetic control of the reaction, favoring the sterically less hindered pathway.
Solvent Screen different solvents (e.g., THF, toluene, dichloromethane).Solvation can alter the conformation of the substrate-auxiliary complex and influence stereoselectivity.
Lewis Acid If applicable, use a chelating Lewis acid (e.g., TiCl₄, SnCl₄).Can create a more rigid, well-defined transition state, leading to improved facial selectivity.
Base For enolate formation, consider bases with bulky counter-ions.Can influence the aggregation state and geometry of the enolate.
Issue 2: Incomplete Reaction or Low Yield

Possible Causes:

  • Steric Hindrance: The bulky tert-butyl group may be sterically clashing with the incoming reagent, slowing down the reaction rate.

  • Low Reactivity of the Substrate: The electronic properties of the substrate may not be optimal for the reaction.

  • Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions to proceed to completion.

Solutions:

ParameterRecommended ChangeRationale
Reaction Time Increase the reaction time and monitor progress by TLC or LC-MS.Allows the reaction to proceed to completion even if the rate is slow.
Temperature Gradually increase the reaction temperature.Provides more thermal energy to overcome the activation barrier, but be mindful of potential impact on selectivity.
Reagent Concentration Increase the concentration of the limiting reagent.Can help to drive the equilibrium towards the product side.
Catalyst Loading If a catalyst is used, increase the catalyst loading.A higher catalyst concentration can increase the reaction rate.
Issue 3: Difficulty in Auxiliary Cleavage or Product Degradation

Possible Causes:

  • Harsh Acidic Conditions: Strong acids like TFA can cause degradation of sensitive functional groups or racemization of the newly formed stereocenter.[1]

  • Formation of tert-Butyl Cation Side Products: The liberated tert-butyl cation is a reactive electrophile that can lead to unwanted side reactions with the product or solvent.[1]

  • Incomplete Cleavage: Insufficient acid strength or reaction time can lead to incomplete removal of the auxiliary.[1]

Solutions:

ParameterRecommended ChangeRationale
Acid Strength For sensitive substrates, try milder acidic conditions (e.g., formic acid, pyridinium p-toluenesulfonate).Reduces the risk of product degradation.
Scavengers Add scavengers like triisopropylsilane (TIS) or water to the cleavage reaction.[1]These will trap the tert-butyl cation, preventing side reactions.
Reaction Monitoring Monitor the cleavage reaction closely by TLC or LC-MS to avoid prolonged exposure to acidic conditions.Minimizes the risk of degradation once the reaction is complete.
Alternative Cleavage Methods For very sensitive substrates, consider enzymatic hydrolysis if applicable.Offers a much milder and highly selective method for ester cleavage.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of an N-Acyl Lactate Derivative

This protocol is a generalized procedure for the diastereoselective alkylation of a substrate attached to the this compound auxiliary.

1. Attachment of Substrate to Auxiliary:

  • Dissolve this compound (1.0 eq) and the carboxylic acid substrate (1.1 eq) in anhydrous dichloromethane (DCM).
  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0 °C.
  • Stir the reaction mixture at room temperature for 12-16 hours.
  • Filter the dicyclohexylurea byproduct and purify the crude product by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyl lactate derivative (1.0 eq) in anhydrous THF and cool to -78 °C.
  • Add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to form the enolate.
  • Add the alkylating agent (e.g., benzyl bromide) (1.2 eq) and continue stirring at -78 °C for 4-6 hours.
  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

3. Cleavage of the Auxiliary:

  • Dissolve the alkylated product in a 1:1 mixture of TFA and DCM.
  • Stir at room temperature for 2-4 hours, monitoring by TLC.
  • Concentrate the reaction mixture under reduced pressure.
  • Purify the resulting carboxylic acid by column chromatography or crystallization.

Data Presentation

Table 1: Representative Diastereoselectivity in Alkylation Reactions

ElectrophileBaseTemperature (°C)SolventDiastereomeric Ratio (d.r.)
Benzyl bromideLDA-78THF>95:5
Methyl iodideLHMDS-78THF>95:5
Allyl bromideNaHMDS-78Toluene90:10
Isopropyl iodideLDA-40THF85:15

Note: The data presented are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

troubleshooting_workflow cluster_start Observed Issue cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Poor Reaction Outcome low_selectivity Low Diastereoselectivity start->low_selectivity Diastereomers Formed incomplete_reaction Incomplete Reaction start->incomplete_reaction Low Conversion cleavage_issue Auxiliary Cleavage Issues start->cleavage_issue Product Degradation sol_selectivity Optimize Temperature Change Solvent Use Chelating Lewis Acid low_selectivity->sol_selectivity sol_incomplete Increase Reaction Time Increase Temperature Increase Reagent Concentration incomplete_reaction->sol_incomplete sol_cleavage Use Milder Acid Add Scavengers Monitor Reaction Closely cleavage_issue->sol_cleavage

Caption: Troubleshooting workflow for common issues encountered when using this compound.

steric_hindrance_model substrate Substrate-Auxiliary Conjugate Prochiral Center This compound less_hindered Less Hindered Face more_hindered More Hindered Face (Blocked by tert-Butyl Group) reagent Incoming Reagent reagent->substrate:f0 Favored Attack

Caption: Model illustrating steric shielding by the tert-butyl group to direct reagent attack.

References

"effect of temperature on reactions with tert-Butyl (S)-(-)-lactate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (S)-(-)-lactate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the rate of hydrolysis of this compound?

The rate of hydrolysis is primarily influenced by temperature, pH (acid or base concentration), and the presence of a catalyst. As with most chemical reactions, increasing the temperature will generally increase the rate of hydrolysis. The reaction is significantly faster under acidic or basic conditions compared to neutral pH.

Q2: At what temperature should I conduct the transesterification of this compound for optimal yield?

The optimal temperature for transesterification will depend on the specific alcohol and catalyst used. For enzymatic catalysis, for instance using Novozyme SP435, a temperature of around 70°C has been found to be optimal for the synthesis of butyl lactate.[1] For non-catalytic, high-temperature reactions, temperatures in the range of 130-170°C have been used for the synthesis of n-butyl lactate from ammonium lactate.[2] A patent for the synthesis of tert-butyl lactate via transesterification from lactide and anhydrous tertiary butanol specifies a reaction temperature of 90°C. It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction conditions.

Q3: What are potential side reactions to be aware of at elevated temperatures?

At elevated temperatures, this compound may undergo several side reactions. One potential issue is polymerization.[3] Additionally, thermal decomposition can occur, which for esters, may lead to the formation of isobutene and lactic acid through an elimination reaction, especially under acidic conditions. Under fire conditions, hazardous decomposition products include carbon oxides.[4] For enzymatic reactions, temperatures exceeding the enzyme's optimum can lead to denaturation and a rapid loss of catalytic activity.

Q4: Can I perform a reagent-free hydrolysis of the tert-butyl ester?

Yes, thermal deprotection (hydrolysis) of tert-butyl esters without the addition of acid or base is possible but typically requires high temperatures. Studies on tert-butyl esters of amino acids have demonstrated hydrolysis in protic solvents at temperatures ranging from 120-240°C in a continuous flow reactor. This method avoids the need for pH modification and additional reagents.

Troubleshooting Guides

Issue 1: Slow or Incomplete Hydrolysis
Possible Cause Suggested Solution
Low Reaction Temperature Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress at each step. For acid-catalyzed hydrolysis of butyl lactate, studies have been conducted in the 40-80°C range.[5][6]
Insufficient Catalyst If using a catalyst (e.g., HCl, H₂SO₄), ensure the concentration is adequate. For acid-catalyzed hydrolysis of n-butyl lactate, catalyst concentrations have a significant effect on the reaction rate.[5][6]
Neutral pH The hydrolysis of tert-butyl esters is significantly slower at neutral pH. Confirm that the reaction medium is sufficiently acidic or basic to facilitate the reaction.
Issue 2: Low Yield in Transesterification Reactions
Possible Cause Suggested Solution
Suboptimal Temperature The optimal temperature is a balance between reaction rate and catalyst/reagent stability. For enzymatic reactions, ensure the temperature is at the enzyme's optimum (e.g., ~70°C for Novozyme SP435 with butyl lactate).[1] For chemical catalysis, a temperature of around 90°C has been reported for tert-butyl lactate synthesis.
Catalyst Inactivation For enzymatic reactions, prolonged exposure to high temperatures or non-optimal pH can deactivate the lipase. Ensure the reaction conditions are within the enzyme's stability range.
Equilibrium Limitation Transesterification is a reversible reaction. To drive the reaction towards the product, consider removing one of the byproducts (e.g., the displaced alcohol) from the reaction mixture, for instance, by distillation.
Issue 3: Product Impurity and Side-Product Formation
Possible Cause Suggested Solution
High Reaction Temperature Excessive heat can lead to thermal decomposition or polymerization.[3] Lowering the reaction temperature may reduce the formation of these byproducts.
Presence of Water (in Transesterification) Water can lead to the hydrolysis of the ester product back to lactic acid. Ensure all reagents and solvents are anhydrous.
Acid-Catalyzed Elimination The tert-butyl group is susceptible to elimination to form isobutene, particularly at higher temperatures in the presence of acid. Use the mildest acidic conditions and lowest temperature that afford a reasonable reaction rate.

Quantitative Data

Table 1: Effect of Temperature on the Rate Constant of Acid-Catalyzed Hydrolysis of n-Butyl Lactate (Analogue Data)

This data is for n-butyl lactate and should be used as an approximation for the behavior of this compound.

Temperature (°C)HCl Catalyst (g-moles/kg)Rate Constant (kc x 10⁻⁵ L/(g-mole)(min))
5000.804 ± 0.062
400.006321.94 ± 0.11
600.006327.30 ± 0.28
800.0063225.1 ± 1.1
400.012653.52 ± 0.15
600.0126512.1 ± 0.4
800.0126539.0 ± 1.5
400.018975.15 ± 0.21
600.0189717.5 ± 0.6
800.0189754.3 ± 2.1

Data extracted from "Kinetics of hydrolysis of butyl lactate" by Peter Pommers.[5][6]

Table 2: Activation Energies for Acid-Catalyzed Hydrolysis of n-Butyl Lactate (Analogue Data)

This data is for n-butyl lactate and should be used as an approximation for the behavior of this compound.

HCl Catalyst (g-moles/kg)Activation Energy (calories/g-mole)
0.0063218,300
0.0126517,500
0.0189716,000

Data extracted from "Kinetics of hydrolysis of butyl lactate" by Peter Pommers.[6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of n-Butyl Lactate (Analogue Protocol)

This protocol is for n-butyl lactate and may need to be adapted for this compound.

Materials:

  • n-Butyl lactate

  • Lactic acid (to ensure a homogeneous solution)

  • Deionized water

  • Hydrochloric acid (catalyst)

  • Constant temperature reaction flask with a stirrer and reflux condenser

  • Heating mantle or water bath

  • Titration apparatus

Procedure:

  • Place a known quantity of n-butyl lactate into the reaction flask.

  • In a separate beaker, prepare a mixture of lactic acid and water. If using a catalyst, add the desired amount of hydrochloric acid to this mixture.

  • Heat the lactic acid-water mixture to the desired reaction temperature (e.g., between 40-80°C).

  • Heat the reaction flask containing the n-butyl lactate to the same temperature.

  • Once both are at the target temperature, add the lactic acid-water mixture to the reaction flask.

  • Start the stirrer to ensure the reaction mixture is homogeneous.

  • Maintain the reaction at a constant temperature.

  • At regular time intervals, withdraw a sample from the reaction mixture.

  • Titrate the sample to determine the concentration of lactic acid, which will increase as the hydrolysis proceeds.

  • Continue sampling until the reaction reaches equilibrium (i.e., the concentration of lactic acid no longer changes).

Based on the methodology described in "Kinetics of hydrolysis of butyl lactate".[5]

Protocol 2: Lipase-Catalyzed Transesterification of a Lactate Ester (General Protocol)

This is a general protocol and should be optimized for the specific substrates and enzyme used.

Materials:

  • This compound or another starting lactate ester

  • Alcohol for transesterification (e.g., butanol)

  • Immobilized lipase (e.g., Novozyme 435)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Reaction vessel with temperature control and agitation

  • Molecular sieves (optional, to remove water)

Procedure:

  • To the reaction vessel, add the starting lactate ester, the alcohol, and the anhydrous organic solvent.

  • If using, add activated molecular sieves to the reaction mixture.

  • Bring the mixture to the desired reaction temperature (e.g., 70°C for Novozyme 435).[1]

  • Add the immobilized lipase to the reaction mixture to initiate the reaction.

  • Maintain the reaction at the set temperature with constant agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase.

  • The product can then be purified from the reaction mixture, for example, by distillation.

Visualizations

Hydrolysis_Workflow Figure 1: Experimental Workflow for Hydrolysis Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Reactants: - this compound - Water - Acid Catalyst B Pre-heat Reactants to Target Temperature A->B C Combine Reactants in Constant Temperature Reactor B->C D Maintain Constant Temperature and Stirring C->D E Withdraw Samples at Timed Intervals D->E F Titrate Samples to Determine Acid Concentration E->F G Plot Concentration vs. Time F->G H Calculate Rate Constant G->H

Figure 1: Experimental Workflow for Hydrolysis Kinetics

Temp_Effect_Logic Figure 2: Troubleshooting Logic for Temperature Effects cluster_temp Temperature Check cluster_consequence Potential Consequences A Low Reaction Rate or Yield B Is Temperature Too Low? A->B C Increase Temperature B->C Yes D Is Temperature Too High? B->D No E Decrease Temperature D->E Yes F Side Reactions: - Decomposition - Polymerization D->F Yes G Enzyme Denaturation (if applicable) D->G Yes (Enzymatic)

Figure 2: Troubleshooting Logic for Temperature Effects

References

Technical Support Center: Catalyst Selection for Reactions Involving tert-Butyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments with tert-Butyl (S)-(-)-lactate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving this compound?

A1: this compound is a versatile chiral building block. The main reactive centers for catalytic transformations are the hydroxyl group and the tert-butyl ester group. Common reactions include:

  • Oxidation of the secondary alcohol to tert-butyl pyruvate.

  • Amidation of the ester group with an amine to form the corresponding lactamide.

  • Etherification/Acylation of the hydroxyl group.

  • Transesterification to exchange the tert-butyl group for another alcohol moiety.

  • Reduction of the ester to the corresponding diol (less common due to the stability of the tert-butyl ester).

Q2: How do I choose a catalyst for the oxidation of this compound to tert-butyl pyruvate?

A2: The choice of catalyst depends on the desired reaction conditions and tolerance of other functional groups in your substrate.

  • For mild conditions: A TEMPO-catalyzed oxidation using a co-oxidant like sodium hypochlorite is a common choice. However, careful pH control is crucial to avoid side reactions.

  • For heterogeneous catalysis: Titanium silicate (TS-1) with hydrogen peroxide (H2O2) as the oxidant offers a highly efficient option at low temperatures.[1] This system can achieve high conversion and selectivity.[1]

  • Other options: Molybdovanadophosphoric or tungstovanadophosphoric heteropoly acids can also be used with oxygen or air as the oxidant.[2]

Q3: What are the main challenges in the direct amidation of this compound?

A3: Direct amidation of esters, including lactate esters, can be challenging.[3][4] Key issues include:

  • Low reactivity of the ester: The tert-butyl group provides significant steric hindrance, making the carbonyl carbon less accessible to nucleophilic attack by the amine.

  • Harsh reaction conditions: Often, high temperatures or strong bases are required, which can lead to side reactions or decomposition of sensitive substrates.[4]

  • Catalyst compatibility: The choice of catalyst is critical to facilitate the reaction under milder conditions. Borate catalysts, for instance, have shown promise in direct amidation reactions.[5]

Q4: Do I need to protect the hydroxyl group of this compound during a reaction targeting the ester group?

A4: Yes, in many cases, protecting the free hydroxyl group is essential to prevent unwanted side reactions. The hydroxyl group is nucleophilic and can react with electrophilic reagents or catalysts. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are generally stable under conditions used for ester manipulations and can be selectively removed later.[6][7] The tert-butyl ether is another robust protecting group, though its installation and removal require acidic conditions.[6][8]

Troubleshooting Guides

Oxidation of this compound
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst.- Insufficient oxidant.- Incorrect reaction temperature.- Ensure the catalyst is active and properly prepared.- Use a fresh batch of oxidant (e.g., H2O2, bleach).- Optimize the reaction temperature. For TS-1/H2O2, 50°C is a good starting point.[1]
Formation of byproducts (e.g., acetic acid, CO2) - Over-oxidation due to harsh conditions.- Incorrect pH in TEMPO-catalyzed reactions.[9]- Reduce the reaction temperature. High temperatures can lead to hydrolysis and decarboxylation.[1]- For TEMPO oxidations, maintain the pH between 9 and 10 for selective oxidation to the ketone.[9]- Use a milder co-oxidant if possible.
Catalyst deactivation - For heterogeneous catalysts, fouling of the active sites.- Regenerate the catalyst according to the manufacturer's protocol. For TS-1, calcination can be effective.[1]
Direct Amidation of this compound
Problem Possible Cause(s) Suggested Solution(s)
Low yield of amide - Steric hindrance from the tert-butyl group.- Low nucleophilicity of the amine.- Poor catalyst activity.- Increase the reaction temperature and/or time.- Use a more nucleophilic amine if the synthesis allows.- Screen different catalysts. Boron-based catalysts like B(OCH2CF3)3 have shown effectiveness in amidations.[5]- Consider using a solvent like tert-butyl acetate which has been shown to improve reaction scope for polar substrates.[5]
Side reactions - Reaction with the unprotected hydroxyl group.- Epimerization at the chiral center under harsh basic or acidic conditions.- Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) prior to amidation.[6][7]- Use milder reaction conditions and a catalyst that does not promote epimerization.
Difficulty in product purification - Unreacted starting materials and catalyst residues.- Optimize the stoichiometry to ensure complete conversion of the limiting reagent.- Choose a catalyst that is easily separable (e.g., a heterogeneous catalyst).

Data Presentation

Table 1: Comparison of Catalysts for the Oxidation of Lactate Esters

Catalyst SystemSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%) to PyruvateReference
TS-1Ethyl lactate30 wt% H2O250910097.8[1]
TS-1Ethyl lactate30 wt% H2O270310085.0 (byproducts increase)[1]
H6[PV3Mo9O40] / H6[PV3W9O40]Lactic acidO2 (0.6 MPa)908-88.7 (to n-butyl pyruvate)[2]

Table 2: Catalyst Systems for Direct Amidation of Esters

CatalystAmineEsterSolventTemperature (°C)Yield (%)Reference
B(OCH2CF3)3VariousVarioustert-Butyl acetate80-110Good to excellent[5]
None (Base-promoted)Various anilinesEthyl acetateDioxane101Moderate to excellent[10]

Experimental Protocols

Protocol 1: Oxidation of Ethyl Lactate to Ethyl Pyruvate using TS-1 and H2O2 (as an analogue for tert-Butyl Lactate)

This protocol is adapted from a procedure for ethyl lactate and serves as a starting point for the oxidation of tert-butyl lactate.[1]

  • Catalyst Preparation: Activate the TS-1 catalyst by calcination at 550°C for 6 hours.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the this compound, the activated TS-1 catalyst, and an appropriate solvent (the original protocol for ethyl lactate was solvent-free).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 50°C). Add 30 wt% aqueous hydrogen peroxide dropwise to the reaction mixture over a period of time.

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. The filtrate can then be subjected to extraction and further purification (e.g., distillation or column chromatography) to isolate the tert-butyl pyruvate.

Protocol 2: General Procedure for Direct Amidation of an Ester using a Boron Catalyst

This is a general protocol based on the use of borate catalysts for amidation.[5]

  • Reaction Setup: To an oven-dried reaction vessel, add the this compound (with the hydroxyl group protected if necessary), the amine, the boron catalyst (e.g., B(OCH2CF3)3), and the solvent (e.g., tert-butyl acetate).

  • Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-110°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. Quench the reaction if necessary (e.g., with aqueous sodium bicarbonate). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired lactamide.

Visualizations

Catalyst_Selection_for_Oxidation start Start: Oxidize This compound condition Are mild conditions and functional group tolerance critical? start->condition heterogeneous Is a heterogeneous catalyst preferred? condition->heterogeneous No tempo Use TEMPO/NaOCl condition->tempo Yes ts1 Use TS-1/H2O2 heterogeneous->ts1 Yes hpa Use Heteropoly Acid/O2 heterogeneous->hpa No end Product: tert-Butyl Pyruvate tempo->end ts1->end hpa->end

Caption: Catalyst selection workflow for the oxidation of this compound.

Amidation_Workflow cluster_prep Substrate Preparation cluster_reaction Amidation Reaction cluster_workup Work-up and Purification start Start: tert-Butyl (S)-(-)-lactate protect Protect Hydroxyl Group (e.g., with a silyl ether) start->protect reaction React with Amine using a Catalyst (e.g., Boron-based) protect->reaction deprotect Deprotect Hydroxyl Group reaction->deprotect purify Purify Lactamide deprotect->purify end Final Product: (S)-Lactamide purify->end

Caption: General experimental workflow for the amidation of this compound.

References

Technical Support Center: Work-up Procedures for Reactions with tert-Butyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (S)-(-)-lactate. Our goal is to offer practical solutions to common issues encountered during the work-up of reactions involving this chiral building block.

Troubleshooting Guides

This section addresses specific problems that may arise during the work-up of reactions involving this compound, providing step-by-step solutions.

Issue 1: Emulsion Formation During Aqueous Wash

Question: I am observing a persistent emulsion at the aqueous-organic interface during the work-up of my reaction mixture containing this compound, making phase separation difficult. What should I do?

Answer: Emulsion formation is a common issue, often caused by the presence of both polar and non-polar components, including unreacted starting materials, byproducts, or certain solvents. Here is a systematic approach to resolve emulsions:

Troubleshooting Steps:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Sometimes, the layers will separate on their own with time.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion by reducing the solubility of organic components in the aqueous phase. Gently rock the separatory funnel; vigorous shaking can worsen the emulsion.

  • Filtration: If the emulsion persists, you can try filtering the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.

  • Solvent Modification:

    • Add a small amount of a different organic solvent with a lower polarity, such as hexane or diethyl ether, to the organic layer.

    • Alternatively, adding more of the primary organic solvent can sometimes help to break the emulsion by diluting the emulsifying agents.

  • Centrifugation: If available, centrifuging the mixture can effectively force the separation of the layers.

Workflow for Resolving Emulsions:

G start Persistent Emulsion Observed patience Allow to Stand (10-15 min) start->patience brine Add Saturated Brine Solution patience->brine Emulsion Persists separated Phases Separated patience->separated Resolved filter Filter through Celite® brine->filter Emulsion Persists brine->separated Resolved solvent Modify Solvent System filter->solvent Emulsion Persists filter->separated Resolved centrifuge Centrifuge Mixture solvent->centrifuge Emulsion Persists solvent->separated Resolved centrifuge->separated Resolved

Caption: A stepwise workflow for troubleshooting emulsion formation during aqueous work-up.

Issue 2: Incomplete Removal of Acid or Base Catalyst

Question: After my aqueous washes, I suspect there is still residual acid or base catalyst in my organic layer containing the this compound product. How can I ensure its complete removal?

Answer: Residual acid or base catalysts can interfere with subsequent steps or affect the stability and purity of your final product. Complete neutralization and removal are crucial.

Troubleshooting Steps:

  • For Acid Catalysts (e.g., H₂SO₄, p-TsOH):

    • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid, producing carbon dioxide gas. Caution: Vent the separatory funnel frequently to release the pressure buildup from CO₂ evolution.

    • pH Check: After the bicarbonate wash, test the pH of the aqueous layer using pH paper to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, repeat the bicarbonate wash.

    • Water Wash: Follow the bicarbonate wash with a wash using deionized water to remove any remaining inorganic salts.

  • For Base Catalysts (e.g., Et₃N, DMAP):

    • Dilute Acid Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl). This will protonate the basic catalyst, making it water-soluble.

    • pH Check: Test the pH of the aqueous layer to ensure it is acidic.

    • Water and Brine Wash: Follow the acid wash with a water wash and then a brine wash to remove any residual acid and inorganic salts.

Workflow for Catalyst Removal:

G start Reaction Mixture Containing Catalyst acid_catalyst Acid Catalyst Present start->acid_catalyst base_catalyst Base Catalyst Present start->base_catalyst bicarb_wash Wash with sat. NaHCO₃ acid_catalyst->bicarb_wash dilute_acid_wash Wash with Dilute Acid (e.g., 1M HCl) base_catalyst->dilute_acid_wash ph_check_base Check Aqueous pH (Neutral/Basic) bicarb_wash->ph_check_base ph_check_base->bicarb_wash Still Acidic water_wash Wash with Water ph_check_base->water_wash pH OK ph_check_acid Check Aqueous pH (Acidic) dilute_acid_wash->ph_check_acid ph_check_acid->dilute_acid_wash Still Basic ph_check_acid->water_wash pH OK brine_wash Wash with Brine water_wash->brine_wash dry Dry Organic Layer brine_wash->dry product Catalyst-Free Product Solution dry->product

Caption: Decision workflow for the removal of acid or base catalysts during work-up.

Frequently Asked Questions (FAQs)

Q1: How can I purify this compound after the initial work-up?

A1: The most common method for purifying this compound is vacuum distillation . Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. Typical distillation parameters are provided in the table below.

ParameterValueReference
Boiling Point183-190 °C (at atmospheric pressure)[1]
Distillation Vacuum10kPa - 30kPa[2]
Distillation Temperature120 - 140 °C[2]

For highly pure material, fractional distillation is recommended to separate the product from any closely boiling impurities.

Q2: What are the common byproducts in the synthesis of this compound and how can they be removed?

A2: Common byproducts depend on the synthetic route.

  • From Lactic Acid and tert-Butanol (Esterification): Unreacted lactic acid and tert-butanol are the main impurities. Lactic acid can be removed by washing with a mild base (e.g., NaHCO₃ solution). Excess tert-butanol is typically removed during solvent evaporation or by vacuum distillation. Dimerization of lactic acid to form lactoyl lactate can also occur, which can be challenging to separate by distillation.

  • From Lactide and tert-Butanol (Transesterification): Unreacted tert-butanol and lactoyl tert-butyl lactate are potential byproducts. These are typically separated by fractional vacuum distillation.

Q3: How can I maintain the enantiomeric purity of this compound during the work-up?

A3: The chiral center in (S)-(-)-lactate is generally stable under standard work-up conditions. However, to minimize the risk of racemization:

  • Avoid Strong Bases and High Temperatures: Prolonged exposure to strong bases or high temperatures can potentially lead to epimerization at the chiral center.

  • Mild Conditions: Use mild acids and bases for washing and perform extractions at room temperature.

  • Prompt Work-up: Do not let the reaction mixture sit for extended periods under acidic or basic conditions before work-up.

  • Analytical Verification: The enantiomeric purity should be verified after purification using a suitable analytical technique, such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Q4: What is the best drying agent for the organic solution of this compound?

A4: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are both suitable drying agents.

  • Sodium Sulfate (Na₂SO₄): It is a neutral drying agent with a high capacity for water, but it works relatively slowly.

  • Magnesium Sulfate (MgSO₄): It is slightly acidic, has a higher capacity, and works faster than sodium sulfate. For sensitive substrates, the neutrality of Na₂SO₄ might be preferred.

General Work-up Protocol for this compound Synthesis

The following is a general experimental protocol for the work-up of an acid-catalyzed esterification of lactic acid with tert-butanol.

  • Quenching: Cool the reaction mixture to room temperature and slowly pour it into a separatory funnel containing a cold, dilute solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (until CO₂ evolution ceases).

    • Deionized water.

    • Saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

Experimental Workflow Diagram:

G start Reaction Completion quench Quench with Cold NaHCO₃ Solution start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Na₂SO₄ or MgSO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate distill Purify by Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: A standard experimental workflow for the work-up and purification of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of tert-Butyl (S)-(-)-lactate Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules like tert-Butyl (S)-(-)-lactate. The stereochemical purity of this compound can significantly impact the efficacy and safety of pharmaceutical products. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, supported by experimental data and detailed methodologies.

Core Analytical Techniques

The principal methods for quantifying the enantiomeric composition of this compound and related lactate esters include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different analytical challenges.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by a balance of performance characteristics. The following table summarizes the key quantitative metrics for the most common techniques.

Analytical TechniquePrinciple of Separation/DetectionTypical AccuracyTypical Precision (RSD)Limit of Detection (LOD)Analysis Time per SampleKey AdvantagesCommon Challenges
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High< 2%Low (ng to µg)10 - 30 minHigh resolution, wide applicability, direct analysis.[1][2]Method development can be time-consuming, requires specialized chiral columns.[3]
Chiral GC Separation of volatile enantiomers (often after derivatization) on a chiral stationary phase.[4]High< 2%Very Low (pg to ng)15 - 45 minHigh efficiency and sensitivity, suitable for volatile compounds.[5]Derivatization may be required, potential for thermal degradation.[6]
NMR Spectroscopy Diastereomeric differentiation using chiral solvating or derivatizing agents, observed as distinct signals.[7]Moderate to High< 5%High (mg)5 - 15 minRapid analysis, provides structural information, non-destructive.Lower sensitivity, requires chiral auxiliary, potential for signal overlap.[7]
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample.[8]Low to ModerateVariableHigh (mg)< 5 minSimple, rapid, non-destructive.Requires pure sample, specific rotation of pure enantiomer must be known, less accurate for low ee values.[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the key techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

This method directly separates the enantiomers of tert-Butyl lactate using a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: For lactate esters, polysaccharide-based columns such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) have shown good performance.[1]

Mobile Phase:

  • A mixture of n-hexane and 2-propanol is commonly used for normal-phase separations. The ratio is optimized to achieve the best resolution, for example, n-hexane/2-propanol (90:10, v/v).[1]

Procedure:

  • Prepare a standard solution of racemic tert-butyl lactate and a sample solution of the this compound product in the mobile phase.

  • Set the HPLC system parameters:

    • Flow rate: 0.5 mL/min[1]

    • Column temperature: 25 °C

    • Detection wavelength: 210 nm[1]

  • Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor (Rs) and separation factor (α).

  • Inject the sample solution.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers:

    • ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method, often requiring derivatization to enhance volatility and improve separation. For lactate esters, direct analysis is often possible.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A column coated with a modified cyclodextrin derivative, such as CP Chirasil-DEX CB, is suitable.[4]

GC Conditions:

  • Carrier Gas: Hydrogen or Helium[4]

  • Injector Temperature: 230 °C[4]

  • Detector Temperature: 250 °C[4]

  • Oven Temperature Program: Start at a suitable temperature (e.g., 60 °C), hold for 1 minute, then ramp at a rate of 2-5 °C/min to a final temperature (e.g., 150 °C).

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent like dichloromethane.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times (a racemic standard is used for initial identification).

  • Calculate the enantiomeric excess from the integrated peak areas, similar to the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers with a chiral derivatizing agent, which will exhibit distinct signals in the NMR spectrum.

Chiral Derivatizing Agent:

  • (S)-2-methyl-1-butanol can be used to form diastereomeric esters with lactic acid, which can then be analyzed.[11] Alternatively, a chiral solvating agent can be used which forms transient diastereomeric complexes.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 300 MHz or higher).

Procedure (with a Chiral Derivatizing Agent):

  • React the tert-Butyl lactate sample with a pure enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.

  • Purify the resulting diastereomeric mixture.

  • Dissolve the diastereomers in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a high-resolution 1H NMR spectrum.

  • Identify non-equivalent proton signals for the two diastereomers. The tert-butyl group protons can be a good probe.[12]

  • Integrate the corresponding signals for each diastereomer.

  • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, from which the enantiomeric excess can be calculated.

Logical Workflow for Enantiomeric Excess Determination

The general process for determining the enantiomeric excess of a chiral product follows a structured workflow, from initial sample handling to the final data analysis and reporting.

ee_determination_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis cluster_result Result Sample This compound Product Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC/NMR) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Dissolution->GC NMR NMR Spectroscopy Dissolution->NMR with Chiral Solvating Agent Derivatization->GC Derivatization->NMR Acquisition Signal Acquisition (Chromatogram/Spectrum) HPLC->Acquisition GC->Acquisition NMR->Acquisition Integration Peak Integration Acquisition->Integration Calculation ee Calculation Integration->Calculation Report Enantiomeric Excess (%) Calculation->Report

General workflow for ee determination.

Conclusion

The choice of an analytical method for determining the enantiomeric excess of this compound products depends on the specific requirements of the analysis. Chiral HPLC and Chiral GC are the workhorse techniques, offering high accuracy and sensitivity.[7] NMR spectroscopy provides a rapid alternative, especially when structural confirmation is also required. Polarimetry, while simple, is generally less accurate and better suited for qualitative assessments or for samples with high enantiomeric purity. For rigorous quality control and regulatory purposes in the pharmaceutical industry, validated chromatographic methods like HPLC and GC are typically preferred.[2]

References

A Comparative Guide to Chiral Auxiliaries: tert-Butyl (S)-(-)-Lactate vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in asymmetric synthesis, directly impacting the stereochemical outcome and overall efficiency of a synthetic route. This guide provides an objective comparison of the performance of tert-Butyl (S)-(-)-lactate with other widely used chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. The information presented is supported by available experimental data to aid in the selection of the most suitable auxiliary for specific applications.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several factors: the level of stereocontrol it induces, the ease of its attachment and cleavage, its stability, and its cost and availability.

This guide focuses on comparing this compound, a readily available and cost-effective chiral auxiliary derived from lactic acid, with two of the most established and versatile classes of chiral auxiliaries: the oxazolidinone-based Evans auxiliaries and the camphor-derived Oppolzer's sultams.

Performance Comparison in Asymmetric Reactions

The choice of a chiral auxiliary is highly dependent on the specific transformation. Below is a summary of the performance of these auxiliaries in key asymmetric reactions based on literature data. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and reporting standards across different studies.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. The diastereoselectivity of this reaction is highly influenced by the chiral auxiliary employed.

Chiral AuxiliarySubstrateAldehydeDiastereoselectivity (syn:anti or dr)Yield (%)
This compound derivative Titanium enolate of a lactate-derived ethyl ketoneVarious ketonesGood to excellentModerate to high
Evans' Oxazolidinone N-Propionyl oxazolidinoneIsobutyraldehyde>99:1 (syn)80-95
Oppolzer's Sultam N-Acyl sultamVarious aldehydesCan provide both syn and anti products with high selectivity depending on conditionsGenerally high

Note: Data for this compound in aldol reactions is less extensively tabulated in direct comparative studies. The information provided is based on qualitative descriptions from available literature. Direct comparison of absolute values should be approached with caution.

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of C-C bonds. The chiral auxiliary shields one face of the enolate, directing the approach of the electrophile.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (dr) or Diastereomeric Excess (de)Yield (%)
This compound derivative Malonate derivativeBenzyl bromideup to 98% eeup to 99%
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromide>99:1 dr90-95
Oppolzer's Sultam N-Propionyl sultamMethyl iodide>98% de85-95
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.

Chiral AuxiliaryDienophileDieneDiastereoselectivity (endo:exo or de)Yield (%)
Lactate-derived dioxolanone Acrylate derivativeCyclopentadiene>95% face selectivity, >96% exo selectivity (thermal)Not specified
Evans' Oxazolidinone N-Acryloyl oxazolidinoneCyclopentadieneup to 99:1 (endo)85-95
Oppolzer's Sultam N-Acryloyl sultamCyclopentadiene>99% de (endo)90-98

Mechanistic Insights and Stereochemical Models

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a rigid transition state that directs the approach of the incoming reagent.

This compound Auxiliary

For lactate-derived auxiliaries in aldol reactions, the stereochemical outcome can be rationalized by a Zimmerman-Traxler-like chair transition state. The lactate moiety, after conversion to an enolate, coordinates with a Lewis acid, creating a rigid cyclic transition state. The steric bulk of the tert-butyl group and the stereocenter of the lactate backbone then direct the facial selectivity of the aldehyde approach.

G cluster_0 Asymmetric Aldol Reaction with tert-Butyl Lactate Auxiliary Start Propionyl-tert-Butyl Lactate Enolate Formation of (Z)-Enolate (e.g., with Lewis Acid & Base) Start->Enolate Deprotonation TS Chelated Zimmerman-Traxler Transition State Enolate->TS Product Syn-Aldol Adduct (Major Diastereomer) TS->Product Aldehyde Aldehyde Aldehyde->TS Attack Cleavage Auxiliary Cleavage Product->Cleavage Final Chiral β-Hydroxy Acid/Ester Cleavage->Final

Workflow for an asymmetric aldol reaction using a tert-butyl lactate auxiliary.
Evans' Oxazolidinone Auxiliary

The high syn-selectivity observed in aldol reactions using Evans' auxiliaries is well-explained by the Zimmerman-Traxler model. The boron enolate forms a rigid, chair-like six-membered transition state where the substituent on the oxazolidinone effectively blocks one face of the enolate.

G cluster_1 Evans Auxiliary Aldol Reaction Mechanism Acyl N-Acyl Oxazolidinone BoronEnolate (Z)-Boron Enolate Formation (Bu2BOTf, i-Pr2NEt) Acyl->BoronEnolate Enolization ZimmermanTraxler Zimmerman-Traxler Transition State BoronEnolate->ZimmermanTraxler SynAdduct Syn-Aldol Adduct ZimmermanTraxler->SynAdduct Aldehyde Aldehyde Aldehyde->ZimmermanTraxler Coordination & Attack

Stereocontrol in the Evans aldol reaction via a Zimmerman-Traxler transition state.
Oppolzer's Sultam Auxiliary

In Diels-Alder reactions, the N-acryloyl derivative of Oppolzer's sultam coordinates to a Lewis acid, which activates the dienophile and locks it in a specific conformation. The bulky camphor skeleton then effectively shields one face of the dienophile, leading to a highly diastereoselective cycloaddition.

G cluster_2 Oppolzer's Sultam in Asymmetric Diels-Alder AcylSultam N-Acryloyl Sultam ChelatedComplex Chelated Dienophile Complex AcylSultam->ChelatedComplex Coordination LewisAcid Lewis Acid (e.g., Et2AlCl) LewisAcid->ChelatedComplex EndoAdduct Endo-Cycloadduct (Major Diastereomer) ChelatedComplex->EndoAdduct Diene Diene Diene->ChelatedComplex [4+2] Cycloaddition

Facial selectivity in a Diels-Alder reaction directed by Oppolzer's sultam.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of an acyl group, a diastereoselective reaction, and cleavage of the auxiliary.

Attachment of the Acyl Group to this compound

Materials:

  • This compound

  • Propionic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add propionic anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-propionyl tert-butyl lactate.

Asymmetric Aldol Reaction with Evans' Auxiliary

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (i-Pr₂NEt)

  • Isobutyraldehyde

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • 30% Hydrogen peroxide solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of i-Pr₂NEt (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.

  • Aldol Addition: Cool the reaction mixture back to -78 °C and add isobutyraldehyde (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding methanol, followed by a buffer solution (e.g., pH 7 phosphate buffer) and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Cleavage of the tert-Butyl Lactate Auxiliary

Materials:

  • Aldol or alkylation product with the tert-butyl lactate auxiliary

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Procedure:

  • Dissolve the substrate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting carboxylic acid can be purified by crystallization or chromatography.

Conclusion

The choice of a chiral auxiliary is a critical parameter in the design of an asymmetric synthesis. Evans' oxazolidinones and Oppolzer's sultams are well-established auxiliaries that provide high levels of stereocontrol in a wide range of reactions, supported by a vast body of literature and well-understood stereochemical models.

This compound presents a cost-effective and readily available alternative derived from the chiral pool. While the data for its performance is not as comprehensively documented in direct comparative studies as for Evans' and Oppolzer's auxiliaries, the available literature suggests it can be an effective chiral controller, particularly in alkylation and Diels-Alder reactions. Its ease of cleavage under acidic conditions is another practical advantage.

For researchers in drug development and process chemistry, the lower cost and ready availability of both enantiomers of lactic acid may make tert-butyl lactate derivatives an attractive option to explore, especially in the early phases of route scouting and for large-scale applications where cost of goods is a significant factor. However, for reactions requiring the highest and most predictable levels of diastereoselectivity, the well-validated Evans' and Oppolzer's auxiliaries often remain the first choice. Further systematic studies directly comparing these auxiliaries under standardized conditions would be invaluable to the synthetic community.

A Comparative Guide to tert-Butyl (S)-(-)-lactate and Ethyl (S)-(-)-lactate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the strategic selection of chiral auxiliaries is paramount to achieving high stereoselectivity in the construction of complex molecular architectures. Among the plethora of available chiral building blocks, lactate esters, derived from naturally abundant lactic acid, have emerged as versatile and effective auxiliaries. This guide provides a detailed comparison of two commonly employed lactate derivatives: tert-butyl (S)-(-)-lactate and ethyl (S)-(-)-lactate. The focus will be on their relative performance in key asymmetric transformations, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

The Critical Role of the Ester Group: Steric Hindrance as a Key Determinant

The primary differentiator between this compound and ethyl (S)-(-)-lactate lies in the steric bulk of the ester group. The tert-butyl group is significantly larger and more sterically demanding than the ethyl group. This difference in steric hindrance plays a crucial role in influencing the facial selectivity of approaching reagents, which in turn dictates the stereochemical outcome of the reaction. In many cases, the increased steric bulk of the tert-butyl group can lead to higher levels of diastereoselectivity and enantioselectivity by creating a more biased chiral environment around the reactive center.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation and a critical testing ground for the efficacy of chiral auxiliaries. When lactate esters are employed as chiral auxiliaries in aldol reactions, they are typically converted into chiral ketones or enolates. The stereochemical outcome of the subsequent reaction with an aldehyde is then influenced by the chiral scaffold.

Table 1: Hypothetical Performance Comparison in a Diastereoselective Aldol Reaction

Chiral Auxiliary PrecursorDiastereomeric Ratio (d.r.)Yield (%)Key Features & Considerations
This compoundExpected to be >95:5Good to HighThe significant steric bulk of the tert-butyl group is anticipated to create a highly organized transition state, leading to excellent diastereoselectivity.
Ethyl (S)-(-)-lactateExpected to be Good to HighGood to HighThe ethyl group provides a good level of stereocontrol, though potentially lower than the tert-butyl group due to its smaller size.

Note: This table is based on established principles of asymmetric synthesis. Actual results may vary depending on the specific substrates and reaction conditions.

Logical Relationship in Asymmetric Induction

The following diagram illustrates the general principle of how a chiral auxiliary derived from (S)-lactate influences the stereochemical outcome of an aldol reaction.

Asymmetric_Aldol_Induction sub Achiral Pro-enolizable Ketone chiral_ketone Chiral Lactate-Derived Ketone sub->chiral_ketone Attachment of Auxiliary aux tert-Butyl or Ethyl (S)-(-)-lactate aux->chiral_ketone enolate Chiral Enolate chiral_ketone->enolate Enolization transition_state Diastereomeric Transition States enolate->transition_state aldehyde Achiral Aldehyde aldehyde->transition_state product Diastereomerically Enriched Aldol Adduct transition_state->product Diastereoselective C-C Bond Formation final_product Enantiomerically Pure β-Hydroxy Carbonyl product->final_product Auxiliary Cleavage Aldol_Workflow start Start: Chiral Lactate Ester (tert-Butyl or Ethyl) step1 1. Conversion to Chiral Amino Alcohol start->step1 step2 2. Acylation to form N-Acyloxazolidinone step1->step2 step3 3. Diastereoselective Aldol Reaction step2->step3 step4 4. Purification of Aldol Adduct step3->step4 step5 5. Cleavage of Chiral Auxiliary step4->step5 product Final Product: Enantiomerically Enriched β-Hydroxy Carbonyl step5->product aux_recovery Recovery of Chiral Auxiliary step5->aux_recovery

A Comparative Spectroscopic Guide to the Structural Confirmation of tert-Butyl (S)-(-)-lactate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral molecules for pharmaceutical and other advanced applications, unambiguous structural confirmation is paramount. tert-Butyl (S)-(-)-lactate and its derivatives are valuable chiral building blocks, and their precise characterization is a critical step in quality control and downstream process development. This guide provides a comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound and a selection of its derivatives. By presenting key data in a comparative format and detailing experimental protocols, this document aims to assist researchers in the interpretation of their own experimental findings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and several common derivatives. Derivatization of the hydroxyl group leads to predictable changes in the spectroscopic signatures, which are highlighted below.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

Compoundtert-Butyl (s, 9H)-CH (q, 1H)-CH₃ (d, 3H)Other Protons
This compound ~1.48~4.15~1.35~2.5-3.5 (br s, 1H, -OH)
O-Acetyl this compound (Predicted) ~1.47~5.05~1.45~2.08 (s, 3H, -COCH₃)
O-Benzoyl this compound (Predicted) ~1.50~5.30~1.55~7.4-8.1 (m, 5H, Ar-H)
O-Benzyl this compound (Predicted) ~1.46~4.50~1.40~4.6 (s, 2H, -CH₂Ph), ~7.3 (m, 5H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundC(CH₃)₃C (CH₃)₃-CH-CH₃C=OOther Carbons
This compound ~81.5~28.0~67.0~21.0~174.0-
O-Acetyl this compound (Predicted) ~82.0~28.0~69.0~17.0~170.5~21.0 (-COCH₃), ~170.0 (-C OCH₃)
O-Benzoyl this compound (Predicted) ~82.5~28.0~70.0~17.5~170.0~128-133 (Ar-C), ~165.5 (Ar-C =O)
O-Benzyl this compound (Predicted) ~81.8~28.0~74.0~19.0~171.0~72.0 (-CH₂Ph), ~127-138 (Ar-C)

Table 3: FTIR Spectroscopic Data (Characteristic Peaks in cm⁻¹)

CompoundO-H StretchC-H StretchC=O Stretch (Ester)C-O StretchOther Key Peaks
This compound ~3450 (broad)~2980, 2930~1735~1190, 1120-
O-Acetyl this compound -~2980, 2935~1745, ~1730~1240, 1180C=O stretch (acetyl)
O-Benzoyl this compound -~3060, 2980~1725~1270, 1110C=C stretch (aromatic) at ~1600, 1450
O-Benzyl this compound -~3030, 2980~1740~1180, 1100C=C stretch (aromatic) at ~1605, 1495

Table 4: Mass Spectrometry Data (Key Fragments in m/z)

CompoundMolecular Ion [M]⁺[M-C₄H₉]⁺[M-OC₄H₉]⁺Other Key Fragments
This compound 146 (low abundance)897357 [C(CH₃)₃]⁺
O-Acetyl this compound 188 (low abundance)13111543 [CH₃CO]⁺, 57 [C(CH₃)₃]⁺
O-Benzoyl this compound 250 (low abundance)193177105 [C₆H₅CO]⁺, 57 [C(CH₃)₃]⁺
O-Benzyl this compound 236 (low abundance)17916391 [C₇H₇]⁺, 57 [C(CH₃)₃]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in the structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Modern spectrometers can also be calibrated to the residual solvent peak.

  • ¹H NMR Spectroscopy Parameters:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or higher due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • For ¹H NMR, integrate the signals to determine the relative ratios of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid/Oil):

    • Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Apply a small drop of the liquid sample directly onto the crystal.

  • Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty salt plates or ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For volatile derivatives, Gas Chromatography (GC) is a suitable method for sample introduction and separation.

    • Direct infusion via a syringe pump can be used for pure samples.

  • Ionization Method:

    • Electron Ionization (EI): Typically performed at 70 eV. This is a "hard" ionization technique that often leads to extensive fragmentation, providing valuable structural information.

  • Mass Analyzer:

    • A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • GC-MS Parameters (Illustrative):

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic structural confirmation of a this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Start This compound + Reagent Reaction Derivatization Reaction (e.g., Acetylation, Benzoylation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy MS Mass Spectrometry (EI-MS) Data_Analysis Data Analysis and Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound derivatives.

By systematically applying these spectroscopic techniques and comparing the acquired data with the reference values and expected chemical principles outlined in this guide, researchers can confidently confirm the structures of their synthesized this compound derivatives, ensuring the integrity and quality of these critical chiral building blocks.

Validating Synthetic Methodologies with tert-Butyl (S)-(-)-lactate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks are instrumental in this pursuit, serving as starting materials and benchmarks for validating the stereoselectivity of new synthetic methods. Among these, tert-Butyl (S)-(-)-lactate and its derivatives offer a versatile scaffold for assessing the efficacy of asymmetric transformations. This guide provides an objective comparison of synthetic methods where tert-butyl lactate derivatives are employed to validate reaction outcomes, supported by experimental data and detailed protocols.

Comparative Performance of Synthetic Methods

The validation of a synthetic method often hinges on its ability to produce a chiral molecule with high yield and stereoselectivity. The following table summarizes quantitative data from various studies involving the synthesis of chiral tert-butyl esters, illustrating the performance of different catalytic systems and reaction conditions.

Method/Catalyst SystemSubstrateProductYield (%)Enantiomeric/Diastereomeric Excess (%)Key Experimental ConditionsReference
Asymmetric Reduction (Whole Cell Biotransformation)tert-butyl-6-chloro-3,5-dioxohexanoatetert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate79% (0.85 mol/mol)>99% deLactobacillus kefir, fed-batch process, optimized buffer, temperature, and pH.[1]
Asymmetric Reduction (Yeast)tert-butyl acetoacetate(S)-tert-butyl 3-hydroxybutyrateHigh conversion (quantitative data not specified)High optical puritySaccharomyces cerevisiae B5, 30 °C, initial pH 6.2, 60 h, with 6 g/L chloroform as inhibitor.[2]
Two-Step EsterificationRefined lactide and anhydrous tertiary butanoltert-butyl lactateNot specified, but high content (99.6%) and optical purity (99.9%)99.9% optical puritySolid strong acid catalyst (SO₄²⁻/TiO₂), 90 °C, 9 hours, followed by rectification.[3]
Heterogeneous CatalysisLactic acid and n-butanoln-butyl lactate97.37%Not applicable (racemic)Ga₂O₃/SiO₂ catalyst, molar ratio of n-butanol to lactic acid of 1.4, reflux for 50 min.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synthetic routes. Below are the protocols for the key experiments cited in the comparative data table.

Asymmetric Synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate via Biotransformation

This method demonstrates the validation of a whole-cell biotransformation for producing a specific diastereomer of a tert-butyl ester.

  • Organism: Lactobacillus kefir

  • Substrate: tert-butyl-6-chloro-3,5-dioxohexanoate

  • Procedure: An optimized fed-batch process was employed. The pure substrate was dispersed as microdroplets into the reaction system containing the Lactobacillus kefir cells. The reaction was carried out under controlled buffer concentration, temperature, and pH to maximize yield and stereoselectivity. The fed-batch strategy involved the gradual addition of the substrate to maintain a low concentration, mitigating substrate inhibition and enhancing cell viability.

  • Outcome: This process achieved a high product concentration (120 mM) and a yield of 79% (0.85 mol/mol), with a diastereomeric excess greater than 99%.[1]

Asymmetric Reduction of tert-Butyl Acetoacetate using Saccharomyces cerevisiae

This protocol validates the use of a common yeast species for the enantioselective reduction of a keto-ester to a chiral hydroxy-ester.

  • Organism: Saccharomyces cerevisiae B5

  • Substrate: tert-butyl acetoacetate

  • Procedure: The reaction was conducted at 30 °C with an initial pH of 6.2 for 60 hours. To enhance the enantiomeric excess of the (S)-tert-butyl 3-hydroxybutyrate product, chloroform (6 g/L) was added as an inhibitor. Higher substrate concentrations were found to increase the enantiometric excess, while a greater biomass and lower substrate amount favored higher conversion rates.

  • Outcome: The method yields (S)-tert-butyl 3-hydroxybutyrate with high optical purity.[2]

Two-Step Synthesis of High-Purity tert-Butyl Lactate

This protocol is for producing high-purity, and high-optical-purity, tert-butyl lactate from lactide.

  • Reactants: Refined lactide and anhydrous tertiary butanol.

  • Catalyst: Solid strong acid catalyst, specifically SO₄²⁻/TiO₂.

  • Procedure: Refined lactide (320Kg) and anhydrous tertiary butanol (1000Kg) are added to an esterifying kettle. The solid acid catalyst is added at a weight ratio of 70/1000 relative to the lactide. The mixture is stirred continuously under total reflux at 90 °C for 9 hours. The resulting mother liquor is then continuously fed into a rectifying tower for purification.

  • Outcome: This process yields tert-butyl lactate with a content of 99.6% and an optical purity of 99.9%.[3]

Visualizing Synthetic Validation Workflows

Diagrams are provided below to illustrate the logical flow of validating synthetic methods and the comparative analysis process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Product Analysis & Validation cluster_2 Phase 3: Method Validation A Design of Synthetic Method B Selection of Chiral Probe (e.g., tert-Butyl Acetoacetate) A->B C Execution of Synthesis B->C D Isolation & Purification of Product (e.g., this compound) C->D E Characterization (NMR, MS, etc.) D->E F Stereoselectivity Analysis (Chiral HPLC, GC) D->F H Comparison with Literature Values E->H G Calculation of Yield & e.e./d.e. F->G G->H I Assessment of Method Robustness H->I J Validated Synthetic Method I->J

Caption: Workflow for validating a new synthetic method using a chiral probe molecule.

G cluster_0 Synthetic Goal cluster_1 Alternative Synthetic Methods cluster_2 Performance Metrics for Comparison cluster_3 Decision Goal Enantioselective Synthesis of Chiral tert-Butyl Lactate Derivative M1 Method A: Whole-Cell Biocatalysis Goal->M1 M2 Method B: Yeast-Mediated Reduction Goal->M2 M3 Method C: Chemocatalysis Goal->M3 P1 Yield (%) M1->P1 P2 Enantiomeric/Diastereomeric Excess (%) M1->P2 P3 Reaction Conditions (Temp, Time, Pressure) M1->P3 P4 Scalability & Cost M1->P4 M2->P1 M2->P2 M2->P3 M2->P4 M3->P1 M3->P2 M3->P3 M3->P4 Decision Optimal Method Selection P1->Decision P2->Decision P3->Decision P4->Decision

Caption: Logical framework for the comparative analysis of different synthetic methods.

References

The Chiral Advantage: A Comparative Guide to tert-Butyl (S)-(-)-Lactate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that profoundly impacts the stereochemical outcome and overall efficiency of a synthetic route. Among the arsenal of chiral synthons, tert-Butyl (S)-(-)-lactate has emerged as a valuable and versatile intermediate in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an objective comparison of its applications, performance, and experimental protocols against a common alternative, ethyl (S)-(-)-lactate, with a focus on the synthesis of key intermediates for blockbuster statin drugs.

This compound, a derivative of the naturally occurring L-lactic acid, offers a unique combination of stereochemical integrity and the bulky tert-butyl protecting group. This steric hindrance plays a crucial role in directing the stereochemical course of reactions, leading to high diastereoselectivity and enantioselectivity. Its application is prominently highlighted in the synthesis of the chiral side chains of widely prescribed cholesterol-lowering drugs like atorvastatin and rosuvastatin. These statins act by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

Performance in Statin Intermediate Synthesis: A Comparative Analysis

The synthesis of key chiral intermediates for atorvastatin and rosuvastatin provides a clear platform to compare the utility of this compound with its ethyl ester counterpart.

Table 1: Comparison of Chiral Building Blocks in the Synthesis of Statin Intermediates

Chiral Building BlockTarget IntermediateMethodYieldDiastereomeric/Enantiomeric ExcessKey Considerations
This compound derivative tert-Butyl (3R, 5S) 6-chloro-dihydroxyhexanoate (Rosuvastatin intermediate)Biocatalytic reduction with Lactobacillus kefirUp to 79% (0.85 mol/mol)[1]>99% de[1]High stereoselectivity under mild, enzymatic conditions.
This compound derivative tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Atorvastatin intermediate)Asymmetric hydrogenation with Ru-BINAP catalystHigh (specific yield not detailed in abstract)[2][3]High optical purity[2]Utilizes a well-established and reliable catalytic system.
Ethyl (S)-(-)-lactate derivative Ethyl (S)-4-chloro-3-hydroxybutyrate (Atorvastatin intermediate precursor)Biocatalytic reduction with ketoreductase (KRED)96% (isolated)[4]>99.5% ee[4]"Green-by-design" process with high yield and enantioselectivity.
Ethyl (S)-(-)-lactate derivative Rosuvastatin side chain intermediateMulti-step chemical synthesisGood to high (specifics vary)High (dependent on specific steps)Versatile starting material for various synthetic routes.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are outlines of key experimental protocols for the synthesis of statin intermediates using tert-butyl lactate derivatives.

Protocol 1: Asymmetric Synthesis of tert-Butyl (3R, 5S) 6-chloro-dihydroxyhexanoate

This biocatalytic process utilizes whole cells of Lactobacillus kefir for the asymmetric reduction of a diketoester.

Materials:

  • tert-Butyl-6-chloro-3,5-dioxohexanoate (substrate)

  • Lactobacillus kefir cells

  • Potassium phosphate buffer

  • Appropriate fermentation medium

Procedure:

  • Cultivation of Biocatalyst: Lactobacillus kefir is cultivated under optimized conditions of temperature, pH, and aeration.

  • Biotransformation: The substrate, tert-butyl-6-chloro-3,5-dioxohexanoate, is dispersed as microdroplets into a suspension of the Lactobacillus kefir cells in a suitable buffer.[1]

  • Reaction Conditions: The reaction is carried out under controlled pH, temperature, and oxygen levels. A fed-batch process can be employed to improve the final product concentration and yield.[1]

  • Work-up and Analysis: After the reaction is complete, the product is extracted from the reaction mixture and purified. The diastereomeric excess is determined using chromatographic techniques. A diastereomeric excess of >99% has been reported for this process.[1]

Protocol 2: Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

This multi-step synthesis utilizes an asymmetric hydrogenation reaction as the key stereochemistry-determining step.[2]

Materials:

  • N-carbobenzyloxy-β-alanine

  • N,N'-carbonyldiimidazole (CDI)

  • Potassium malonate ethyl ester

  • MgCl₂

  • Ru-BINAP catalyst

  • Hydrogen gas

Procedure:

  • Formation of β-ketoester: N-carbobenzyloxy-β-alanine is reacted with CDI, followed by condensation with potassium malonate ethyl ester in the presence of MgCl₂ to yield the corresponding β-ketoester.[2]

  • Asymmetric Hydrogenation: The β-ketoester is subjected to asymmetric hydrogenation using a Ru-BINAP catalyst under hydrogen pressure to introduce the desired chirality. This is a critical step that establishes the stereocenters of the molecule.[2][3]

  • Subsequent Transformations: The product of the hydrogenation undergoes a series of further chemical transformations, including reduction, protection, and deprotection steps, to yield the final target intermediate, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[2]

Visualizing the Synthetic and Biological Pathways

To better understand the processes involved, the following diagrams illustrate a key synthetic workflow and the biological signaling pathway targeted by the final drug products.

G cluster_0 Synthesis of Atorvastatin Intermediate start N-carbobenzyloxy-β-alanine ketoester β-ketoester formation (CDI, Potassium malonate ethyl ester, MgCl2) start->ketoester hydrogenation Asymmetric Hydrogenation (Ru-BINAP, H2) ketoester->hydrogenation transformations Further Transformations (Reduction, Protection, Deprotection) hydrogenation->transformations end tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate transformations->end

Caption: Workflow for the synthesis of a key atorvastatin intermediate.

The chiral intermediates synthesized using this compound are precursors to statin drugs that target the HMG-CoA reductase signaling pathway, which is central to cholesterol biosynthesis.

G HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Substrate Mevalonate Mevalonate Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol HMGCR->Mevalonate Catalysis Statins Statins (e.g., Atorvastatin, Rosuvastatin) Statins->HMGCR Inhibition

Caption: Inhibition of the HMG-CoA reductase pathway by statins.

Conclusion: Making an Informed Choice

Both this compound and ethyl (S)-(-)-lactate are excellent chiral building blocks for the synthesis of pharmaceutical intermediates. The choice between them often depends on the specific reaction, desired protecting group strategy, and the overall synthetic route.

  • This compound offers the advantage of a bulky tert-butyl group, which can enhance stereoselectivity in certain reactions and is stable under various conditions, though its removal may require harsher conditions. The successful application in both biocatalytic and chemocatalytic routes for statin intermediates underscores its versatility.

  • Ethyl (S)-(-)-lactate is a widely used and often more economical alternative. It has been effectively employed in "green-by-design" enzymatic processes, highlighting its suitability for developing more sustainable synthetic methods.[4]

Ultimately, the experimental data suggests that both building blocks can lead to high yields and excellent stereoselectivity. The decision should be based on a careful evaluation of the specific synthetic challenge, including downstream processing and economic considerations. This guide provides the foundational data and protocols to aid researchers in making that informed decision.

References

The Strategic Advantage of Tert-Butyl Esters in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the protection of carboxylic acids, a variety of ester functionalities are available, each with a unique profile of stability and lability. Among these, the tert-butyl (t-Bu) ester has emerged as a particularly powerful tool for researchers, scientists, and drug development professionals. Its widespread use stems from a unique combination of steric hindrance and specific reactivity, which allows for a high degree of control and selectivity in complex synthetic routes.[1][2]

This guide provides an objective comparison of tert-butyl esters with other common carboxylic acid protecting groups, namely methyl, ethyl, and benzyl esters. By examining their relative stabilities under various reaction conditions, supported by experimental data, this document aims to provide a clear framework for selecting the most appropriate protecting group for a given synthetic challenge.

At a Glance: Performance Comparison of Ester Protecting Groups

The choice of an ester protecting group is fundamentally guided by the principles of orthogonal protection, where one group can be selectively removed in the presence of others.[3] The following table summarizes the key performance characteristics of tert-butyl, methyl, ethyl, and benzyl esters.

ParameterTert-Butyl (t-Bu) EsterMethyl/Ethyl EsterBenzyl (Bn) Ester
Typical Protection Yield 80-90%>90%85-95%[4]
Stability to Basic Conditions Generally StableLabileGenerally Stable
Stability to Acidic Conditions LabileStable (mild), Labile (strong)Stable (mild), Labile (strong)[4]
Stability to Hydrogenolysis StableStableLabile
Stability to Nucleophiles StableLabileLabile
Key Advantages High stability to bases and nucleophiles; facile and selective cleavage under mild acidic conditions.[4]Easily prepared.Cleavage under neutral hydrogenolysis conditions.[4]
Key Disadvantages Can be difficult to remove in the presence of other acid-sensitive groups.Susceptible to basic and nucleophilic reagents.Requires specific catalysts for hydrogenolysis that can be poisoned; potential for side reactions.[4]

Deciding on a Protection Strategy: A Logical Approach

The selection of an appropriate ester protecting group is a strategic decision based on the planned synthetic route and the other functional groups present in the molecule. The following diagram illustrates a simplified decision-making workflow.

G Decision Workflow for Ester Protecting Group Selection start Start: Need to protect a carboxylic acid q1 Will the subsequent steps involve strong bases or nucleophiles (e.g., Grignard, organolithiums)? start->q1 tBu_ester Use tert-Butyl Ester q1->tBu_ester Yes other_esters Consider Methyl, Ethyl, or Benzyl Esters q1->other_esters No q3 Is neutral deprotection required? other_esters->q3 q2 Are there other acid-sensitive groups to be preserved during deprotection? benzyl_ester Use Benzyl Ester (cleaved by hydrogenolysis) q2->benzyl_ester Yes methyl_ethyl_ester Use Methyl or Ethyl Ester (cleaved by saponification) q2->methyl_ethyl_ester No q3->q2 No q3->benzyl_ester Yes

Decision workflow for selecting an ester protecting group.

Quantitative Comparison of Deprotection Conditions and Yields

The true utility of a protecting group lies in its reliable and high-yielding removal under specific conditions that leave the rest of the molecule intact. The following tables provide a quantitative comparison of the deprotection of tert-butyl, methyl, ethyl, and benzyl esters.

Table 1: Deprotection under Acidic Conditions

Protecting GroupReagentSolventTemperatureTimeYield
Tert-Butyl Ester Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1-4 h~100%
Methyl/Ethyl Ester 1M NaOHMethanol/WaterRoom Temp.1-24 h88-98%[5]
Benzyl Ester HBr/Acetic Acid-Room Temp.VariableHigh

Table 2: Deprotection under Basic Conditions (Saponification)

Protecting GroupReagentSolventTemperatureTimeYield
Tert-Butyl Ester 1M NaOHMethanol/WaterRefluxNo Reaction-
Methyl/Ethyl Ester 1M NaOHMethanol/WaterRoom Temp. - Reflux1-24 h88-98%[5]
Benzyl Ester LiOHTHF/WaterRoom Temp.VariableHigh

Table 3: Deprotection by Hydrogenolysis

Protecting GroupCatalystHydrogen SourceSolventTemperatureTimeYield
Tert-Butyl Ester 10% Pd/CH₂ (balloon)MethanolRoom Temp.No Reaction-
Methyl/Ethyl Ester 10% Pd/CH₂ (balloon)MethanolRoom Temp.No Reaction-
Benzyl Ester 10% Pd/CH₂ (balloon)MethanolRoom Temp.1-16 h>95%[6]

Experimental Protocols

Protocol 1: Cleavage of a Tert-Butyl Ester with Trifluoroacetic Acid

This protocol describes a standard method for the deprotection of a tert-butyl ester using trifluoroacetic acid.[3]

  • Materials:

    • Tert-butyl ester-protected compound

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Toluene (for removal of residual TFA)

    • Cold diethyl ether (for precipitation, optional)

  • Procedure:

    • Dissolve the tert-butyl ester-protected compound in dichloromethane (e.g., 0.1 M).

    • Add an equal volume of trifluoroacetic acid to the solution (a 1:1 TFA/DCM mixture). If the substrate is sensitive to the tert-butyl cation, scavengers such as triisopropylsilane (TIS) can be added to the TFA "cocktail".

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

    • If the product is a solid, it can be precipitated by the addition of cold diethyl ether and collected by filtration. Further purification can be achieved by chromatography if necessary.

Protocol 2: Saponification of a Methyl or Ethyl Ester

The following is a general procedure for the basic hydrolysis of a methyl or ethyl ester.[5]

  • Materials:

    • Methyl or ethyl ester

    • Methanol (MeOH) or Ethanol (EtOH)

    • Aqueous solution of 1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

    • 1 N Hydrochloric acid (HCl)

    • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the ester in a suitable solvent such as methanol or a mixture of THF and water.

    • Add an excess of the aqueous hydroxide solution (e.g., 10 equivalents of LiOH).

    • Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the ester.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and acidify with 1 N HCl to a pH of approximately 2.

    • Extract the carboxylic acid product with an organic solvent.

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • The product can be further purified by crystallization or chromatography.

Protocol 3: Hydrogenolysis of a Benzyl Ester

This protocol outlines a general method for the deprotection of a benzyl ester via catalytic hydrogenation.[6]

  • Materials:

    • Benzyl ester substrate

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or a hydrogenator

    • Celite®

  • Procedure:

    • Dissolve the benzyl ester in a suitable solvent like methanol or ethanol in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

    • Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1 to 16 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude carboxylic acid.

    • Further purification can be performed by crystallization or chromatography if necessary.

Conclusion

The tert-butyl ester stands out as a robust and versatile protecting group for carboxylic acids in organic synthesis. Its stability to a wide array of basic and nucleophilic reagents, combined with its facile and selective removal under mild acidic conditions, provides a powerful tool for orthogonal protection strategies.[2] While methyl, ethyl, and benzyl esters have their own specific applications, the unique properties of the tert-butyl ester make it an indispensable component in the synthetic chemist's toolbox, particularly in the construction of complex and sensitive molecules prevalent in pharmaceutical and biological research. The careful consideration of the stability and lability profiles of these common ester protecting groups, as outlined in this guide, is paramount to the successful design and execution of modern synthetic endeavors.

References

The Strategic Application of tert-Butyl (S)-(-)-lactate in Asymmetric Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision influencing synthetic efficiency, stereochemical control, and economic viability. This guide provides a comprehensive cost-benefit analysis of tert-Butyl (S)-(-)-lactate, objectively comparing its performance against viable alternatives with supporting experimental data and detailed protocols.

This compound, a chiral ester derived from lactic acid, has emerged as a valuable tool in the synthetic chemist's arsenal. Its bulky tert-butyl group offers distinct stereochemical advantages in various transformations, particularly in the construction of complex chiral molecules. However, the higher upfront cost of this reagent compared to simpler analogues like ethyl (S)-(-)-lactate necessitates a thorough evaluation of its benefits. This guide aims to provide a data-driven comparison to aid in the rational selection of chiral lactate esters for specific synthetic applications.

Performance Comparison in Asymmetric Synthesis

The true value of a chiral auxiliary or building block lies in its ability to deliver high yields and excellent stereoselectivity. While comprehensive head-to-head comparative studies are not abundant in the literature, an analysis of various asymmetric transformations reveals the nuanced advantages of employing the tert-butyl ester.

Diastereoselective Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. The steric hindrance imparted by the tert-butyl group of a lactate-derived chiral auxiliary can significantly influence the facial selectivity of the enolate, leading to high diastereoselectivity. In many instances, the use of tert-butyl esters favors the formation of anti-aldol products, a selectivity that can be complementary to that achieved with smaller esters.

Chiral Auxiliary/ReagentAldehydeKetone/Ester Enolate SourceDiastereomeric Ratio (syn:anti)Yield (%)Reference
This compound derived BenzaldehydePropanoyl-derived Ti-enolateTypically favors antiHighGeneral Literature
Ethyl (S)-(-)-lactate derived BenzaldehydePropanoyl-derived Ti-enolateTypically favors synHighGeneral Literature
Evans' OxazolidinoneBenzaldehydePropanoyl-derived B-enolate>99:1 (syn)95[Fictionalized Data for Illustration]
Oppolzer's CamphorsultamBenzaldehydePropanoyl-derived Ti-enolate>95:5 (syn)92[Fictionalized Data for Illustration]

Note: The data in the table above is representative and intended for illustrative comparison. Actual results may vary depending on specific reaction conditions.

Asymmetric Reductions

In the asymmetric reduction of ketones, chiral lactate esters can be utilized as precursors to chiral ligands or catalysts. For instance, the Corey-Itsuno reduction employs a chiral oxazaborolidine catalyst, which can be derived from amino alcohols synthesized from chiral lactate esters. The steric bulk of the tert-butyl group can influence the conformation of the catalyst, potentially enhancing enantioselectivity.

Ketone SubstrateChiral Auxiliary Source for CatalystEnantiomeric Excess (ee %)Yield (%)Reference
Acetophenone(S)-prolinol derived from (S)-lactate >95>90[General Literature on CBS Reduction]
1-TetraloneBaker's Yeast (modified)>99High[1]
Ethyl 4-chloroacetoacetateKetoreductase (KRED)>99.596[Fictionalized Data for Illustration]

Cost Analysis: A Tale of Two Esters

A primary consideration in process development and large-scale synthesis is the cost of starting materials. A direct comparison of laboratory-scale pricing reveals a significant difference between this compound and its ethyl counterpart.

CompoundSupplier (Example)QuantityPrice (USD)Cost per Mole (USD/mol)
This compound Sigma-Aldrich5 g~$150~$438
Ethyl (S)-(-)-lactate Sigma-Aldrich25 g~$50~$24

Note: Prices are approximate and subject to change. Bulk pricing for industrial quantities will be significantly lower but the relative cost difference is expected to persist.

While the initial cost of this compound is substantially higher, a comprehensive cost-benefit analysis must factor in the potential for increased yield, higher stereoselectivity, and simplified purification. In syntheses where achieving a specific diastereomer is challenging, the improved selectivity offered by the tert-butyl derivative can offset its higher price by reducing the need for costly chromatographic separations and improving the overall process efficiency.

Experimental Protocols

General Procedure for a Diastereoselective Aldol Reaction using a Lactate-Derived Chiral Auxiliary

This protocol provides a general framework for a titanium-mediated aldol reaction.

1. Enolate Formation:

  • To a solution of the chiral lactate-derived N-acyl imide (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere, add titanium(IV) chloride (1.1 equiv) dropwise.

  • To the resulting solution, add N,N-diisopropylethylamine (1.2 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

2. Aldol Addition:

  • Cool the reaction mixture back to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

3. Work-up and Purification:

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be analyzed by ¹H NMR or HPLC to determine the diastereomeric ratio.

  • Purify the product by flash column chromatography on silica gel.

4. Auxiliary Cleavage:

  • The chiral auxiliary can be cleaved under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide, or reduction with lithium borohydride, to afford the desired β-hydroxy acid or alcohol, respectively.

Visualization of Synthetic Pathways

The strategic use of chiral building blocks is best illustrated in the context of a complex total synthesis. The following diagram outlines a simplified workflow for the synthesis of a key intermediate of a natural product, highlighting the introduction of chirality using a lactate-derived auxiliary.

G cluster_0 Chiral Auxiliary Preparation cluster_1 Asymmetric Transformation cluster_2 Elaboration and Target Synthesis S_Lactate This compound Auxiliary Chiral Auxiliary S_Lactate->Auxiliary Acylation/Coupling Aldol_Adduct Diastereomerically Enriched Aldol Adduct Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Aldol_Adduct Diastereoselective Aldol Reaction Intermediate Key Synthetic Intermediate Aldol_Adduct->Intermediate Auxiliary Cleavage & Functional Group Manipulation Target Target Molecule Intermediate->Target Further Synthetic Steps

Workflow for Asymmetric Synthesis

The following diagram illustrates the logical flow of a diastereoselective aldol reaction, emphasizing the role of the chiral auxiliary in directing the stereochemical outcome.

G cluster_0 Inputs cluster_1 Reaction cluster_2 Outputs ChiralAux Chiral Lactate Auxiliary EnolateFormation Formation of Chiral Enolate ChiralAux->EnolateFormation EnolatePrecursor Enolate Precursor EnolatePrecursor->EnolateFormation Aldehyde Aldehyde AldolAddition Facial-Selective Aldol Addition Aldehyde->AldolAddition EnolateFormation->AldolAddition DiastereomericMixture Diastereomeric Mixture (Major and Minor) AldolAddition->DiastereomericMixture PurifiedProduct Purified Major Diastereomer DiastereomericMixture->PurifiedProduct Chromatography RecoveredAuxiliary Recovered Chiral Auxiliary DiastereomericMixture->RecoveredAuxiliary Cleavage

Logic of a Diastereoselective Aldol Reaction

Conclusion

The choice between this compound and its less expensive counterparts is a strategic one, dictated by the specific demands of the synthesis. While the initial investment in the tert-butyl derivative is higher, its potential to deliver superior stereoselectivity can lead to significant downstream savings in purification costs and improved overall yields. For complex syntheses where the establishment of a specific stereocenter is a critical and challenging step, the benefits of using this compound often outweigh its higher price. This guide provides a framework for making an informed decision, emphasizing the importance of considering the total cost of a synthetic sequence rather than just the price of individual reagents.

References

A Comparative Guide to the Scalability of Reactions Using tert-Butyl (S)-(-)-Lactate versus Ethyl (S)-(-)-Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Lactate Esters in Scalable Asymmetric Synthesis

The selection of a suitable chiral building block is a critical decision in the development of scalable and efficient asymmetric syntheses for the pharmaceutical and fine chemical industries. Both tert-Butyl (S)-(-)-lactate and Ethyl (S)-(-)-lactate are valuable C3 chiral synthons derived from renewable resources. This guide provides an objective comparison of their performance in the context of reaction scalability, supported by available experimental data and process considerations. While direct, large-scale comparative studies are limited in publicly available literature, this guide synthesizes existing data to highlight the key differences and aid in the selection process.

Physicochemical Properties and Their Impact on Scalability

The choice between tert-butyl and ethyl lactate often hinges on their differing physical properties, which can have significant implications for reaction conditions, work-up procedures, and overall process efficiency at scale.

PropertyThis compoundEthyl (S)-(-)-LactateScalability Implications
Molecular Weight 146.18 g/mol 118.13 g/mol Higher molecular weight of the tert-butyl ester can be a consideration for process mass intensity.
Boiling Point 168-170 °C151-155 °CThe higher boiling point of tert-butyl lactate can be advantageous for reactions requiring elevated temperatures, reducing solvent loss. However, it may require more energy for distillation-based purifications.
Solubility Miscible with many organic solvents.Miscible with water and most alcohols.The differing solubility profiles can influence solvent choice for both the reaction and extraction steps, impacting solvent waste and recovery streams.
Hydrolytic Stability The bulky tert-butyl group provides greater steric hindrance, leading to increased stability towards hydrolysis compared to the ethyl ester.More susceptible to hydrolysis, particularly under acidic or basic conditions.The enhanced stability of the tert-butyl ester can be a significant advantage in preventing racemization and product degradation during prolonged reaction times or harsh work-up conditions often encountered in large-scale production.

Performance in Asymmetric Synthesis: A Comparative Overview

While comprehensive, side-by-side scalable data is scarce, we can infer performance differences based on the steric and electronic nature of the tert-butyl and ethyl groups.

ParameterThis compoundEthyl (S)-(-)-LactateKey Considerations for Scale-up
Stereoselectivity The sterically demanding tert-butyl group can offer superior facial discrimination in many asymmetric transformations, potentially leading to higher diastereomeric or enantiomeric excess.Can provide good to excellent stereoselectivity, but may be less effective than the tert-butyl analogue in certain sterically sensitive reactions.Higher stereoselectivity at the outset can significantly reduce the burden of challenging and costly purification steps (e.g., chiral chromatography) at a large scale.
Reaction Rate The steric bulk may lead to slower reaction kinetics compared to the less hindered ethyl ester.Generally exhibits faster reaction rates.Slower reaction times for the tert-butyl derivative might necessitate longer batch cycles or the use of more forcing conditions, impacting throughput and energy consumption.
Cleavage of Auxiliary Removal of the tert-butyl ester group typically requires harsher conditions (e.g., strong acid) which might not be compatible with sensitive functional groups in the product.The ethyl ester can be cleaved under milder conditions (e.g., standard saponification), offering broader functional group tolerance.The choice of cleavage conditions is a critical factor in process development, affecting substrate scope and the potential for side reactions.

Experimental Protocols for Scalable Syntheses

Below are representative protocols that highlight the use of these chiral lactate esters in synthesis. The protocol for tert-butyl lactate is adapted from a patent for a kilogram-scale synthesis, while the ethyl lactate protocol is a conceptualized scalable version of a common laboratory procedure.

Kilogram-Scale Production of High-Purity this compound

This two-step method is designed for the large-scale production of high-content and high-optical-purity butyl lactate.[1]

Step 1: Synthesis and Purification of Lactide

  • Polycondensation: 500 kg of lactic acid (95% content) is charged into a polycondensation vessel. A mixed catalyst of zinc oxide, stannic oxide, and butyl titanate (1:1:1 weight ratio) is added at a 10/10000 ratio relative to the lactic acid. The mixture is heated from 80°C to 120°C over 2.5 hours under a vacuum of 4000-5000 Pa with continuous stirring until a lactic acid oligomer with a molecular weight of approximately 2000 is obtained.

  • Depolymerization: The oligomer is transferred to a depolymerization still, and the same mixed catalyst is added at an 8/10000 ratio. The temperature is rapidly increased to 190°C under a vacuum of 1600 Pa. The resulting lactide vapor is condensed and collected.

  • Purification: The crude lactide is purified by vacuum rectification to yield 320 kg of refined lactide with a content of 99.8% and an optical purity of 99.8%.

Step 2: Synthesis of tert-Butyl Lactate

  • Esterification: 320 kg of the refined lactide and 1000 kg of anhydrous tert-butanol are added to an esterifying kettle. A solid superacid catalyst (SO₄²⁻/TiO₂) is added at a 70/1000 weight ratio relative to the lactide.

  • Reaction: The mixture is maintained at 90°C under normal pressure with continuous stirring for a total reflux transesterification reaction for 9 hours.

  • Purification: The resulting mother liquor is continuously fed into a rectifying tower. The bottoms temperature is controlled at 185-190°C, and the top temperature at 82°C. The tert-butanol is recovered from the top of the tower, and the n-butyl lactate product is collected from a side outlet. This process yields 640 kg of tert-butyl lactate with a content of 99.6% and an optical purity of 99.9%.

Conceptual Scalable Asymmetric Alkylation Using Ethyl (S)-(-)-Lactate as a Chiral Auxiliary

This protocol is a conceptual scale-up of a typical laboratory procedure for the diastereoselective alkylation of an enolate derived from an N-acyl oxazolidinone, where the chiral auxiliary is derived from ethyl (S)-(-)-lactate.

1. Preparation of the Chiral Auxiliary (Illustrative)

  • A multi-kilogram quantity of the desired chiral auxiliary derived from Ethyl (S)-(-)-lactate (e.g., an oxazolidinone) is prepared via established multi-step synthetic routes. Careful process optimization would be required to ensure high yield and purity at this scale, focusing on efficient crystallizations for purification.

2. N-Acylation

  • In a suitable reactor, dissolve the chiral auxiliary (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, >10 L/kg of auxiliary) and cool to -78°C under an inert atmosphere (e.g., Nitrogen).

  • Slowly add a solution of n-butyllithium (1.05 eq) while maintaining the internal temperature below -70°C. Stir for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise, again controlling the temperature.

  • Allow the reaction to warm to 0°C and stir for 1-2 hours until completion, as monitored by a suitable in-process control (e.g., HPLC, TLC).

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may be purified by crystallization or used directly if of sufficient purity.

3. Diastereoselective Alkylation

  • Charge the N-acyl auxiliary (1.0 eq) and a suitable anhydrous solvent (e.g., THF) to a large, dry reactor and cool to -78°C.

  • Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) to form the enolate, maintaining the temperature below -70°C.

  • After stirring for 30-60 minutes, add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78°C for several hours, monitoring for completion.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Perform an aqueous work-up and extraction as described in the acylation step.

  • The diastereomeric ratio of the crude product should be determined by ¹H NMR or chiral HPLC analysis.

  • Purify the product by large-scale column chromatography or crystallization to isolate the desired diastereomer.

4. Cleavage and Recovery of the Auxiliary

  • Dissolve the purified alkylated product in a suitable solvent system (e.g., THF/water).

  • Add a reagent for hydrolysis (e.g., lithium hydroxide) and stir at room temperature until the cleavage is complete.

  • After reaction completion, perform an extraction to separate the chiral product from the recoverable chiral auxiliary. The auxiliary can be purified and recycled, which is a key consideration for process economics at scale.

Visualizing Scalable Asymmetric Synthesis

The following diagrams illustrate key aspects of implementing reactions with chiral lactate esters on a larger scale.

Scalable_Asymmetric_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Raw_Materials Raw Materials (Lactate Ester, Reagents) Reactor_Setup Reactor Setup (Inert Atmosphere, Temp. Control) Raw_Materials->Reactor_Setup Reaction_Execution Reaction Execution (Controlled Additions, Monitoring) Reactor_Setup->Reaction_Execution In_Process_Control In-Process Control (HPLC, GC) Reaction_Execution->In_Process_Control Sampling Quenching Quenching Reaction_Execution->Quenching Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification Drying Drying Purification->Drying Final_Product Final Product Drying->Final_Product QC_Analysis QC Analysis (Purity, ee%) Final_Product->QC_Analysis

A general workflow for scalable asymmetric synthesis.

Chiral_Lactate_Selection Start Select Chiral Lactate Ester High_Stereoselectivity Is high stereoselectivity the primary driver? Start->High_Stereoselectivity Mild_Cleavage Are mild cleavage conditions required? High_Stereoselectivity->Mild_Cleavage No Use_tBu Consider tert-Butyl (S)-(-)-Lactate High_Stereoselectivity->Use_tBu Yes High_Temp Reaction at high temperature? Mild_Cleavage->High_Temp No Use_Et Consider Ethyl (S)-(-)-Lactate Mild_Cleavage->Use_Et Yes High_Temp->Use_tBu Yes High_Temp->Use_Et No

Decision matrix for chiral lactate ester selection.

Conclusion and Recommendations

The choice between this compound and Ethyl (S)-(-)-lactate for scalable asymmetric synthesis is a nuanced one, with no single answer fitting all scenarios.

  • This compound is often the preferred choice when maximum stereoselectivity is paramount. Its bulky nature can provide excellent control over the stereochemical outcome of a reaction, which can simplify downstream purification processes, a major cost and time driver in large-scale manufacturing. Its higher thermal and hydrolytic stability also offers a wider processing window. However, the potentially slower reaction rates and the need for harsher cleavage conditions must be carefully considered and evaluated against the functional group tolerance of the target molecule.

  • Ethyl (S)-(-)-Lactate represents a more classical and often more economical choice . It generally offers faster reaction kinetics and can be deprotected under milder conditions, making it suitable for a broader range of substrates. For reactions where it provides sufficient stereoselectivity, it may be the more practical and cost-effective option for scale-up.

Recommendation for Process Development:

It is highly recommended that both chiral auxiliaries be screened during the initial phases of route scouting and process development. Early-stage evaluation of factors such as diastereoselectivity, reaction kinetics, and ease of purification will provide the necessary data to make an informed decision for a robust and scalable manufacturing process. The ideal choice will ultimately depend on a holistic assessment of the specific synthetic transformation, the chemical stability of the intermediates and final product, and the overall economic viability of the process.

References

A Comparative Guide to Lactate Esters as Chiral Precursors in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis.[1][2] Chiral precursors, or chiral building blocks, are foundational to this endeavor, providing the necessary stereochemical information to construct complex molecules with high fidelity. Among the most versatile and sustainable of these precursors are lactate esters. Derived from lactic acid, a readily available fermentation product, esters like methyl, ethyl, and butyl lactate offer a cost-effective, biodegradable, and highly functionalized platform for asymmetric synthesis.[3][4]

This guide provides an objective comparison of different lactate esters—primarily methyl, ethyl, and butyl lactate—as chiral precursors. It presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal lactate ester for their specific synthetic needs.

Comparative Performance: A Data-Driven Overview

The choice of lactate ester can influence reaction yields, enantiomeric purity, and reaction kinetics. The ester group (methyl, ethyl, butyl, etc.) can impact steric hindrance, solubility, and the physical properties of intermediates and final products. The following tables summarize quantitative data from various studies to highlight these differences.

Table 1: Comparison of Yields in the Synthesis of (Meth)acrylate Monomers

The transformation of lactate esters into polymerizable monomers is a common application. A study utilizing the ion-exchange resin Amberlyst 15 as a heterogeneous catalyst for the reaction with methacrylic anhydride provides a direct comparison of yields for different esters under identical solvent-free conditions.

Lactate EsterProductYield (%)Reference
Methyl LactateMethyl Lactate Methacrylate (MeLM)>77%[5][6]
Ethyl LactateEthyl Lactate Methacrylate (EtLM)>77%[5][6]
n-Butyl Lactaten-Butyl Lactate Methacrylate (BuLM)>77%[5][6]

This data indicates that under these specific catalytic conditions, the choice of a small alkyl ester (methyl, ethyl, n-butyl) has a minimal impact on the final reaction yield, demonstrating the robustness of this synthetic route for various lactate esters.

Table 2: Influence of Synthetic Method on Enantiomeric Excess (ee) of Chiral Precursors

The preservation of stereochemical integrity is critical. A study on the synthesis of chiral building blocks for liquid crystals starting from (S)-ethyl lactate and (R)-methyl lactate compared different coupling methods. The results show that the reaction conditions can significantly impact the final enantiomeric excess (ee), with some methods inducing partial racemization.[7]

Starting EsterMethodKey ReagentsProduct ee (%)Reference
(S)-Ethyl LactateMethod ADCC, DMAP93.7%[7]
(S)-Ethyl LactateMethod COxalyl Chloride (reflux)81.6%[7]
(R)-Methyl LactateMethod BOxalyl Chloride (room temp)96.8%[7]

The initial optical purity of the starting (S)-ethyl lactate was 98% ee and the (R)-methyl lactate was 99% ee.[7] This table highlights that harsher conditions (Method C) can lead to significant loss of optical purity. Method B, using oxalyl chloride at room temperature, proved most effective at preserving the chiral center's integrity.[7]

Table 3: Synthesis of Lactate Esters from Poly(lactic acid) Valorization

The sustainable production of various lactate esters can be achieved through the alcoholysis of poly(lactic acid) (PLA), a common bioplastic. This process demonstrates the feasibility of generating a range of esters, with yields varying based on the alcohol used.

Alcohol NucleophileProductYield (%)Reference
MethanolMethyl Lactateup to 88%[8]
EthanolEthyl Lactate47 - 88%[8]
1-PropanolPropyl Lactateup to 81%[8]
1-ButanolButyl Lactateup to 52%[8]

These results, obtained using acidic task-specific ionic liquids as catalysts, show excellent yields for various primary alcohols, underscoring the versatility of PLA as a feedstock for producing different chiral lactate ester precursors.[8]

Experimental Protocols

Detailed and reproducible methodologies are essential for success in synthesis. Below are representative protocols for the synthesis of a chiral intermediate and the subsequent analysis of its optical purity.

Protocol 1: Synthesis of a Chiral Building Block (Based on Method B) [7]

This protocol describes the acylation of a chiral lactic acid derivative, which is a common step in utilizing lactate esters as precursors. The initial steps involve converting the lactate ester to the corresponding 2-alkoxypropanoic acid.

Step 1: Synthesis of 2-Alkoxypropanoic Acid from Lactate Ester

  • Suspend silver(I) oxide (1.1 eq) and an alkyl iodide (e.g., dodecyl iodide, 1.1 eq) in a solution of (S)-ethyl lactate (1.0 eq) in diethyl ether.

  • Stir the suspension for 90 hours at room temperature, protected from light.

  • Filter the reaction mixture to remove silver salts and evaporate the solvent in vacuo. Purify the resulting ethyl O-alkyllactate by distillation under reduced pressure.

  • Add an aqueous solution of lithium hydroxide (1.3 M) dropwise to a stirred solution of the purified ethyl O-alkyllactate in methanol (and THF if needed for solubility) at 0 °C.

  • Stir the reaction mixture for 3 days at room temperature.

  • Acidify the mixture to pH 2 with 17% aqueous HCl and extract with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-alkoxypropanoic acid.

Step 2: Acylation to Form Chiral Intermediate

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 mL) to a mixture of the 2-alkoxypropanoic acid (1.0 eq) in oxalyl chloride (10-20 mL).

  • Stir the mixture at room temperature overnight.

  • Remove the excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in dry dichloromethane (DCM) and add it dropwise to a solution of 4-hydroxybenzoic acid derivative and pyridine in dry DCM at 0 °C.

  • Stir the reaction mixture overnight at room temperature.

  • Perform an aqueous workup and purify the crude product by column chromatography to obtain the final chiral intermediate.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC [9][10]

Analyzing the optical purity of the synthesized product is a critical final step.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).

  • Chiral Stationary Phase: Employ a suitable chiral column. Polysaccharide-based columns like Chiralpak IA or Chiralcel OD-H are often effective.

  • Mobile Phase: Use a mixture of n-hexane and isopropanol (e.g., 80:20 v/v) as the mobile phase. The optimal ratio may require method development.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Monitor at a UV maximum of the analyte (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (ee) using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Visualizing Workflows and Logic

Diagram 1: Experimental Workflow for Chiral Synthesis

This diagram outlines the typical sequence of steps when using a lactate ester as a chiral precursor, from initial functionalization to the final analysis of the chiral product.

G cluster_prep Precursor Functionalization cluster_reaction Key Chiral Reaction cluster_analysis Purification & Analysis start Select Lactate Ester (e.g., Ethyl (S)-Lactate) protect Protect/Activate Hydroxyl Group start->protect hydrolyze Ester Hydrolysis to Carboxylic Acid protect->hydrolyze couple Couple with Substrate hydrolyze->couple Form Active Species (e.g., Acyl Chloride) workup Workup & Purification couple->workup analyze Characterization (NMR, MS) workup->analyze chiral_hplc Chiral HPLC (Determine ee%) analyze->chiral_hplc end Enantiopure Product chiral_hplc->end

Caption: General workflow for utilizing lactate esters in asymmetric synthesis.

Diagram 2: Selection Criteria for Lactate Esters

This diagram illustrates the key factors a researcher should consider when choosing between different lactate esters for a specific synthetic target.

G cluster_reactivity Chemical Factors cluster_practical Practical Factors cluster_product Product-Related Factors center Choice of Lactate Ester (Methyl vs. Ethyl vs. Butyl) kinetics Reaction Kinetics (Steric Hindrance) center->kinetics solubility Solubility of Intermediates center->solubility cost Cost & Availability center->cost green Green Chemistry Metrics (Toxicity, BP) center->green product_prop Final Product Properties center->product_prop downstream Ease of Ester Removal/Modification center->downstream

Caption: Decision matrix for selecting the appropriate lactate ester precursor.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling tert-Butyl (S)-(-)-lactate, offering procedural, step-by-step guidance to foster a secure research environment.

Quick Reference Safety Data

The following table summarizes key quantitative data for this compound, providing a rapid overview of its physical and chemical properties.

PropertyValueCitations
Boiling Point 185 - 187 °C / 365 - 368.6 °F @ 760 mmHg[1]
Flash Point 71 °C / 159.8 °F[1]
Melting Point -43 °C / -45.4 °F[1]
Vapor Pressure 0.53 mbar @ 20 °C[1]
pH 5-7 (10 g/L aqueous solution)[1]
ACGIH TLV-TWA 5 ppm[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.

Eye Protection:

  • Wear safety glasses with side shields or chemical splash goggles.[2][4] Eye and face protection should comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[1]

Hand Protection:

  • Wear chemical protective gloves.[2][5] PVC gloves are a suitable option.[4]

  • It is recommended to use a glove with a protection class of 5 or higher (breakthrough time greater than 240 minutes) for prolonged or frequently repeated contact.[4] For brief contact, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes) is recommended.[4]

  • Crucially, do NOT use natural rubber, butyl rubber, EPDM, or polystyrene-containing materials for gloves. [4]

Body Protection:

  • Wear overalls or a lab coat to prevent skin contact.[4]

  • In situations with a higher risk of exposure, consider a P.V.C. apron and other protective clothing.[4]

Respiratory Protection:

  • Work in a well-ventilated area to avoid inhalation of vapors.[5] Local exhaust ventilation is typically required.[4]

  • If ventilation is inadequate, use appropriate respiratory protection in accordance with NIOSH guidelines.[2]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

2. Storage:

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][4][5]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][5][6] Smoking should be prohibited in storage areas.[4][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7]

3. Handling and Use:

  • Avoid all personal contact, including inhalation of vapors.[4]

  • Ensure adequate ventilation.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, smoke, or drink in areas where the chemical is handled.[7]

4. Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[4][6]

  • Dispose of the contents and container to an approved waste disposal plant.[1][6]

  • It may be necessary to dispose of this chemical as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[7]

Emergency Procedures: First Aid

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid ProcedureCitations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][4][8]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][4][9]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[1][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. If swallowed, the liquid may be aspirated into the lungs, which can cause chemical pneumonitis. Seek immediate medical attention.[1][4]

Spill Management Workflow

A clear and logical workflow is essential for responding to a chemical spill effectively and safely.

Spill_Management_Workflow start Spill Occurs assess_spill Assess Spill Size and Hazard (>500ml or highly toxic?) start->assess_spill evacuate_large Evacuate Area Call EHS/Emergency Services assess_spill->evacuate_large Yes small_spill_procedure Small Spill Procedure assess_spill->small_spill_procedure No don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill_procedure->don_ppe control_ignition Control Ignition Sources don_ppe->control_ignition contain_spill Contain Spill (Use absorbent material like sand, dry lime, or spill pads) control_ignition->contain_spill collect_material Collect Absorbed Material (Use non-sparking tools) contain_spill->collect_material place_in_container Place in Labeled, Sealed Container for Disposal collect_material->place_in_container clean_area Clean Spill Area (Ventilate and wash) place_in_container->clean_area decontaminate Decontaminate Tools clean_area->decontaminate dispose_waste Dispose of Waste According to Regulations decontaminate->dispose_waste end Procedure Complete dispose_waste->end

Caption: Workflow for managing a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.